Verteporfin (Standard)
Descripción
Structure
2D Structure
Propiedades
Key on ui mechanism of action |
Verteporfin is transported in the plasma primarily by lipoproteins. Once verteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of verteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. Verteporfin appears to somewhat preferentially accumulate in neovasculature, including choroidal neovasculature. However, animal models indicate that the drug is also present in the retina. As singlet oxygen and reactive oxygen radicals are cytotoxic, Verteporfin can also be used to destroy tumor cells. |
|---|---|
Número CAS |
129497-78-5 |
Fórmula molecular |
C82H84N8O16 |
Peso molecular |
1437.6 g/mol |
Nombre IUPAC |
3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid;3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/2C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29;1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h2*9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t2*38-,41+/m00/s1 |
Clave InChI |
NJLRKAMQPVVOIU-IDLGWYNRSA-N |
SMILES isomérico |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C |
Apariencia |
Black solid powder |
Otros números CAS |
133513-12-9 129497-78-5 |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
18-ethenyl-4,4a-dihydro-3,4-bis(methoxycarbonyl)-4a,8,14,19-tetramethyl-23H,25H-benzo(b)porphine-9,13-dipropanoic acid monomethyl ester benzoporphyrin derivative monoacid ring A BPD verteporfin BPD-MA verteporfin verteporphin Visudyne |
Origen del producto |
United States |
Foundational & Exploratory
Verteporfin as a YAP Inhibitor: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein (YAP) is the primary downstream effector of this pathway, and its nuclear activity is essential for driving the expression of genes involved in cell proliferation and survival. Consequently, inhibiting YAP has emerged as a promising therapeutic strategy. Verteporfin, a benzoporphyrin derivative clinically approved for photodynamic therapy, has been identified as a potent inhibitor of YAP activity, independent of photoactivation. This technical guide provides an in-depth examination of Verteporfin's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.
The Hippo-YAP Signaling Pathway
The Hippo pathway is a highly conserved kinase cascade that negatively regulates the activity of YAP and its paralog, TAZ.[1][2] In its active state (e.g., in response to high cell density), the pathway core kinases LATS1/2 phosphorylate YAP at specific serine residues, most notably Ser127.[3][4] This phosphorylation event creates a binding site for the 14-3-3 chaperone protein, which sequesters YAP in the cytoplasm, preventing its nuclear translocation and promoting its degradation.[3][5][6] When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to DNA-binding transcription factors, primarily the TEA domain (TEAD) family of proteins (TEAD1-4).[1][7] The YAP-TEAD complex then recruits other co-activators to drive the transcription of a wide array of pro-growth and anti-apoptotic genes, including CTGF, CYR61, and ANKRD1.[3][8][9]
Verteporfin's Core Mechanism of Action
Verteporfin inhibits YAP activity through a dual mechanism that primarily involves disrupting its interaction with TEAD and secondarily promoting its cytoplasmic retention. This action occurs without the need for photoactivation.[1][5][10]
Disruption of the YAP-TEAD Interaction
The primary mechanism of Verteporfin is the direct inhibition of the protein-protein interaction (PPI) between YAP and TEAD transcription factors.[11][12] Since YAP lacks a DNA-binding domain, its association with TEAD is obligatory for its transcriptional co-activator function.[1] By preventing this complex from forming, Verteporfin effectively blocks the transcription of downstream target genes that drive oncogenic phenotypes.[3][7] Studies suggest that Verteporfin binds to YAP, inducing a conformational change that prevents its association with TEAD.[13][14]
Promotion of Cytoplasmic Sequestration
In addition to disrupting the YAP-TEAD complex, Verteporfin promotes the sequestration of YAP in the cytoplasm.[5][15] This is achieved, at least in part, by upregulating the expression of the 14-3-3σ protein.[5] As a key chaperone protein in the Hippo pathway, 14-3-3σ binds to phosphorylated YAP, physically retaining it in the cytoplasm and preventing its entry into the nucleus.[5] By increasing the levels of 14-3-3σ, Verteporfin reinforces the cytoplasmic containment of YAP, further diminishing its ability to act as a nuclear transcription factor.[5][16]
Quantitative Efficacy Data
The inhibitory effects of Verteporfin have been quantified across various cancer cell lines and assay systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in reducing cell viability and inhibiting YAP-driven transcriptional activity.
| Cell Line / Model | Assay Type | IC50 / Effective Concentration | Treatment Duration | Reference |
| OVCAR8 (Ovarian Cancer) | MTT Cell Viability | 10.55 µM | 72 hours | [3] |
| OVCAR3 (Ovarian Cancer) | MTT Cell Viability | 17.92 µM | 72 hours | [3] |
| Patient-Derived (Glioblastoma) | Cell Viability | Varied across 8 cell lines | 72 hours | [17] |
| MCF-7 (Breast Cancer) | TEAD-LUC Reporter | 544 nM | 24 hours | [18] |
| N/TERT (Keratinocytes) | Gene/Protein Downregulation | 1 - 5 µg/mL | Up to 24 hours | [1] |
| Y79 & WERI (Retinoblastoma) | Growth Inhibition | 2 - 10 µg/mL | 5 days | [7] |
Key Experimental Protocols & Workflows
The mechanisms of Verteporfin have been elucidated through several key experimental techniques. Detailed protocols for these assays are provided below.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is the gold standard for demonstrating that Verteporfin disrupts the physical interaction between YAP and TEAD.[19]
Methodology:
-
Cell Culture & Treatment: Culture cells (e.g., HEK293T, which are easily transfected) to 70-80% confluency. Treat cells with Verteporfin at the desired concentration (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against either YAP or TEAD overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution & Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting, probing with an antibody against the co-immunoprecipitated protein (e.g., if you pulled down TEAD, blot for YAP). A reduced YAP signal in the Verteporfin-treated sample indicates disruption of the interaction.[19]
Immunofluorescence for YAP Subcellular Localization
This imaging-based technique visualizes Verteporfin's effect on retaining YAP in the cytoplasm.[13][15]
Methodology:
-
Cell Culture & Treatment: Seed cells on glass coverslips in a multi-well plate. Once attached, treat with Verteporfin or vehicle control for the desired time.
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1-0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., PBS with 5% BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for YAP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in the dark.
-
Counterstaining & Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the localization of the YAP signal (cytoplasmic vs. nuclear) between Verteporfin- and vehicle-treated cells.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay quantifies the downstream functional consequences of YAP inhibition by measuring the mRNA levels of its target genes.[8][19]
Methodology:
-
Cell Culture & Treatment: Treat cultured cells with various concentrations of Verteporfin or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a master mix (e.g., SYBR Green), gene-specific primers for YAP target genes (CTGF, CYR61, etc.), and a housekeeping gene for normalization (GAPDH, ACTB).
-
Data Analysis: Run the reaction in a real-time PCR machine. Calculate the relative expression of the target genes using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of target genes indicates successful YAP inhibition.[8]
Conclusion
Verteporfin represents a well-characterized small molecule inhibitor of the Hippo-YAP signaling pathway. Its established dual mechanism—disrupting the critical YAP-TEAD interaction and promoting the cytoplasmic sequestration of YAP—provides a robust method for attenuating the oncogenic outputs of this pathway. The quantitative data and experimental protocols outlined in this guide serve as a comprehensive resource for researchers investigating YAP-dependent cancers and developing novel therapeutics targeting this axis. The ability of Verteporfin to inhibit tumor cell growth, proliferation, and invasion in a variety of preclinical models underscores the therapeutic potential of targeting YAP.[3][8][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. YAP Inhibition by Verteporfin Causes Downregulation of Desmosomal Genes and Proteins Leading to the Disintegration of Intercellular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. e-century.us [e-century.us]
- 15. researchgate.net [researchgate.net]
- 16. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Verteporfin's Interruption of the Hippo Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of numerous cancers. A central event in this pathway is the nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP) and its subsequent interaction with the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. Verteporfin, a benzoporphyrin derivative initially approved for photodynamic therapy, has emerged as a potent inhibitor of the YAP-TEAD interaction, independent of its photosensitizing properties. This guide provides an in-depth technical overview of Verteporfin's mechanism of action on the Hippo pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling events.
Mechanism of Action of Verteporfin on the Hippo Pathway
Verteporfin's primary mechanism of action in the context of the Hippo pathway is the disruption of the protein-protein interaction between YAP and TEAD transcription factors. By binding to YAP, Verteporfin induces a conformational change that prevents its association with TEAD in the nucleus.[1] This inhibitory action effectively blocks the transcription of YAP/TEAD target genes, such as Cysteine-rich angiogenic inducer 61 (CYR61) and Connective tissue growth factor (CTGF), which are crucial for cell growth and survival.[2][3]
Furthermore, evidence suggests that Verteporfin promotes the cytoplasmic sequestration of YAP.[4] This is achieved, in part, by increasing the levels of 14-3-3σ, a protein that binds to phosphorylated YAP and retains it in the cytoplasm, thereby preventing its nuclear import and transcriptional activity.[5]
Data Presentation
The following tables summarize the quantitative effects of Verteporfin on various cancer cell lines, providing a comparative overview of its potency and efficacy.
Table 1: IC50 Values of Verteporfin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| OVCAR3 | Ovarian Cancer | 10.55 | 72 | |
| OVCAR8 | Ovarian Cancer | 17.92 | 72 | |
| 92.1 | Uveal Melanoma | 4.67 | 72 | [6] |
| Mel 270 | Uveal Melanoma | 6.43 | 72 | [6] |
| Omm 1 | Uveal Melanoma | 5.89 | 72 | [6] |
| Omm 2.3 | Uveal Melanoma | 7.27 | 72 | [6] |
| HuCCT-1 | Cholangiocarcinoma | 2.0 | 72 | [7] |
| SNU-1079 | Cholangiocarcinoma | 3.0 | 72 | [7] |
| TFK-1 | Cholangiocarcinoma | 1.4 | 72 | [7] |
| WITT | Cholangiocarcinoma | 1.5 | 72 | [7] |
| SB1 | Mouse Cholangiocarcinoma | 1.8 | 72 | [7] |
| U-2OS | Osteosarcoma | 1.44 | Not Specified | [8] |
| MKN45 | Gastric Cancer | 0.61 | 0.5 (with PDT) | [9] |
| MKN74 | Gastric Cancer | 1.21 | 0.5 (with PDT) | [9] |
Table 2: Dose-Dependent Effect of Verteporfin on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Inhibition of Cell Viability | Reference |
| OVCAR3 | 2.5 | 72 | ~20% | |
| 5 | 72 | ~35% | ||
| 10 | 72 | ~50% | ||
| 20 | 72 | >60% | ||
| OVCAR8 | 2.5 | 72 | ~15% | |
| 5 | 72 | ~25% | ||
| 10 | 72 | ~40% | ||
| 20 | 72 | >50% | ||
| hFibro | 1 | 24 | ~25% | [2] |
| 4 | 24 | ~64% | [2] | |
| 10 | 24 | ~71% | [2] | |
| 25 | 24 | ~76% | [2] | |
| hTMC | 1 | 24 | ~27% | [2] |
| 4 | 24 | ~69% | [2] | |
| 10 | 24 | ~78% | [2] | |
| 25 | 24 | ~80% | [2] |
Table 3: Effect of Verteporfin on Downstream Target Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression (relative to control) | Reference |
| OVCAR8 | 1.25 µM VP (2h) | CCN1 (CYR61) | ~0.8 | |
| 2.5 µM VP (2h) | CCN1 (CYR61) | ~0.6 | ||
| 5 µM VP (2h) | CCN1 (CYR61) | ~0.4 | ||
| 10 µM VP (2h) | CCN1 (CYR61) | ~0.3 | ||
| OVCAR8 | 1.25 µM VP (2h) | CCN2 (CTGF) | ~0.6 | |
| 2.5 µM VP (2h) | CCN2 (CTGF) | ~0.4 | ||
| 5 µM VP (2h) | CCN2 (CTGF) | ~0.2 | ||
| 10 µM VP (2h) | CCN2 (CTGF) | <0.2 | ||
| 293T | 2 µg/ml VP | CTGF | ~0.6 | [2] |
| 10 µg/ml VP | CTGF | ~0.2 | [2] | |
| 293T | 2 µg/ml VP | cyr61 | ~0.7 | [2] |
| 10 µg/ml VP | cyr61 | ~0.3 | [2] | |
| 293T | 2 µg/ml VP | ANKRD1 | ~0.8 | [2] |
| 10 µg/ml VP | ANKRD1 | ~0.4 | [2] | |
| HTFs | 1 µM VP + Flow | COL1A1 | Significantly Reduced | [10] |
| 1 µM VP + Flow | CTGF | Significantly Reduced | [10] | |
| 1 µM VP + Flow | FN1 | Significantly Reduced | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of Verteporfin on the Hippo pathway.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11][12][13]
Materials:
-
Cells of interest
-
96-well plates
-
Verteporfin (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Verteporfin (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for YAP and Phospho-YAP (Ser127)
This protocol is based on standard Western blotting procedures.[1][14]
Materials:
-
Cell lysates treated with Verteporfin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-YAP, anti-phospho-YAP (Ser127)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-YAP 1:1000, anti-pYAP 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
Immunofluorescence for YAP Subcellular Localization
This protocol is adapted from standard immunofluorescence procedures.[15][16][17][18]
Materials:
-
Cells grown on coverslips
-
Verteporfin
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or goat serum in PBS)
-
Primary antibody: anti-YAP
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with Verteporfin for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-YAP antibody (e.g., 1:100 dilution) in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (e.g., 1:500 dilution) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the subcellular localization of YAP using a fluorescence microscope.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is based on general Co-IP procedures and information from studies investigating YAP-TEAD interaction.[19][20][21][22]
Materials:
-
Cell lysates from cells treated with Verteporfin or vehicle
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against YAP or TEAD for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-YAP and anti-TEAD for Western blotting
Procedure:
-
Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-YAP) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads with wash buffer 3-5 times.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both YAP and TEAD to detect the interaction.
TEAD Luciferase Reporter Assay
This protocol is a general guideline for performing a TEAD-responsive luciferase reporter assay.[6][7][23][24]
Materials:
-
HEK293T or other suitable cells
-
TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase)
-
A constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transient transfection reagent
-
Verteporfin
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells in a 96-well plate with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Allow the cells to recover and express the reporters for 24 hours.
-
Treat the cells with various concentrations of Verteporfin and a vehicle control for 16-24 hours.
-
Lyse the cells according to the dual-luciferase reporter assay system protocol.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the vehicle-treated control.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows discussed in this guide.
Caption: The core Hippo signaling pathway.
Caption: Mechanism of action of Verteporfin.
Caption: Co-Immunoprecipitation workflow.
Conclusion
Verteporfin represents a promising therapeutic agent for cancers driven by the dysregulation of the Hippo signaling pathway. Its ability to disrupt the crucial YAP-TEAD interaction, leading to the suppression of oncogenic gene expression, provides a clear rationale for its continued investigation in preclinical and clinical settings. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to understanding and targeting the Hippo pathway in cancer biology and drug development. Further research into the nuances of Verteporfin's interactions and the identification of biomarkers for patient stratification will be critical in realizing its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Effects of Verteporfin on Interstitial Fluid Flow-Induced Fibrotic Transdifferentiation of Human Tenon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. bio.unipd.it [bio.unipd.it]
- 15. ptglab.com [ptglab.com]
- 16. bio.unipd.it [bio.unipd.it]
- 17. scbt.com [scbt.com]
- 18. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. Structural insights into the YAP and TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TRPS1 shapes YAP/TEAD-dependent transcription in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
Verteporfin as a YAP-TEAD Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors are the ultimate downstream effectors of this pathway. The formation of the YAP-TEAD complex in the nucleus drives the expression of genes that promote cell growth, proliferation, and epithelial-mesenchymal transition (EMT). Consequently, inhibiting the YAP-TEAD interaction has emerged as a promising therapeutic strategy for cancer. Verteporfin, a benzoporphyrin derivative clinically used as a photosensitizer in photodynamic therapy, has been identified as a potent inhibitor of the YAP-TEAD interaction, independent of photoactivation. This guide provides a comprehensive technical overview of Verteporfin's mechanism of action, its effects on the Hippo pathway, quantitative efficacy data, and detailed protocols for key experimental assays.
The Hippo-YAP-TEAD Signaling Pathway
The Hippo pathway is an evolutionarily conserved kinase cascade that tightly controls tissue growth.[1][2] When the pathway is active ("Hippo ON"), typically in response to signals like high cell density, a core kinase complex consisting of MST1/2 and LATS1/2 phosphorylates YAP on key serine residues (e.g., Ser127).[3][4] This phosphorylation event creates a binding site for the 14-3-3σ chaperone protein, which sequesters YAP in the cytoplasm, preventing its nuclear translocation and promoting its degradation.[5][6]
When the Hippo pathway is inactive ("Hippo OFF"), YAP remains unphosphorylated, translocates to the nucleus, and binds to TEAD transcription factors.[2][7] This YAP-TEAD complex then recruits other co-activators to initiate the transcription of a wide array of target genes, including CTGF, CYR61, AXL, and MYC, which drive cell proliferation and inhibit apoptosis.[3][8]
Verteporfin's Mechanism of Action
Verteporfin inhibits YAP-TEAD signaling through a multi-pronged approach rather than a single mechanism. This complexity makes it a robust tool for research and a molecule of therapeutic interest.
-
Disruption of YAP-TEAD Interaction : The primary mechanism attributed to Verteporfin is the direct disruption of the protein-protein interaction between YAP and TEAD transcription factors in the nucleus.[3][9][10] By preventing this complex from forming, it blocks the transcriptional activation of downstream target genes.[11]
-
Induction of YAP Degradation : Studies have shown that Verteporfin treatment leads to a decrease in total YAP protein levels.[3] This effect is attributed to an enhanced, lysosome-dependent degradation of YAP, effectively reducing the available pool of the co-activator.[3]
-
Promotion of Cytoplasmic Sequestration : Verteporfin has been shown to increase the expression of the 14-3-3σ protein.[5][6][12] This chaperone protein binds to phosphorylated YAP, sequestering it in the cytoplasm and preventing its entry into the nucleus.[5] This action mimics the "Hippo ON" state.
-
Conformational Change in YAP : There is evidence to suggest that Verteporfin binds directly to YAP, potentially to its WW domain, inducing a conformational change.[11][13][14] This alteration may hinder its ability to bind to TEAD or other binding partners.[12]
Quantitative Data Presentation
The efficacy of Verteporfin varies across different cancer cell types. The following tables summarize key quantitative data from published studies.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Verteporfin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| 92.1 | Uveal Melanoma | 4.67 | Not Specified | [3] |
| Mel 270 | Uveal Melanoma | 6.43 | Not Specified | [3] |
| Omm 1 | Uveal Melanoma | 5.89 | Not Specified | [3] |
| Omm 2.3 | Uveal Melanoma | 7.27 | Not Specified | [3] |
| OVCAR3 | Ovarian Cancer | 10.55 | 72 hours | [15] |
| OVCAR8 | Ovarian Cancer | 17.92 | 72 hours | [15] |
Table 2: Effect of Verteporfin on YAP-TEAD Target Gene and Protein Expression
| Target Gene/Protein | Cancer Type/Cell Line | Effect | Method | Citation |
| CTGF (CCN2) | Uveal Melanoma, Ovarian Cancer, Osteosarcoma | Downregulation | Western Blot, RT-qPCR | [3][15][16] |
| CYR61 (CCN1) | Uveal Melanoma, Ovarian Cancer, Osteosarcoma | Downregulation | Western Blot, RT-qPCR | [3][15][16] |
| AXL | Retinoblastoma, Breast Cancer | Downregulation | Western Blot | [8][12] |
| c-myc | Retinoblastoma | Downregulation | Western Blot | [8] |
| Survivin | Retinoblastoma | Downregulation | Western Blot | [8] |
| SOX2, MYC, EGFR | Glioblastoma | Downregulation | mRNA & Protein Analysis | [17] |
| Cyclin D1, Cyclin E1 | Pancreatic Ductal Adenocarcinoma | Downregulation | Western Blot | [10] |
Key Experimental Protocols
This section provides detailed methodologies for essential assays used to characterize Verteporfin as a YAP-TEAD inhibitor.
TEAD-Dependent Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the TEAD family of transcription factors. A decrease in luciferase signal upon Verteporfin treatment indicates inhibition of the YAP-TEAD complex.[3][13]
Protocol:
-
Cell Seeding : Seed cells (e.g., HEK293T, 92.1 uveal melanoma) in a 24-well or 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection : Co-transfect cells using a suitable transfection reagent (e.g., Lipofectamine). For each well, prepare a mix containing:
-
TEAD-responsive reporter plasmid (e.g., 8xGTIIC-luciferase or pG5-luc).
-
A constitutively expressed Renilla luciferase plasmid (for normalization).
-
If using the pG5-luc reporter, a plasmid expressing a Gal4 DNA-binding domain fused to TEAD4.[3]
-
-
Incubation : Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment : Replace the medium with fresh medium containing various concentrations of Verteporfin or a vehicle control (e.g., DMSO).
-
Incubation : Incubate for an additional 18-24 hours.
-
Cell Lysis : Wash cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay : Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis : Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity observed in the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is used to physically demonstrate that Verteporfin disrupts the binding between YAP and TEAD proteins within the cell.[18][19]
Protocol:
-
Cell Culture and Treatment : Grow cells to ~90% confluency and treat with the desired concentration of Verteporfin or vehicle control for 4-6 hours.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing : Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation :
-
Collect the pre-cleared lysate.
-
Add a primary antibody against either YAP or TEAD (e.g., anti-YAP). As a negative control, use an isotype-matched IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes : Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution : Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the co-precipitated protein (e.g., anti-TEAD). Also, probe for the immunoprecipitated protein (e.g., anti-YAP) to confirm a successful pulldown. A reduced TEAD signal in the Verteporfin-treated lane compared to the control indicates disruption of the interaction.
Western Blot Analysis of YAP and Target Proteins
This technique is used to measure changes in the total protein levels of YAP, its phosphorylated form (p-YAP), and its downstream targets like CTGF and CYR61.[3]
Protocol:
-
Cell Treatment and Lysis : Treat cells with Verteporfin for 24-72 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for YAP, p-YAP (Ser127), CTGF, CYR61, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities using software like ImageJ, normalizing to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the effect of Verteporfin on the mRNA levels of YAP-TEAD target genes.[13]
Protocol:
-
Cell Treatment : Treat cells with Verteporfin for 24-48 hours.
-
RNA Extraction : Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (CTGF, CYR61, etc.) and a housekeeping gene for normalization (GAPDH, ACTB).
-
Thermal Cycling : Run the reaction on a real-time PCR machine.
-
Data Analysis : Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
YAP Subcellular Localization via Immunofluorescence
This method visualizes the location of YAP protein within the cell (nucleus vs. cytoplasm) to determine if Verteporfin treatment promotes its cytoplasmic sequestration.[5][13]
Protocol:
-
Cell Culture and Treatment : Grow cells on glass coverslips and treat with Verteporfin for the desired time.
-
Fixation : Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization : Wash with PBS and permeabilize the cell membranes with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation : Incubate with a primary antibody against YAP overnight at 4°C.
-
Secondary Antibody Incubation : Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining : Wash and counterstain the nuclei with DAPI.
-
Mounting and Imaging : Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Compare the nuclear-to-cytoplasmic YAP fluorescence intensity between treated and control cells.
Conclusion
Verteporfin stands out as a critical tool for interrogating the Hippo-YAP signaling pathway. Its ability to inhibit the oncogenic YAP-TEAD transcriptional complex through multiple mechanisms—including direct disruption, protein degradation, and cytoplasmic sequestration—makes it a potent inhibitor in a variety of preclinical cancer models. The quantitative data clearly demonstrate its efficacy in the low micromolar range and its ability to suppress key oncogenic gene programs. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the effects of Verteporfin and to screen for novel inhibitors of this crucial cancer-related pathway. As research continues, the repositioning of Verteporfin and the development of next-generation YAP-TEAD inhibitors hold significant promise for future cancer therapeutics.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Verteporfin suppresses cell survival, angiogenesis and vasculogenic mimicry of pancreatic ductal adenocarcinoma via disrupting the YAP-TEAD complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Docking analysis of verteporfin with YAP WW domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verteporfin suppresses osteosarcoma progression by targeting the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Verteporfin targeting YAP1/TAZ-TEAD transcriptional activity inhibits the tumorigenic properties of gastric cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Localization of Verteporfin: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Verteporfin (trade name Visudyne®) is a benzoporphyrin derivative monoacid ring A (BPD-MA) used clinically as a photosensitizer in photodynamic therapy (PDT).[1] Its therapeutic efficacy is critically dependent on its selective accumulation in target tissues and subsequent activation by light, which generates cytotoxic reactive oxygen species (ROS).[2][3][4] Understanding the mechanisms governing its cellular uptake and precise subcellular localization is paramount for optimizing PDT protocols and developing novel therapeutic applications. This guide provides a comprehensive overview of these core processes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanisms of Cellular Uptake
The cellular uptake of the hydrophobic photosensitizer Verteporfin is a multifaceted process, primarily mediated by the low-density lipoprotein (LDL) receptor pathway. This mechanism contributes to its selective accumulation in cells with high metabolic activity and a corresponding upregulation of LDL receptors, such as those found in neovasculature and tumors.[1][5][6]
Once administered, the liposomal formulation of Verteporfin allows the drug to associate with plasma lipoproteins, particularly LDL.[1][6] The Verteporfin-LDL complex then serves as a ligand for the LDL receptor on the cell surface.[5][6] The binding of this complex initiates receptor-mediated endocytosis, a process where the cell membrane invaginates to form a clathrin-coated vesicle, internalizing the receptor-ligand complex. Following internalization, the vesicle delivers its contents to early endosomes, where the acidic environment facilitates the dissociation of the Verteporfin-LDL complex from the receptor. The receptor is then recycled back to the cell surface, while the photosensitizer is released into the cytoplasm and trafficked to various organelles.[7]
Some studies also suggest that a portion of Verteporfin may enter cells through passive diffusion across the plasma membrane, although this is considered a less dominant mechanism compared to LDL receptor-mediated endocytosis.[8]
References
- 1. Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 3. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Evidence for low-density lipoprotein receptor-mediated uptake of benzoporphyrin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential role of the low-density lipoprotein receptor family as mediators of cellular drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Core Mechanism of Verteporfin Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verteporfin Photodynamic Therapy (PDT) is a clinically established, light-based modality utilized for the selective ablation of abnormal neovasculature and solid tumors. This guide provides a comprehensive technical overview of the core mechanisms underpinning verteporfin PDT, intended for researchers, scientists, and professionals in drug development. We will delve into the photochemical principles, cellular and vascular responses, and the key signaling pathways that govern its therapeutic effect. This document synthesizes current scientific understanding, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological processes through signaling pathway and workflow diagrams.
Introduction
Verteporfin, a benzoporphyrin derivative monoacid ring A, is a potent second-generation photosensitizer.[1] Its therapeutic efficacy is contingent on its activation by non-thermal, low-energy laser light at a specific wavelength (approximately 689 nm).[1][2] This activation in the presence of molecular oxygen initiates a cascade of photochemical reactions, leading to the generation of highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[3][4] The localized nature of light application allows for precise tissue destruction, minimizing damage to surrounding healthy structures.[5][6] This targeted approach is fundamental to its application in ophthalmology for treating choroidal neovascularization (CNV) secondary to age-related macular degeneration (AMD) and is under active investigation for various oncological indications.[3][5]
The Core Mechanism: A Multi-faceted Approach
The therapeutic action of verteporfin PDT can be dissected into three interconnected stages: photochemical activation, direct cellular cytotoxicity, and indirect effects on the vasculature and immune system.
Photochemical Activation and Reactive Oxygen Species (ROS) Generation
Upon intravenous administration, verteporfin is transported in the bloodstream, primarily by lipoproteins, and preferentially accumulates in rapidly proliferating tissues such as neovasculature and tumors.[1] This preferential uptake is attributed to the high expression of low-density lipoprotein (LDL) receptors on these cells.[1]
The process begins with the absorption of a photon by the verteporfin molecule, elevating it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. In this triplet state, verteporfin can react with molecular oxygen via two types of photochemical reactions:
-
Type I Reaction: Involves electron transfer, leading to the formation of superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals.
-
Type II Reaction: Involves energy transfer to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This is the predominant and most cytotoxic reaction in verteporfin PDT.[3]
Singlet oxygen is a highly reactive, short-lived species that can diffuse only a very short distance within a cell, ensuring that its cytotoxic effects are confined to the immediate vicinity of the photosensitizer's localization.
Experimental Protocol: Measurement of Intracellular ROS Production using DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), a cell-permeable fluorescent probe, to quantify intracellular ROS levels following verteporfin PDT.
Cellular Uptake and Subcellular Localization
Verteporfin's lipophilic nature facilitates its passage across cellular membranes.[7] Studies have shown that verteporfin primarily localizes in the mitochondria of both endothelial and tumor cells.[8][9] This mitochondrial accumulation is a critical determinant of its cytotoxic mechanism, as this organelle is highly susceptible to oxidative damage.
Direct Cellular Cytotoxicity: Apoptosis and Necrosis
The ROS generated during PDT inflict oxidative damage on various cellular components, including lipids, proteins, and nucleic acids. The primary consequence of this damage is the induction of programmed cell death (apoptosis) and, at higher doses, necrosis.
2.3.1. Apoptotic Signaling Pathways
Verteporfin PDT predominantly triggers the intrinsic (mitochondrial) pathway of apoptosis.
-
Mitochondrial Damage: ROS-induced damage to the mitochondrial membranes leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9.[10] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[10][11]
-
Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical regulator of mitochondrial integrity and, consequently, the apoptotic response to PDT.[12] Studies have shown that verteporfin PDT can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-xL, thereby shifting the balance in favor of apoptosis.[6]
2.3.2. Quantitative Data on Cellular Cytotoxicity
The cytotoxic efficacy of verteporfin PDT is dose-dependent, influenced by both the concentration of verteporfin and the light dose delivered.
| Cell Line | Modality | IC50 / EC50 | Reference |
| 4T1 (TNBC) | Verteporfin-PDT (1 J/cm²) | ~0.25-0.3 µM | [11] |
| 4T1 (TNBC) | Verteporfin-PDT (2.5 J/cm²) | 0.15 µM | [11] |
| MKN45 (Gastric Cancer) | Verteporfin-PDT (30 min incubation, 2.5 J/cm²) | 0.61 µM | [13] |
| MKN74 (Gastric Cancer) | Verteporfin-PDT (30 min incubation, 2.5 J/cm²) | 1.21 µM | [13] |
| Human Scleral Fibroblasts | Verteporfin (0.5 µg/ml) + PDT (50 µJ/cm²) | 13.5% ± 3.3% viability | [14] |
| Human Trabecular Meshwork Cells | Verteporfin (0.5 µg/ml) + PDT (50 µJ/cm²) | 11.1% ± 5.2% viability | [14] |
| ARPE-19 (RPE cells) | Verteporfin (0.5 µg/ml) + PDT (50 µJ/cm²) | 44.5% ± 7.8% viability | [14] |
Table 1: In Vitro Cytotoxicity of Verteporfin PDT
Experimental Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Indirect Effects: Vascular Shutdown and Immune Modulation
Beyond direct cell killing, a significant component of verteporfin PDT's efficacy, particularly in vivo, stems from its profound effects on the tumor vasculature and the subsequent immune response.
2.4.1. Vascular Shutdown
Verteporfin PDT induces rapid and selective occlusion of the targeted neovasculature. This process is initiated by damage to the endothelial cells lining the blood vessels.
-
Endothelial Cell Damage: ROS-mediated damage to endothelial cells causes them to round up and retract, exposing the underlying basement membrane.[15]
-
Platelet Aggregation and Thrombus Formation: The exposed collagen in the basement membrane triggers platelet activation and aggregation, leading to the formation of a thrombus that occludes the vessel.[15]
-
Release of Vasoactive Factors: Damaged endothelial cells release a variety of vasoactive and pro-coagulant factors, including thromboxane (B8750289) and von Willebrand factor, which contribute to vasoconstriction and further promote thrombosis.[15]
This vascular shutdown deprives the targeted tissue of oxygen and nutrients, leading to secondary ischemic cell death.
2.4.2. Immune Modulation
The cell death and tissue damage induced by verteporfin PDT can elicit an inflammatory and immune response. The dying cells release damage-associated molecular patterns (DAMPs), which can act as danger signals to the immune system. This leads to the infiltration of immune cells, including neutrophils and macrophages, into the treated area.[11] The release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) has also been reported.[15] This inflammatory milieu can contribute to the overall therapeutic effect and may play a role in developing a systemic anti-tumor immune response.
| Cytokine | Effect of Verteporfin PDT | Reference |
| TNF-α | Release is induced | [15] |
| IL-6 | Release is induced | [15] |
Table 2: Inflammatory Cytokines Modulated by Verteporfin PDT
Non-Photoactivated Mechanism: YAP-TEAD Inhibition
Recent research has uncovered a light-independent mechanism of action for verteporfin, involving the inhibition of the Hippo signaling pathway effector, Yes-associated protein (YAP).[9] YAP is a transcriptional co-activator that, when translocated to the nucleus, complexes with TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation and survival.[9] In many cancers, the Hippo pathway is dysregulated, leading to constitutive YAP activation.
Verteporfin has been shown to inhibit the interaction between YAP and TEAD, thereby blocking its transcriptional activity.[9] This leads to decreased proliferation and induction of apoptosis in cancer cells, independent of its photosensitizing properties. This dual mechanism of action makes verteporfin an attractive candidate for further investigation in oncology.
Conclusion
The mechanism of verteporfin photodynamic therapy is a sophisticated interplay of photochemistry, cellular biology, and physiology. Its primary mode of action is through the light-induced generation of singlet oxygen, which triggers a cascade of events including direct cytotoxicity via apoptosis, profound vascular shutdown, and modulation of the immune response. Furthermore, the discovery of its light-independent activity as a YAP-TEAD inhibitor has opened new avenues for its therapeutic application. A thorough understanding of these multifaceted mechanisms is paramount for the optimization of current clinical protocols and the development of novel therapeutic strategies harnessing the full potential of verteporfin.
Experimental Protocols: Detailed Methodologies
Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and PARP)
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with verteporfin PDT.
-
Harvest cells at various time points post-treatment.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Normalize band intensities to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. echemi.com [echemi.com]
- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 3. abcam.cn [abcam.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Verteporfin-based Photodynamic Therapy Overcomes Gemcitabine Insensitivity in a Panel of Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between endothelial and tumor cells in the response to verteporfin-photodynamic therapy and a PI3K pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of verteporfin-photodynamic therapy with 5-aza-2’-deoxycytidine enhances the anti-tumour immune response in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Verteporfin Photodynamic Therapy for the Treatment of Chorioretinal Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Verteporfin: A Technical Guide to its Non-Photosensitizing Functions in Research and Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verteporfin (VP), a benzoporphyrin derivative clinically approved as a photosensitizer for photodynamic therapy (PDT) in age-related macular degeneration, has emerged as a potent multi-target agent with significant biological activity independent of light activation.[1][2] This technical guide provides an in-depth exploration of Verteporfin's non-photosensitizing functions, with a primary focus on its role as a potent inhibitor of the Yes-associated protein (YAP)-TEA Domain (TEAD) transcriptional complex.[3][4] Beyond its well-documented effects on the Hippo signaling pathway, this document details its influence on autophagy, cellular fibrosis, and other key signaling cascades.[5][6][7] We present consolidated quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a comprehensive resource for researchers exploring Verteporfin's therapeutic potential in oncology, fibrosis, and regenerative medicine.
Core Mechanism of Action: Inhibition of the Hippo-YAP Pathway
The most significant non-photosensitizing function of Verteporfin is its ability to disrupt the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[8] The primary oncogenic effector of this pathway is the transcriptional co-activator YAP. When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD family transcription factors to drive the expression of genes that promote cell growth, proliferation, and inhibit apoptosis.[5]
Verteporfin physically interacts with YAP, preventing its association with TEAD transcription factors.[3][4] This disruption is the cornerstone of its anti-proliferative effects. By blocking the YAP-TEAD complex, Verteporfin effectively suppresses the transcription of downstream target genes such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61), which are crucial for cell migration, angiogenesis, and tumor progression.[8][9] Furthermore, studies have shown that Verteporfin can induce the sequestration of YAP in the cytoplasm by increasing the levels of the chaperone protein 14-3-3σ, targeting it for proteasomal degradation.[10][11] It can also promote the lysosome-dependent degradation of YAP protein.[8]
References
- 1. Verteporfin | Cell Signaling Technology [cellsignal.com]
- 2. Non-Photoinduced Biological Properties of Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Verteporfin disrupts multiple steps of autophagy and regulates p53 to sensitize osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e-century.us [e-century.us]
Verteporfin and Autophagy Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verteporfin, a benzoporphyrin derivative clinically approved for photodynamic therapy, has emerged as a potent modulator of autophagy independent of its photosensitizing properties. This technical guide provides a comprehensive overview of the mechanisms through which verteporfin regulates autophagy, with a focus on its multifaceted inhibitory actions. It details the intricate signaling pathways involved, presents quantitative data from key studies, and offers detailed experimental protocols for researchers investigating its effects. This document is intended to serve as a core resource for scientists and drug development professionals exploring the therapeutic potential of verteporfin as an autophagy inhibitor in various pathological contexts, particularly in oncology.
Introduction to Verteporfin and Autophagy
Verteporfin is a light-activated drug used in photodynamic therapy, primarily for the treatment of age-related macular degeneration.[1] Beyond this application, research has unveiled its capacity to inhibit autophagy without photoactivation, presenting new avenues for its therapeutic use.[2][3]
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.[2] It plays a dual role in cancer, either promoting survival or contributing to cell death, making its pharmacological modulation a strategic goal in cancer therapy.[3] Verteporfin has been identified as an inhibitor of autophagosome formation, acting at an early stage of the autophagic pathway.[4][5]
Core Mechanisms of Verteporfin-Mediated Autophagy Inhibition
Verteporfin exerts its inhibitory effects on autophagy through several distinct yet interconnected mechanisms:
-
Inhibition of Autophagosome Formation: Verteporfin prevents the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic cargo for degradation.[2] This action is observed in response to various autophagy inducers, including starvation and rapamycin.[2] Studies in osteosarcoma cells have shown that verteporfin treatment leads to a decrease in the expression of key early autophagy proteins such as ATG5 and Beclin-1, as well as a reduction in the lipidated form of LC3 (LC3-II), which is essential for autophagosome membrane elongation.
-
Targeting of p62/SQSTM1: A pivotal mechanism of verteporfin's action involves the direct targeting of the autophagy receptor protein p62 (also known as sequestosome 1 or SQSTM1).[6] Verteporfin induces the formation of high-molecular-weight, covalently crosslinked p62 oligomers.[6] This modification is mediated by the low-level production of singlet oxygen, even in the absence of light activation.[6] These crosslinked p62 oligomers exhibit impaired binding to polyubiquitinated protein cargo, thereby preventing their delivery to the autophagosome for degradation.[7] However, the interaction of these modified p62 oligomers with LC3 on the autophagosomal membrane appears to be retained.
-
Disruption of Lysosomal Function: Verteporfin can also impact the late stages of autophagy by disrupting lysosomal function. In hepatocellular carcinoma cells, verteporfin has been shown to be a lysosomotropic compound that leads to the alkalinization of lysosomal pH and subsequent lysosomal membrane permeabilization.[8] This disruption of the lysosomal compartment impairs the final degradation step of the autophagic process.
-
Modulation of the Hippo-YAP Pathway: The Hippo signaling pathway, a key regulator of organ size and cell proliferation, is also implicated in verteporfin's anti-autophagic activity. The transcriptional co-activator Yes-associated protein (YAP), a central downstream effector of the Hippo pathway, is a direct target of verteporfin. Verteporfin disrupts the interaction between YAP and the TEAD family of transcription factors, thereby inhibiting the expression of pro-proliferative and anti-apoptotic genes. Interestingly, in uveal melanoma cells, verteporfin has been shown to promote the lysosome-dependent degradation of YAP.[9][10] The interplay between YAP inhibition and autophagy is complex, as YAP itself can regulate the expression of genes involved in the actin cytoskeleton, which is important for autophagosome formation.[11][12]
Quantitative Data on Verteporfin's Effect on Autophagy
The following tables summarize key quantitative data from various studies investigating the effects of verteporfin on autophagy in different cell lines.
| Cell Line | Verteporfin Concentration | Incubation Time | Observed Effect on Autophagy | Reference |
| MCF-7 (Breast Cancer) | 10 µM | 4 hours | Inhibition of rapamycin- and starvation-induced autophagosome accumulation (EGFP-LC3 puncta). | [2] |
| BxPC-3 (Pancreatic Cancer) | 10 µM | 4 hours | Formation of high-molecular-weight p62 and impaired binding to polyubiquitinated proteins. | [7][13] |
| HOS (Osteosarcoma) | Dose-dependent | 24 hours | Decreased expression of ATG-5, Beclin-1, and LC3B-II; formation of high-molecular-weight p62. | [14] |
| U87MG, T98G, A172 (Glioblastoma) | 2 µM | 24 hours | Reduced rate of autophagy and decreased expression of LC3II/I. | [15] |
| Uveal Melanoma Cells | Not specified | Not specified | Induced lysosome-dependent degradation of YAP. | [9][10] |
| Assay | Cell Line | IC50 Value | Reference |
| Autophagy Inhibition | In vitro | ~1 µM | [5] |
Detailed Experimental Protocols
Western Blot Analysis of Autophagy Markers (LC3 and p62)
This protocol is for the detection of changes in LC3-I to LC3-II conversion and p62 levels following verteporfin treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with desired concentrations of verteporfin for the indicated time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a protein assay kit.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
LC3 Turnover Assay
This assay measures autophagic flux by inhibiting lysosomal degradation and observing the accumulation of LC3-II.
Materials:
-
Verteporfin
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Reagents and equipment for Western Blot analysis (as in 4.1)
Procedure:
-
Treat cells with verteporfin for the desired duration.
-
In the last 2-4 hours of the verteporfin treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the verteporfin-treated and control wells.
-
Harvest cell lysates.
-
Perform Western blot analysis for LC3 as described in protocol 4.1.
-
An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to its absence indicates active autophagic flux. A blunted increase in LC3-II in verteporfin-treated cells, even in the presence of a lysosomal inhibitor, suggests an inhibition of autophagosome formation.
Immunoprecipitation of p62 and Ubiquitinated Proteins
This protocol is used to assess the interaction between p62 and ubiquitinated proteins.
Materials:
-
Cell lysis buffer for immunoprecipitation (non-denaturing)
-
Anti-p62 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin for Western blotting
-
Reagents and equipment for Western Blot analysis (as in 4.1)
Procedure:
-
Treat cells with verteporfin.
-
Lyse cells in non-denaturing lysis buffer.
-
Pre-clear lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with anti-p62 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect co-immunoprecipitated ubiquitinated proteins.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Verteporfin's multi-target inhibition of autophagy.
Experimental Workflows
Caption: Western Blot workflow for autophagy marker analysis.
Caption: Immunoprecipitation workflow for p62-ubiquitin interaction.
Conclusion and Future Directions
Verteporfin has been unequivocally established as a multi-faceted inhibitor of autophagy, acting through distinct mechanisms that include the prevention of autophagosome formation, the induction of p62 crosslinking, and the disruption of lysosomal function. Its ability to also target the Hippo-YAP signaling pathway further underscores its potential as a chemical probe and a therapeutic agent. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the precise molecular interactions of verteporfin and to aid in the design of pre-clinical and clinical studies. Future investigations should focus on elucidating the full spectrum of verteporfin's off-target effects, optimizing its delivery for non-photodynamic applications, and exploring its efficacy in combination with other anti-cancer therapies to overcome drug resistance and improve patient outcomes.
References
- 1. Inhibition of Autophagosome Formation by the Benzoporphyrin Derivative Verteporfin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of autophagosome formation by the benzoporphyrin derivative verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-Throughput Quantification of GFP-LC3+ Dots by Automated Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Covalently Crosslinked p62 Oligomers with Reduced Binding to Polyubiquitinated Proteins by the Autophagy Inhibitor Verteporfin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P17.13.A Verteporfin inhibits autophagy in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Effect of verteporfin-induced high-MW p62 on its association with polyubiquitinated proteins and LC3. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Role of Verteporfin in Mechanotransduction
Authored for: Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Abstract
Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is a critical regulator of cellular function, tissue homeostasis, and disease pathogenesis. Central to this process are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), which act as key nuclear relays of mechanical cues from the extracellular matrix (ECM) and cytoskeleton.[1] Aberrant activation of the YAP/TAZ pathway is implicated in numerous pathologies, including fibrosis and cancer, making it a compelling target for therapeutic intervention.[2] Verteporfin, a benzoporphyrin derivative initially approved as a photosensitizer for photodynamic therapy, has emerged as a potent pharmacological inhibitor of YAP/TAZ activity, independent of photoactivation.[3][4] This technical guide provides an in-depth examination of the role of Verteporfin in mechanotransduction, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the core signaling pathways.
The Core Mechanotransduction Pathway: YAP/TAZ Signaling
Cells sense mechanical forces from their environment, such as ECM stiffness, shear stress, and cell geometry, primarily through integrin-based focal adhesions.[5] These mechanical signals are transduced through the actin cytoskeleton. In response to high mechanical stress (e.g., a stiff ECM), the actin cytoskeleton becomes tensioned, which promotes the nuclear translocation of YAP and its paralog, TAZ.[6][7] This process is largely regulated by the RhoA GTPase pathway and actomyosin (B1167339) contractility and can occur independently of the canonical Hippo kinase cascade.[6]
Once in the nucleus, YAP/TAZ lack intrinsic DNA-binding ability and must associate with DNA-binding transcription factors to regulate gene expression.[4] Their primary partners are the TEA domain (TEAD) family of transcription factors (TEAD1-4). The formation of the YAP/TAZ-TEAD complex drives the transcription of a wide array of pro-proliferative, anti-apoptotic, and pro-fibrotic genes, including Connective Tissue Growth Factor (CTGF/CCN2) and Cysteine-rich angiogenic inducer 61 (CYR61/CCN1).[8][9]
Verteporfin: A Pharmacological Inhibitor of the YAP/TAZ-TEAD Axis
Verteporfin has been identified as a small molecule that directly interferes with the mechanotransduction signaling cascade by inhibiting YAP/TAZ function. Its mechanisms of action are multifaceted:
-
Disruption of the YAP-TEAD Interaction: The primary and most widely cited mechanism is Verteporfin's ability to directly bind to YAP, inducing a conformational change that prevents its association with TEAD transcription factors.[8][10] By blocking the formation of this essential transcriptional complex, Verteporfin effectively abrogates the downstream gene expression program activated by mechanical stimuli.[11]
-
Promotion of Cytoplasmic Sequestration: Some studies indicate that Verteporfin can increase the expression of 14-3-3σ, a chaperone protein that binds to phosphorylated YAP and sequesters it in the cytoplasm.[12][13] This prevents YAP from entering the nucleus and engaging with TEAD, thereby inhibiting its activity. This mechanism is often linked to the p53 tumor suppressor protein.[12]
-
Reduction of YAP/TAZ Protein Levels: Prolonged treatment with Verteporfin has been shown to decrease the total protein levels of both YAP and its phosphorylated form in various cell types.[4][14]
Through these mechanisms, Verteporfin effectively uncouples mechanical signals from their downstream transcriptional output, making it a valuable tool for studying mechanotransduction and a potential therapeutic agent for diseases driven by aberrant mechanical signaling, such as organ fibrosis.[15][16]
Quantitative Data on Verteporfin's Efficacy
The following tables summarize quantitative data from various studies, illustrating the effective concentrations and observed effects of Verteporfin in different experimental contexts.
Table 1: In Vitro Efficacy of Verteporfin on Cell Viability and Proliferation
| Cell Line(s) | Assay | Concentration(s) | Duration | Effect | Reference(s) |
|---|---|---|---|---|---|
| OVCAR3, OVCAR8 (Ovarian Cancer) | MTT | IC50: 10.55 µM, 17.92 µM | 72 h | Dose-dependent inhibition of cell viability | [8] |
| 5637, UMUC-3 (Bladder Cancer) | CCK-8 | 2 µg/ml, 10 µg/ml | 48 h | Significant, dose-dependent decrease in cell growth | [9] |
| A375, mel-624, mel-537 (Melanoma) | Cell Count | 2 µM, 5 µM | 5 days | Significant inhibition of cell proliferation | [14] |
| AsPC-1, BxPC-3 (Pancreatic Cancer) | MTT | 1-10 µmol/L | 24 h | Significant decrease in survival rate at 10 µmol/L | [17] |
| MCF-7, BT-474, BT-549 (Breast Cancer) | CCK-8 | 4, 8, 12 µM | 72 h | Dose-dependent inhibition of cell proliferation |[10] |
Table 2: Effective Concentrations of Verteporfin for Mechanistic Studies
| Cell Type | Application | Concentration | Duration | Effect | Reference(s) |
|---|---|---|---|---|---|
| Human Tenon Fibroblasts | Inhibition of flow-induced fibrosis | 1 µM | 48-72 h | Reduced expression of COL1A1, CTGF, FN1 | [18][19] |
| Scleroderma Dermal Fibroblasts | Inhibition of fibrotic phenotype | Not specified | Not specified | Reduced expression of fibrogenic genes | [16] |
| Glioblastoma Stem Cells (GSCs) | Inhibition of YAP/TAZ-TEAD activity | 0.5 µg/mL | 24 h | Reduced YAP/TAZ protein levels and nuclear localization | [11] |
| N/TERT Keratinocytes | Inhibition of YAP | 1-10 µM | 24 h | Dose-dependent suppression of desmosomal proteins | [4] |
| Endometrial Cancer Cells | Induction of 14-3-3σ | 1 µM, 3 µM | 24 h | Increased 14-3-3σ levels, cytoplasmic YAP sequestration |[12] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the effects of Verteporfin on mechanotransduction pathways.
4.1. Cell Culture on Substrates of Varying Stiffness
This protocol is fundamental for studying how Verteporfin modulates cellular responses to mechanical cues.
-
Substrate Preparation: Prepare polyacrylamide (PAA) gels of varying stiffness (e.g., 2 kPa for 'soft' and 40 kPa for 'stiff') by adjusting the acrylamide/bis-acrylamide ratio. Covalently coat the surface of the PA-A gels with an ECM protein such as Collagen I or Fibronectin using a sulfo-SANPAH crosslinker to allow for cell adhesion.
-
Cell Seeding: Plate cells (e.g., fibroblasts, mesenchymal stem cells) onto the functionalized PAA gels at a desired density. Culture in standard growth medium.
-
Verteporfin Treatment: After allowing cells to adhere and spread (typically 12-24 hours), replace the medium with fresh medium containing Verteporfin at the desired final concentration (e.g., 1-5 µM) or a vehicle control (DMSO). All steps involving Verteporfin should be performed in low-light conditions to prevent photoactivation.
-
Incubation: Incubate cells for the desired experimental duration (e.g., 24-48 hours).
-
Downstream Analysis: Harvest cells for analysis via Immunofluorescence, RT-qPCR, or Western Blotting.
4.2. Immunofluorescence Staining for YAP/TAZ Localization
This protocol visualizes the subcellular localization of YAP/TAZ, a primary indicator of its activity.
-
Cell Fixation: Following Verteporfin treatment, wash cells twice with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against YAP or TAZ (diluted in 1% BSA/PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark. A fluorescent phalloidin (B8060827) conjugate can be included to visualize the F-actin cytoskeleton, and DAPI for nuclear counterstaining.
-
Mounting and Imaging: Wash three times with PBS, mount coverslips onto slides using an anti-fade mounting medium, and image using a confocal or fluorescence microscope.
4.3. RT-qPCR for YAP/TAZ Target Gene Expression
This protocol quantifies changes in the expression of mechanosensitive genes.
-
RNA Extraction: Lyse cells treated with Verteporfin or vehicle and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time quantitative PCR using a SYBR Green-based master mix and primers specific for YAP/TAZ target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing Verteporfin-treated samples to the vehicle control.
Conclusion
Verteporfin serves as a powerful pharmacological tool for interrogating the role of the YAP/TAZ signaling axis in mechanotransduction. By disrupting the crucial interaction between YAP/TAZ and TEAD, it effectively decouples mechanical inputs from their downstream transcriptional programs. This inhibitory action makes Verteporfin not only indispensable for basic research into mechanobiology but also positions it as a promising therapeutic candidate for a range of hyperproliferative and fibrotic diseases characterized by the aberrant activation of mechanosensitive pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and leverage the unique properties of Verteporfin in the context of mechanotransduction.
References
- 1. The emerging role of YAP/TAZ in mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanobiology of YAP and TAZ in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation and mechanism of YAP/TAZ in the mechanical microenvironment of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.hunter.cuny.edu [www2.hunter.cuny.edu]
- 7. Frontiers | Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression [frontiersin.org]
- 8. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanotransduction-immune axis in organ fibrosis: dual regulatory mechanisms and translational therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verteporfin inhibits the persistent fibrotic phenotype of lesional scleroderma dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjgnet.com [wjgnet.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Effects of Verteporfin on Interstitial Fluid Flow-Induced Fibrotic Transdifferentiation of Human Tenon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Verteporfin on Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumor initiation. These cells are widely implicated in therapeutic resistance, tumor recurrence, and metastasis, making them a critical target for novel anti-cancer therapies. Verteporfin, a benzoporphyrin derivative approved by the FDA for photodynamic therapy, has emerged as a promising agent for targeting CSCs, independent of its photosensitizing properties. This technical guide provides an in-depth overview of the mechanism of action of verteporfin on CSCs, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. The primary mechanism of verteporfin's anti-CSC activity lies in its ability to inhibit the YAP-TEAD transcriptional complex, a critical downstream effector of the Hippo signaling pathway, which is frequently dysregulated in various cancers.
Mechanism of Action: Inhibition of the Hippo-YAP Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and stem cell biology. Its dysregulation is a common event in cancer, leading to uncontrolled cell proliferation and survival. The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEA domain (TEAD) transcription factors, driving the expression of genes involved in cell proliferation, survival, and stemness.[1]
Verteporfin exerts its anti-cancer effects by disrupting the interaction between YAP and TEAD.[1][2] This inhibition prevents the transcriptional activation of YAP/TAZ target genes, thereby suppressing the oncogenic functions driven by this pathway.[1][2] Furthermore, some studies suggest that verteporfin can promote the cytoplasmic sequestration of YAP by increasing the levels of 14-3-3σ, a protein that binds to phosphorylated YAP and retains it in the cytoplasm.[2][3]
Below is a diagram illustrating the Hippo-YAP-TEAD signaling pathway and the inhibitory action of verteporfin.
Caption: The Hippo-YAP-TEAD signaling pathway and the inhibitory effect of Verteporfin.
Quantitative Data on Verteporfin's Efficacy
The following tables summarize the quantitative data from various studies investigating the effect of verteporfin on cancer cells and cancer stem cells.
Table 1: IC50 Values of Verteporfin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| 92.1 | Uveal Melanoma | 4.67 | 72 | [4] |
| Mel 270 | Uveal Melanoma | 6.43 | 72 | [4] |
| Omm 1 | Uveal Melanoma | 5.89 | 72 | [4] |
| Omm 2.3 | Uveal Melanoma | 7.27 | 72 | [4] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 2.6 | 48 | |
| SW1990 | Pancreatic Ductal Adenocarcinoma | 3.6 | 48 | |
| PhLO | Philadelphia chromosome-positive Acute Lymphoblastic Leukemia | 0.228 | 48 | [5] |
| PhLH | Philadelphia chromosome-positive Acute Lymphoblastic Leukemia | 0.395 | 48 | [5] |
| PhLK | Philadelphia chromosome-positive Acute Lymphoblastic Leukemia | 0.538 | 48 | [5] |
| ALL-1 | Philadelphia chromosome-positive Acute Lymphoblastic Leukemia | 3.93 | 48 | [5] |
| TCC-Y/sr | Philadelphia chromosome-positive Acute Lymphoblastic Leukemia | 2.11 | 48 | [5] |
| NPhA1 | Philadelphia chromosome-positive Acute Lymphoblastic Leukemia | 5.61 | 48 | [5] |
Table 2: Effect of Verteporfin on Cancer Stem Cell Properties
| Cell Line | Cancer Type | Assay | Verteporfin Concentration (µM) | Effect | Citation |
| 92.1, Omm 2.3 | Uveal Melanoma | Melanosphere Formation | 0.5, 1 | Significant reduction in number of melanospheres | [4] |
| Mel 270, Omm 2.3 | Uveal Melanoma | ALDH Assay | 1 | Marked decrease in percentage of ALDH+ cells | [4] |
| Neuroblastoma TICs | Neuroblastoma | Side Population Assay | Not specified | Reduction in percentage of side population cells | [6] |
| Neuroblastoma TICs | Neuroblastoma | CD133+ & CD44+ Population | Not specified | Reduction in percentage of CD133+ and CD44+ cells | [6] |
| K1, BCPAP | Papillary Thyroid Cancer | Apoptosis Assay | 1, 5 | Significant increase in apoptotic cells (30.93% and 80.66% in K1; 28.6% and 85.32% in BCPAP) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the effect of verteporfin on cancer stem cells.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of verteporfin on cancer cells and calculate the IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[4]
-
Treat the cells with increasing concentrations of verteporfin (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
Add MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent) to each well and incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Spheroid Formation Assay (Tumorsphere Assay)
Objective: To assess the effect of verteporfin on the self-renewal capacity of cancer stem cells.
Protocol:
-
Treat cancer cells with the desired concentrations of verteporfin for 24 hours.[4]
-
Harvest the cells and resuspend them in a serum-free sphere-promoting medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 24-well plates.[4]
-
Culture the cells for 10-14 days to allow for spheroid formation.[4]
-
Count the number of spheroids (typically with a diameter > 50 µm) under a microscope.[4]
-
The reduction in the number and size of spheroids in verteporfin-treated wells compared to the control indicates an inhibitory effect on CSC self-renewal.
Aldehyde Dehydrogenase (ALDH) Activity Assay
Objective: To identify and quantify the cancer stem cell population based on ALDH activity and assess the effect of verteporfin.
Protocol:
-
Treat cancer cells with verteporfin for 24 hours.[4]
-
Harvest the cells and resuspend them in the ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" and a "control" tube. Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
To the "control" tube, add the ALDEFLUOR™ reagent along with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Analyze the cell populations by flow cytometry. The ALDH-positive (ALDH+) population is defined as the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.[4]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells following verteporfin treatment.
Protocol:
-
Treat cancer cells with verteporfin at various concentrations and for different time points.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
Objective: To determine the effect of verteporfin on the expression levels of proteins in the Hippo-YAP pathway.
Protocol:
-
Treat cancer cells with verteporfin for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against YAP, p-YAP, TEAD, and downstream targets (e.g., CTGF, CYR61) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for investigating the effect of verteporfin on cancer stem cells.
Caption: A general experimental workflow for assessing the effect of Verteporfin on cancer stem cells.
Conclusion and Future Directions
Verteporfin represents a compelling therapeutic candidate for targeting cancer stem cells across a range of malignancies. Its well-defined mechanism of action, centered on the inhibition of the oncogenic YAP-TEAD transcriptional program, provides a strong rationale for its clinical development. The data presented in this guide highlight its potent anti-CSC activities, including the induction of apoptosis and the suppression of self-renewal. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of verteporfin and to identify predictive biomarkers for patient stratification. Future research should focus on optimizing drug delivery strategies to enhance tumor accumulation, exploring combination therapies to overcome potential resistance mechanisms, and conducting well-designed clinical trials to validate its efficacy in cancer patients. The repurposing of this FDA-approved drug offers an accelerated path towards a novel and effective anti-CSC therapy.
References
- 1. YAP Inhibition by Verteporfin Causes Downregulation of Desmosomal Genes and Proteins Leading to the Disintegration of Intercellular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photosensitizer verteporfin has light-independent anti-leukemic activity for Ph-positive acute lymphoblastic leukemia and synergistically works with dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verteporfin induces apoptosis and reduces the stem cell-like properties in Neuroblastoma tumour-initiating cells through inhibition of the YAP/TAZ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verteporfin inhibits papillary thyroid cancer cells proliferation and cell cycle through ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Verteporfin: A Technical Profile of its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verteporfin (marketed as Visudyne®) is a second-generation photosensitizer that has become a cornerstone in photodynamic therapy (PDT), primarily for the treatment of neovascular age-related macular degeneration (AMD). Its utility is rooted in a dual mechanism of action: a light-dependent pathway leading to localized vascular occlusion and a more recently discovered light-independent pathway involving the inhibition of the Hippo-YAP signaling cascade. This document provides a comprehensive technical overview of verteporfin's pharmacological properties, pharmacokinetic profile, and toxicological characteristics, intended to serve as a resource for ongoing research and drug development.
Pharmacology
Verteporfin's pharmacological activity is multifaceted, encompassing both its well-established role as a photosensitizer and its emerging function as a signaling pathway inhibitor.
Mechanism of Action 1: Photodynamic Therapy (PDT)
Verteporfin's primary therapeutic action is as a photosensitizing agent.[1] The process is initiated by the intravenous administration of verteporfin, which is transported in the plasma, primarily by lipoproteins.[1][2] It preferentially accumulates in rapidly proliferating tissues, including the neovasculature of the choroid.[2][3]
The photodynamic cascade is a two-step process:
-
Drug Administration & Accumulation: Verteporfin is infused intravenously. It selectively concentrates in the target abnormal blood vessels.[3]
-
Photoactivation: Subsequent activation by non-thermal red light, at a specific wavelength of approximately 689 nm, triggers the photosensitizing reaction.[1][2][3] In the presence of oxygen, the activated verteporfin transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen.[1][2][4]
These ROS induce localized damage to the vascular endothelium, which in turn initiates a cascade involving platelet aggregation, fibrin (B1330869) clot formation, and vasoconstriction, ultimately leading to the targeted occlusion of the treated vessel.[2][4][5]
Mechanism of Action 2: Hippo-YAP Pathway Inhibition
Independent of its photosensitizing properties, verteporfin has been identified as a potent inhibitor of the Yes-associated protein (YAP)-TEA Domain (TEAD) transcriptional complex.[6][7] The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[8][9] When the pathway is inactive, the transcriptional co-activator YAP translocates to the nucleus, binds to TEAD transcription factors, and promotes the expression of genes involved in cell proliferation and survival.[6]
Verteporfin disrupts this process by inhibiting the interaction between YAP and TEAD.[6][7] Some studies suggest it may also promote the sequestration of YAP in the cytoplasm by increasing the levels of the 14-3-3σ chaperone protein, which binds to phosphorylated YAP and prevents its nuclear entry.[6][10] This light-independent mechanism underlies the growing interest in verteporfin as a potential anticancer agent.[1][11]
Pharmacokinetics
The pharmacokinetic profile of verteporfin is characterized by rapid distribution and elimination, which is central to its safety, particularly regarding the duration of photosensitivity.[12]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Administration & Distribution: Verteporfin is administered via intravenous infusion over 10 minutes.[12] Peak plasma concentrations (Cmax) are observed at the end of the infusion.[12][13] It exhibits a bi-exponential elimination pattern, with an initial distribution phase lasting 1 to 3 hours and a terminal elimination half-life (t½) of approximately 5-6 hours.[2][12][13]
-
Metabolism: Verteporfin is metabolized to a minor extent (less than 10% based on AUC ratio) by plasma and liver esterases to its diacid metabolite, BPD-DA.[2][12] Notably, NADPH-dependent cytochrome P450 enzyme systems do not appear to play a role in its metabolism.[2]
-
Excretion: The drug is rapidly cleared from the plasma and eliminated almost exclusively via the biliary system in the feces, primarily as the unchanged drug.[2][12] Renal elimination is negligible, accounting for less than 0.01% of the administered dose.[2][12]
Quantitative Pharmacokinetic Data
Pharmacokinetic parameters have been shown to be consistent across various populations, with no significant dose adjustments required for age, gender, or race.[12][13] Mild hepatic insufficiency may increase the elimination half-life by approximately 20%.[2]
| Parameter | Value / Description | Reference(s) |
| Route of Administration | Intravenous Infusion | [12][13] |
| Terminal Half-Life (t½) | ~ 5–6 hours | [2][12][13] |
| Time to Cmax | End of infusion | [12][13] |
| Metabolism | Minor (<10%) via plasma/liver esterases to BPD-DA | [2][12] |
| Primary Elimination Route | Fecal / Biliary (as unchanged drug) | [2][12] |
| Renal Elimination | < 0.01% of dose | [2][12] |
| Plasma Conc. (6 mg/m² dose) | 1.28 x 10⁻⁴ µg/mL at 24h; 5.06 x 10⁻⁸ µg/mL at 48h | |
| Plasma Conc. (3 mg/m² dose) | 3.57 x 10⁻⁵ µg/mL at 24h; 7.54 x 10⁻⁹ µg/mL at 48h |
Table 1: Summary of Human Pharmacokinetic Parameters for Verteporfin.
Toxicology and Safety Profile
The toxicology of verteporfin is primarily linked to its photosensitizing nature. Systemic toxicity in the absence of light activation is low at therapeutic doses.
Preclinical Toxicology
Repeat-dose toxicity studies in rats and dogs have been conducted to establish the safety profile.
-
Rat (28-Day Study): Systemic toxicity was largely reversible following a 28-day recovery period.[12]
-
Dog (14-Day Study):
-
At high doses (25 mg/kg/day), effects included perturbations in red blood cell parameters (decreased RBC, Hb, Hct; increased reticulocytes), elevated white blood cell counts, and increased liver enzymes (AST, SAP) and bilirubin.[12]
-
The No-Observed-Adverse-Effect-Level (NOAEL) for hematological effects was determined to be ≤5 mg/kg/day.[12]
-
No treatment-related effects were observed on ECGs or ophthalmic exams in the absence of light activation.[12]
-
| Species | Study Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Dog | 14 Days | 0, 5, 15, 25 | High dose: Decreased RBCs, Hb, Hct; increased reticulocytes, platelets, WBCs, liver enzymes. | ≤ 5 (for hematology) | [12] |
| Rabbit | Organogenesis | 3, 10 | Maternal toxicity (decreased weight gain) at ≥10 mg/kg/day. No teratogenic effects observed. | 3 (for maternal toxicity) |
Table 2: Summary of Preclinical Toxicology Data for Verteporfin.
Clinical Safety and Tolerability
In humans, the primary adverse event is photosensitivity.
-
Photosensitivity: Following infusion, patients become temporarily photosensitive. It is recommended to avoid exposure of skin and eyes to direct sunlight or bright indoor light for 48 hours to 5 days. The duration is dose-dependent, lasting a mean of 2 days at the standard 6 mg/m² dose. Photosensitivity reactions occurred in 2.2% of patients in phase III trials.
-
Injection Site Reactions: Extravasation can lead to severe pain, inflammation, and swelling at the injection site, particularly if the area is exposed to light.
-
Visual Disturbances: Transient changes in vision, such as blurred vision, decreased visual acuity, or visual field defects, are commonly reported.
-
Infusion-Related Reactions: A small percentage of patients (<1%) experience symptoms consistent with complement activation, such as chest pain, dyspnea, and flushing. Infusion-related back pain has also been noted.[13]
Experimental Protocols
Protocol: Clinical Photodynamic Therapy for CNV
This protocol outlines the standard procedure for verteporfin PDT in patients with choroidal neovascularization (CNV).
-
Patient Selection & Preparation: Diagnosis of CNV is confirmed via fluorescein (B123965) angiography. The patient is counseled on post-treatment photosensitivity precautions.
-
Verteporfin Infusion: Reconstituted verteporfin is administered as an intravenous infusion at a dose of 6 mg/m² body surface area. The infusion is delivered over a period of 10 minutes using a syringe pump.
-
Light Application: 15 minutes after the start of the infusion, a non-thermal diode laser delivering light at 689±3 nm is applied to the predetermined treatment spot on the retina. A total light dose of 50 J/cm² is delivered at an intensity of 600 mW/cm² over 83 seconds.
-
Post-Treatment Care: The patient must avoid bright light exposure for at least 48 hours. Follow-up evaluations are typically scheduled every 3 months to assess for fluorescein leakage and determine the need for retreatment.
Protocol: In Vitro YAP-TEAD Inhibition Assay
This method is used to quantify verteporfin's inhibitory effect on the YAP-TEAD transcriptional complex.
-
Cell Culture: Select a relevant cell line (e.g., bladder cancer T24, osteosarcoma HOS) and culture under standard conditions.[7][8]
-
Reporter Transfection: Transfect cells with a TEAD-specific luciferase reporter construct (e.g., (TEAD)8-lux), which contains multiple TEAD binding sites upstream of a luciferase gene.[8]
-
Treatment: Treat transfected cells with varying concentrations of verteporfin (e.g., 1 µM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[7][8]
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence in verteporfin-treated cells compared to controls indicates inhibition of YAP-TEAD transcriptional activity.
-
Target Gene Expression (Validation): As a secondary validation, extract RNA from similarly treated cells and perform RT-qPCR to measure the mRNA levels of known YAP-TEAD target genes, such as CTGF and CYR61.[7][8] A dose-dependent decrease in these transcripts further confirms inhibition.
Protocol: Skin Photosensitivity Assessment in Humans
This protocol describes a method for determining the duration of skin photosensitivity after verteporfin administration.
-
Subject Enrollment: Enroll healthy volunteers who provide informed consent.
-
Drug Administration: Administer a single intravenous dose of verteporfin (e.g., 6 mg/m²).
-
Phototesting: At specified time points post-infusion (e.g., 1.5h, 24h, 48h, 72h), expose small, defined areas of the skin (e.g., on the back) to a controlled light source.
-
Light Source: Use either a red light source matching the activation wavelength of verteporfin or a simulated solar light source.
-
Dose Escalation: Expose adjacent skin sites to escalating doses of light energy to determine the minimal erythematous dose (MED) at each time point.
-
-
Evaluation: Assess the irradiated skin sites for signs of a phototoxic reaction (erythema and edema) at 24 and 48 hours after light exposure.
-
Endpoint: The duration of photosensitivity is defined as the time until the MED returns to the pre-verteporfin baseline level.
Conclusion
Verteporfin possesses a well-characterized pharmacokinetic and safety profile that has enabled its successful use in photodynamic therapy for over two decades. Its rapid, primarily biliary elimination minimizes the period of systemic photosensitivity, which remains its principal toxicity concern. The discovery of its light-independent activity as a YAP-TEAD inhibitor has opened new avenues for research, particularly in oncology. This technical guide summarizes the core pharmacological and toxicological data essential for professionals engaged in the continued development and application of this important therapeutic agent.
References
- 1. Verteporfin - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Photodynamic therapy with verteporfin in age-related macular degeneration: a systematic review of efficacy, safety, treatment modifications and pharmacoeconomic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verteporfin - Wikipedia [en.wikipedia.org]
- 4. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 5. topra.org [topra.org]
- 6. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicology Studies - Eurofins Scientific [eurofins.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. criver.com [criver.com]
- 13. Exploring the Definition of “Similar Toxicities”: Case Studies Illustrating Industry and Regulatory Interpretation of ICH S6(R1) for Long-Term Toxicity Studies in One or Two Species - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Verteporfin as a YAP Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Verteporfin, a benzoporphyrin derivative initially approved for photodynamic therapy, has been repurposed as a potent inhibitor of the Yes-associated protein (YAP), a key transcriptional regulator in the Hippo signaling pathway. This guide provides an in-depth technical overview of the discovery, history, and mechanisms of action of Verteporfin as a YAP inhibitor. It summarizes key quantitative data, details experimental protocols that were pivotal in its characterization, and visualizes the complex biological pathways and experimental workflows involved. This document serves as a comprehensive resource for researchers and professionals in oncology, regenerative medicine, and drug development who are interested in targeting the Hippo-YAP pathway.
Introduction: The Hippo-YAP Signaling Pathway and its Therapeutic Potential
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP).[2] When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to transcription factors, primarily the TEA domain (TEAD) family of proteins, to drive the expression of genes that promote cell growth and inhibit apoptosis.[3] Dysregulation of the Hippo pathway, leading to YAP hyperactivation, is a common feature in many cancers.[4] This has made YAP a highly attractive target for therapeutic intervention.
Discovery and History of Verteporfin as a YAP Inhibitor
Verteporfin was first approved by the FDA for use in photodynamic therapy for age-related macular degeneration.[5] Its role as a YAP inhibitor was a serendipitous discovery, independent of its photosensitizing properties.
A pivotal 2012 study by Liu-Chittenden et al. screened a library of FDA-approved drugs for their ability to inhibit YAP-TEAD-mediated transcription.[6] This screen identified Verteporfin as a potent inhibitor of the YAP-TEAD interaction.[6] This discovery opened a new avenue of research into Verteporfin as a potential anti-cancer therapeutic, distinct from its use in photodynamic therapy.[7][8]
Mechanism of Action of Verteporfin
Verteporfin inhibits YAP activity through a multi-faceted mechanism:
-
Disruption of the YAP-TEAD Interaction: The primary mechanism of action is the direct disruption of the protein-protein interaction between YAP and TEAD transcription factors.[3][6] By preventing this interaction, Verteporfin blocks the transcriptional activation of YAP target genes.[9]
-
Induction of 14-3-3σ Expression: Verteporfin has been shown to increase the expression of the scaffolding protein 14-3-3σ.[4][10] 14-3-3σ binds to phosphorylated YAP, sequestering it in the cytoplasm and preventing its nuclear translocation.[4][10] This cytoplasmic retention effectively inactivates YAP.
-
Induction of Conformational Change in YAP: There is evidence to suggest that Verteporfin can induce a conformational change in the YAP protein, which may contribute to the disruption of its interaction with TEAD.
Signaling Pathway Visualization
Caption: The Hippo-YAP signaling pathway and points of intervention by Verteporfin.
Quantitative Data
The inhibitory effect of Verteporfin on cell viability has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| OVCAR3 | Ovarian Cancer | 10.55 (72h) | MTT | [1] |
| OVCAR8 | Ovarian Cancer | 17.92 (72h) | MTT | [1] |
| Y79 | Retinoblastoma | ~2-10 µg/mL | MTT | [8] |
| WERI-Rb1 | Retinoblastoma | ~2-10 µg/mL | MTT | [8] |
| 92.1 | Uveal Melanoma | 4.67 (72h) | MTS | [11] |
| Mel 270 | Uveal Melanoma | 6.43 (72h) | MTS | [11] |
| Omm 1 | Uveal Melanoma | 5.89 (72h) | MTS | [11] |
| Omm 2.3 | Uveal Melanoma | 7.27 (72h) | MTS | [11] |
| KLE | Endometrial Cancer | ~1-3 | SRB | [12] |
| EFE184 | Endometrial Cancer | ~1-3 | SRB | [12] |
Key Experimental Protocols
The following protocols are generalized summaries of the key experiments used to characterize Verteporfin as a YAP inhibitor. For specific details, it is recommended to consult the original research articles.
Cell Viability Assays (MTT/MTS/SRB)
These colorimetric assays are used to assess the effect of Verteporfin on cell proliferation and viability.
-
Principle: Measures the metabolic activity of viable cells.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of Verteporfin concentrations for various time points (e.g., 24, 48, 72 hours).
-
Add the respective reagent (MTT, MTS, or SRB) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Western Blotting
Used to detect changes in protein expression levels of YAP, its phosphorylated form (p-YAP), 14-3-3σ, and downstream target genes.
-
Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Methodology:
-
Treat cells with Verteporfin for the desired time and concentration.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., YAP, p-YAP, 14-3-3σ, CTGF, CYR61).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the disruption of the YAP-TEAD protein-protein interaction by Verteporfin.
-
Principle: An antibody against a specific protein is used to pull down that protein and any interacting partners from a cell lysate.
-
Methodology:
-
Treat cells with Verteporfin.
-
Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody against either YAP or TEAD.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against both YAP and TEAD. A decrease in the co-precipitated protein in Verteporfin-treated samples indicates disruption of the interaction.
-
Experimental Workflow Visualization
References
- 1. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy [thno.org]
- 4. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 2 from Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm. | Semantic Scholar [semanticscholar.org]
- 6. Genetic and pharmacological disruption of the TEAD-YAP complex suppresses the oncogenic activity of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Verteporfin's Impact on the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Verteporfin (VP), a benzoporphyrin derivative clinically approved as a photosensitizer for photodynamic therapy (PDT), is gaining significant traction in oncology for its light-independent functions.[1] Emerging research has identified VP as a potent inhibitor of the Yes-associated protein (YAP) and Transcriptional coactivator with PD-Z binding motif (TAZ), the primary downstream effectors of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo-YAP/TAZ pathway is a common driver of tumorigenesis, promoting uncontrolled cell growth and metastasis.[2][3] Verteporfin's ability to disrupt the oncogenic activity of YAP/TAZ provides a novel therapeutic avenue. This technical guide synthesizes the current understanding of Verteporfin's mechanism of action and its multifaceted effects on the complex tumor microenvironment (TME), including its influence on stromal cells, immune components, and angiogenesis. We present key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to provide a comprehensive resource for researchers in the field.
Core Mechanism of Action: Hippo-YAP/TAZ Pathway Inhibition
The Hippo pathway is a critical signaling cascade that controls organ size and cell proliferation.[2] In its active state, a kinase cascade (MST1/2 and LATS1/2) phosphorylates YAP and TAZ, leading to their sequestration in the cytoplasm by the 14-3-3σ protein and subsequent degradation.[1] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) transcription factors to drive the expression of pro-growth and anti-apoptotic genes, such as CTGF and CYR61.[4]
Verteporfin functions, independent of photoactivation, by disrupting the crucial protein-protein interaction between YAP and TEAD.[4][5] This action blocks the formation of the transcriptional complex, thereby preventing the expression of downstream oncogenic target genes.[1] Some studies also suggest that VP can promote the sequestration of YAP in the cytoplasm by increasing levels of 14-3-3σ, further inhibiting its nuclear function.[1]
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 3. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verteporfin inhibits TGF-β signaling by disrupting the Smad2/3–Smad4 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of Verteporfin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verteporfin, a benzoporphyrin derivative, is a potent photosensitizer utilized in photodynamic therapy (PDT). Its clinical application, most notably in the treatment of age-related macular degeneration, stems from its unique biophysical properties that allow for the targeted destruction of neovascular tissues upon activation by light.[1][2] Beyond its photosensitizing capabilities, Verteporfin has garnered significant interest for its role as an inhibitor of the YAP-TEAD interaction within the Hippo signaling pathway, revealing a second modality of action with potential applications in oncology.[3][4][5] This technical guide provides an in-depth overview of the core biophysical properties of Verteporfin, detailed experimental protocols for their characterization, and visualizations of its mechanisms of action.
Core Biophysical Properties
The biophysical characteristics of Verteporfin are fundamental to its function as both a photosensitizer and a signaling pathway inhibitor. These properties govern its solubility, light absorption and emission, and its ability to generate cytotoxic reactive oxygen species (ROS).
| Property | Value |
| Molecular Formula | C₄₁H₄₂N₄O₈ |
| Molecular Weight | 718.79 g/mol |
| Appearance | Dark green to black solid |
| Solubility | - DMSO: ~50 mg/mL- DMF: ~3 mg/mL- Water: Insoluble- Methanol: Soluble |
| UV-Vis Absorption (in DMSO) | Soret Band (λmax): ~402 nmQ-Band (λmax): ~690 nm |
| Fluorescence Emission (in DMSO) | λem: ~692 nm (with λex at ~430 nm) |
| Fluorescence Quantum Yield (Φf) | Data not consistently available in DMSO. The fluorescence quantum yield is a critical parameter for dosimetry in PDT and can be determined experimentally.[6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | High, a key determinant of its photodynamic efficacy.[7] The exact value is solvent and environment-dependent and can be quantified experimentally. |
Experimental Protocols
The following sections provide detailed methodologies for the characterization of key biophysical properties of Verteporfin.
Determination of Molar Absorption Coefficient
The molar absorption coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Objective: To determine the molar absorption coefficient of Verteporfin in a specified solvent (e.g., DMSO) at its Soret and Q-band maxima.
Materials:
-
Verteporfin standard
-
Spectroscopic grade DMSO
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of Verteporfin and dissolve it in a known volume of DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in DMSO to obtain a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 300 nm to 800 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent (DMSO) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.
-
Absorbance Measurement: Measure the absorbance of each dilution at the Soret band maximum (~402 nm) and the Q-band maximum (~690 nm).
-
Data Analysis:
-
Plot a graph of absorbance versus concentration for each wavelength.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression will be the molar absorption coefficient (ε) since the path length (l) is 1 cm.[8]
-
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Objective: To determine the relative fluorescence quantum yield of Verteporfin in DMSO.
Materials:
-
Verteporfin
-
Spectroscopic grade DMSO
-
A suitable fluorescence standard with a known quantum yield in DMSO (e.g., Rhodamine 6G, if compatible, or another well-characterized standard).
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both Verteporfin and the reference standard in DMSO. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of all solutions at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 420 nm for Verteporfin).
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both Verteporfin and the standard.
-
The quantum yield of Verteporfin (Φ_sample) can be calculated using the following equation:[7][9]
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).
-
-
Determination of Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of singlet oxygen generation by a photosensitizer upon irradiation.
Objective: To determine the singlet oxygen quantum yield of Verteporfin in DMSO using a chemical trapping method with 1,3-diphenylisobenzofuran (B146845) (DPBF).
Materials:
-
Verteporfin
-
1,3-diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ in DMSO (e.g., Rose Bengal)
-
Spectroscopic grade DMSO
-
Light source with a specific wavelength (e.g., 690 nm laser or filtered lamp)
-
UV-Vis spectrophotometer or spectrofluorometer
-
Magnetic stirrer and stir bars
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of Verteporfin, the reference photosensitizer, and DPBF in DMSO.
-
Prepare experimental solutions containing a fixed concentration of DPBF and either Verteporfin or the reference. The absorbance of the photosensitizers at the irradiation wavelength should be matched.
-
-
Irradiation:
-
Place the cuvette containing the sample solution in the spectrophotometer and on a magnetic stirrer.
-
Irradiate the solution with the light source at a constant intensity.
-
Monitor the decrease in DPBF absorbance (at ~415 nm) or fluorescence over time, as it reacts with the generated singlet oxygen.[10][11][12]
-
-
Data Analysis:
-
Plot the change in DPBF absorbance (or fluorescence) versus irradiation time for both Verteporfin and the reference.
-
The initial rates of DPBF degradation (slopes of the plots) are proportional to the singlet oxygen generation.
-
The singlet oxygen quantum yield of Verteporfin (ΦΔ_sample) can be calculated using the following equation:[13]
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
Where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rates of DPBF degradation for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively (which are equal if absorbances are matched).
-
-
Signaling Pathways and Mechanisms of Action
Verteporfin exhibits a dual mechanism of action, functioning as a photosensitizer in PDT and as an inhibitor of the Hippo signaling pathway.
Photodynamic Therapy (PDT) Mechanism
In PDT, Verteporfin is administered systemically and accumulates in neovascular tissues. Upon irradiation with light of a specific wavelength (typically around 690 nm), it undergoes excitation to a triplet state. This excited state then transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent cytotoxic agent that induces oxidative damage to cellular components, leading to apoptosis, necrosis, and vascular occlusion.[1][3][14]
Hippo Signaling Pathway Inhibition
Independent of its photosensitizing properties, Verteporfin can inhibit the Hippo signaling pathway. The core of this pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[15][16] In many cancers, the Hippo pathway is dysregulated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, promoting the expression of genes involved in cell proliferation and survival.[5][17] Verteporfin disrupts the interaction between YAP and TEAD, thereby inhibiting this pro-tumorigenic signaling.[4][18]
Conclusion
The biophysical properties of Verteporfin underpin its dual functionality as a photosensitizer for photodynamic therapy and an inhibitor of the Hippo-YAP signaling pathway. A thorough understanding and precise characterization of these properties, utilizing the detailed protocols provided, are essential for researchers and drug development professionals. This knowledge is critical for optimizing existing therapeutic applications and exploring new avenues for this versatile molecule in oncology and beyond. The ability to both trigger localized cell death through light activation and modulate fundamental cell signaling pathways makes Verteporfin a continued subject of intense scientific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of action of photodynamic therapy with verteporfin for the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. researchgate.net [researchgate.net]
- 6. uregina.ca [uregina.ca]
- 7. agilent.com [agilent.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. jasco-global.com [jasco-global.com]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photoproducts of the Photodynamic Therapy Agent Verteporfin Identified via Laser Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Making sure you're not a bot! [opus4.kobv.de]
Methodological & Application
Application Notes and Protocols for Verteporfin-Mediated YAP Inhibition In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Verteporfin for the in vitro inhibition of Yes-associated protein (YAP), a critical mediator of the Hippo signaling pathway. The following sections detail the mechanism of action, effective dosage ranges in various cell lines, and detailed protocols for key experiments.
Introduction
Verteporfin, a benzoporphyrin derivative clinically used as a photosensitizer in photodynamic therapy, has been identified as a potent inhibitor of YAP activity, independent of photoactivation[1][2]. YAP is a transcriptional co-activator that, when translocated to the nucleus, interacts with TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation, survival, and organ growth. Dysregulation of the Hippo-YAP pathway is implicated in the development and progression of various cancers[3][4]. Verteporfin disrupts the YAP-TEAD interaction, leading to the suppression of YAP's oncogenic functions[1][3][5]. It has also been shown to induce the sequestration of YAP in the cytoplasm by up-regulating 14-3-3σ, a chaperone protein that targets YAP for proteasomal degradation[1][4][6].
Mechanism of Action
Verteporfin inhibits YAP activity through a dual mechanism:
-
Disruption of the YAP-TEAD Complex: Verteporfin directly binds to YAP, inducing a conformational change that prevents its interaction with TEAD transcription factors in the nucleus. This blockade abrogates the transcription of YAP target genes[5][6][7].
-
Cytoplasmic Sequestration: Verteporfin treatment increases the levels of 14-3-3σ, a protein that binds to phosphorylated YAP, sequestering it in the cytoplasm and preventing its nuclear translocation. This cytoplasmic retention ultimately leads to YAP degradation[4][6].
These actions make Verteporfin a valuable tool for studying the Hippo-YAP pathway and a potential therapeutic agent for cancers with hyperactive YAP signaling.
Data Presentation: Verteporfin Dosage and Effects
The effective concentration of Verteporfin for YAP inhibition varies depending on the cell line and the duration of treatment. The following tables summarize quantitative data from various in vitro studies.
Table 1: Effective Concentrations of Verteporfin for Inhibiting Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Key Findings | Reference(s) |
| KLE, EFE184 | Endometrial Cancer | SRB Assay | 0.1 µM - 10 µM | 24 h | Dose-dependent inhibition of cell viability. | [1] |
| Y79, WERI | Retinoblastoma | Cell Growth Assay | Not Specified | Not Specified | Dose-dependent inhibition of growth, proliferation, and viability. | [2][8] |
| 5637, UMUC-3 | Bladder Cancer | CCK-8 Assay | 2 µg/ml, 10 µg/ml | Not Specified | Dose-dependent inhibition of cell growth. | [3] |
| OVCAR3, OVCAR8 | Ovarian Cancer | MTT Assay | 2.5 µM - 20 µM | 24, 48, 72, 96 h | Dose- and time-dependent decrease in cell viability. IC50 at 72h: 10.55 µM (OVCAR3), 17.92 µM (OVCAR8). | [9] |
| U-2OS | Osteosarcoma | Cell Viability Assay | Not Specified | Not Specified | IC50 of 1.44 ± 0.46 μM. | [10] |
| BT-549, MDA-MB-231 | Breast Cancer | Cell Viability Assay | Not Specified | 48, 72 h | Determination of IC50 values. | [5] |
| JHC7 | Chordoma | Clonogenicity Assay | Not Specified | Not Specified | Inhibition of clonogenicity. | [11] |
| HEC-1-A, HEC-1-B | Endometrial Cancer | Immunofluorescence | 10 nM | 3 h | Decreased total and phospho-YAP staining. | [12] |
Table 2: Effects of Verteporfin on YAP and Downstream Target Gene Expression
| Cell Line | Cancer Type | Concentration | Incubation Time | Downregulated Genes/Proteins | Reference(s) |
| Y79, WERI | Retinoblastoma | Not Specified | Not Specified | c-myc, axl, survivin, CTGF, cyr61, VEGF-A, Oct4 | [2][8] |
| 5637, UMUC-3 | Bladder Cancer | 10 µg/ml | Not Specified | CTGF, cyr61, ANKRD1 | [3] |
| HOS, MG63, G292 | Osteosarcoma | Not Specified | 48 h | CYR61 | [13] |
| MCF-7, BT-474, BT-549 | Breast Cancer | Not Specified | 72 h | YAP, p-YAP, TEAD, AXL, CYR61, CTGF | [6][7] |
| BT-549, MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | YAP, CTGF (mRNA and protein) | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Verteporfin in YAP inhibition.
Protocol 1: Cell Viability/Proliferation Assay (MTT/SRB)
This protocol is a general guideline for assessing the effect of Verteporfin on cell viability and proliferation.
Materials:
-
Verteporfin (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Verteporfin Treatment: Prepare a stock solution of Verteporfin in DMSO. Dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). A vehicle control (DMSO) should be included. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Verteporfin or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB Assay:
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with tap water and allow it to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Wash the plate four times with 1% acetic acid and allow it to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for YAP and Downstream Targets
This protocol describes the detection of protein levels of YAP, phosphorylated YAP (p-YAP), and its downstream targets.
Materials:
-
Cells treated with Verteporfin as described above.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-CTGF, anti-CYR61, anti-AXL, anti-GAPDH, or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Quantitative Real-Time PCR (qPCR) for YAP Target Genes
This protocol is for measuring the mRNA expression levels of YAP target genes.
Materials:
-
Cells treated with Verteporfin.
-
RNA extraction kit (e.g., TRIzol reagent).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
Primers for target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and synthesize cDNA according to the manufacturer's instructions.
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should include cDNA, primers, and qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
Hippo-YAP Signaling Pathway and Verteporfin Inhibition
Caption: Verteporfin inhibits the Hippo-YAP pathway by disrupting the YAP-TEAD complex and promoting cytoplasmic sequestration of YAP.
Experimental Workflow for In Vitro Verteporfin Treatment
Caption: A typical workflow for assessing the in vitro effects of Verteporfin on YAP inhibition and cellular outcomes.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Verteporfin Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of verteporfin, a potent inhibitor of the YAP-TEAD transcriptional complex, for the treatment of various cancer cell lines. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and offers detailed protocols for essential in vitro experiments.
Mechanism of Action
Verteporfin, a benzoporphyrin derivative, exhibits a dual mechanism of anti-cancer activity. Primarily, and independent of light activation, it disrupts the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][2] YAP is a critical downstream effector of the Hippo signaling pathway, which regulates organ size, cell proliferation, and apoptosis.[2][3] In many cancers, the Hippo pathway is dysregulated, leading to the nuclear translocation of YAP, where it binds to TEAD to promote the transcription of genes involved in cell proliferation and survival.[1][3] By inhibiting the YAP-TEAD interaction, verteporfin effectively abrogates these oncogenic signals.[1][2]
Furthermore, verteporfin is a photosensitizer that can be used in photodynamic therapy (PDT).[2][4] Upon activation by light of a specific wavelength (typically around 690 nm), verteporfin generates reactive oxygen species (ROS), leading to localized cellular damage and apoptosis.[4][5]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of verteporfin treatment across various cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values of Verteporfin in Cancer Cell Lines (Non-PDT)
| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration | Reference |
| Uveal Melanoma | 92.1 | 4.67 | 72 hours | [6] |
| Uveal Melanoma | Mel 270 | 6.43 | 72 hours | [6] |
| Uveal Melanoma | Omm 1 | 5.89 | 72 hours | [6] |
| Uveal Melanoma | Omm 2.3 | 7.27 | 72 hours | [6] |
| Endometrial Cancer | IshikawaPR | 111.61 | Not Specified | [7] |
| Endometrial Cancer | Ishikawa | 32.70 | Not Specified | [7] |
Table 2: Effective Concentrations and Observed Effects of Verteporfin (Non-PDT)
| Cancer Type | Cell Line(s) | Verteporfin Concentration | Treatment Duration | Key Effects | Reference |
| Endometrial Cancer | EFE184, NOU-1 | 0.1 - 10 µM | 24 - 96 hours | Decreased cell proliferation, dose- and time-dependent decrease in YAP levels. | [3] |
| Endometrial Cancer | HEC-1-A, HEC-1-B | 10 nM | Up to 3 hours | Decreased cell viability, G0-G1 cell cycle arrest, increased cytotoxicity. | [8] |
| Glioblastoma | Patient-derived GSCs | 0.5 - 2 µg/mL | Not Specified | Preferential induction of apoptosis, suppression of YAP/TAZ transcriptional targets. | [1] |
| Bladder Cancer | 5637, UMUC-3 | 2 µg/mL, 10 µg/mL | Not Specified | Dosage-dependent decrease in cell growth and invasion. | [9][10] |
| Papillary Thyroid Cancer | K1, BCPAP | 0.5, 1, 5 µM | Not Specified | Increased apoptosis in a dose-dependent manner. | [11] |
| Breast Cancer | MCF-7, BT-474, BT-549 | 4 µM | 72 hours | Inhibited cell proliferation, blocked YAP, p-YAP, and TEAD protein expression. | [12] |
| Cervical Cancer | HeLa | 0.5, 1, 2, 5 µM | Not Specified | Inhibited cell viability, migration, and invasion; promoted apoptosis. | [13] |
| Uveal Melanoma | 92.1, Omm 2.3 | 1 µM | 24 hours | Reduced cancer stem-like cells. | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of verteporfin treatment in cancer cell lines.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of verteporfin on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Verteporfin (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of verteporfin in complete medium. A typical concentration range to test is 0.1 to 10 µM.[3] Include a vehicle control (DMSO) at the same concentration as the highest verteporfin dose.
-
Remove the medium from the wells and add 100 µL of the prepared verteporfin dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells following verteporfin treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Verteporfin (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of verteporfin (e.g., 0.5, 1, 5 µM) or vehicle control for the specified duration.[11]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blotting for YAP and Downstream Targets
This protocol is for analyzing the protein expression levels of YAP, phosphorylated YAP (p-YAP), and its downstream targets (e.g., CTGF, CYR61) after verteporfin treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Verteporfin (dissolved in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-CTGF, anti-CYR61, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of verteporfin (e.g., 1 µM, 3 µM) or vehicle control for the desired time (e.g., 24 hours).[3]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.
Visualizations
Signaling Pathway
Caption: Verteporfin's mechanism via Hippo pathway inhibition.
Experimental Workflow
Caption: Workflow for evaluating Verteporfin's anti-cancer effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. nbinno.com [nbinno.com]
- 3. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verteporfin reverses progestin resistance through YAP/TAZ-PI3K-Akt pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway [medsci.org]
- 10. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verteporfin inhibits papillary thyroid cancer cells proliferation and cell cycle through ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verteporfin Promotes the Apoptosis and Inhibits the Proliferation, Migration, and Invasion of Cervical Cancer Cells by Downregulating SULT2B1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Verteporfin Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verteporfin, a benzoporphyrin derivative, is a clinically approved photosensitizer for photodynamic therapy (PDT), primarily used in the treatment of age-related macular degeneration.[1] Beyond its photosensitizing properties, verteporfin has garnered significant interest in oncology for its dual mechanisms of action. Firstly, upon activation with light of a specific wavelength (approximately 690 nm), it generates reactive oxygen species (ROS), leading to localized cellular and vascular damage, forming the basis of PDT.[1][2] Secondly, independent of light activation, verteporfin functions as an inhibitor of the Hippo signaling pathway by disrupting the interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[3][4] Dysregulation of the Hippo-YAP pathway is a common feature in many cancers, promoting cell proliferation and survival.[5] This dual functionality makes verteporfin a versatile tool for preclinical cancer research in various mouse models.
These application notes provide a comprehensive overview and detailed protocols for the administration of verteporfin in mouse models of cancer, covering both its use in photodynamic therapy and as a YAP-TEAD inhibitor.
Data Presentation
Table 1: Verteporfin Dosage and Administration for YAP-TEAD Inhibition in Mouse Cancer Models
| Cancer Model | Mouse Strain | Verteporfin Dose (mg/kg) | Administration Route | Vehicle | Treatment Schedule | Reference |
| Melanoma | BrafCA; Tyr-CreERT2; Ptenf/f | 4 and 6 | Intraperitoneal (IP) | DMSO | Every other day | [3] |
| Glioblastoma (PDX) | Not specified | 6 - 100 | Intraperitoneal (IP) | Not specified | Daily | [1] |
| Colon Cancer (AOM/DSS) | C57BL/6 | 100 | Intraperitoneal (IP) | Not specified | Twice a week for 3 weeks | [4] |
| Cholangiocarcinoma | C57BL/6J | Not specified | Not specified | DMSO | Every three days | [6] |
| Papillary Thyroid Cancer | Nude mice | 100 | Intraperitoneal (IP) | Not specified | Every 3 days for 5 doses | [7] |
Table 2: Verteporfin Administration for Photodynamic Therapy (PDT) in Mouse Cancer Models
| Cancer Model | Mouse Strain | Verteporfin Dose (mg/kg) | Administration Route | Time Between Injection and Light | Light Wavelength (nm) | Light Dose (J/cm²) | Reference |
| Ovarian Cancer | Not specified | 2 and 8 | Intravenous (IV) | 15 min or 24 h | 690 | 50 and 200 | [8] |
| Triple Negative Breast Cancer | 4T1 tumor-bearing | Not specified | Intravenous (IV) | 15 min or 1 h | Not specified | 50 | [9] |
| Lymphatic Ablation | Not specified | 100 ng (in 0.5 µl) | Intradermal | 5 min | 689 ± 2 | 3.6 and 25 | [10] |
| Breast Cancer | MDA-MB-231 xenograft | 0.5 | Not specified | Not specified | 695 | 50 | [11] |
Experimental Protocols
Protocol 1: Preparation of Verteporfin for In Vivo Administration
Materials:
-
Verteporfin powder (e.g., from Sigma-Aldrich or as Visudyne®)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
5% Dextrose in Water (D5W), sterile
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure for Intraperitoneal (IP) Injection (DMSO as vehicle):
-
According to the datasheet, dissolve verteporfin in DMSO to create a stock solution (e.g., 2 mg/mL).[12]
-
Protect the stock solution from light by wrapping the tube in aluminum foil.
-
Based on the desired final dose and a tolerable injection volume for the mouse (typically not exceeding 100-200 µL for an adult mouse), the stock solution may be used directly or diluted further with an appropriate vehicle if necessary, though high concentrations of DMSO should be avoided.[12]
-
Draw the calculated volume of the verteporfin solution into a sterile syringe for injection.
Procedure for Intravenous (IV) Injection (Aqueous-based vehicle):
-
Reconstitute lyophilized verteporfin (e.g., a 15 mg vial of Visudyne®) with 7 mL of sterile water for injection to yield a 2 mg/mL solution.[13]
-
Gently agitate the vial until the powder is fully dissolved. The resulting solution will be an opaque dark green.[13]
-
Protect the reconstituted solution from light and use it within 4 hours.[13]
-
For the final injection solution, further dilute the reconstituted verteporfin with 5% Dextrose in Water (D5W) to the desired final concentration (e.g., 0.2-0.5 mg/mL).[14] Note: Do not use normal saline, as verteporfin may precipitate.[5]
-
Draw the calculated volume of the diluted verteporfin solution into a sterile syringe for injection.
Protocol 2: Administration of Verteporfin as a YAP-TEAD Inhibitor
Materials:
-
Prepared verteporfin solution for IP injection
-
Tumor-bearing mice
-
Appropriate animal restraints
-
Sterile needles and syringes
Procedure:
-
Weigh the mouse to accurately calculate the required dose of verteporfin.
-
Gently restrain the mouse.
-
Administer the calculated volume of verteporfin solution via intraperitoneal injection.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Repeat the administration according to the desired treatment schedule (e.g., daily, every other day).[1][3]
-
Keep the mice in a low-light environment to avoid unintended photosensitization.
Protocol 3: Administration of Verteporfin for Photodynamic Therapy (PDT)
Materials:
-
Prepared verteporfin solution for IV injection
-
Tumor-bearing mice (typically with subcutaneous tumors for easy light access)
-
Anesthesia (e.g., isoflurane)
-
Non-thermal laser with a specific wavelength output (e.g., 690 nm)
-
Fiber optic cable and lens for light delivery
-
Power meter to calibrate light dose
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer the prepared verteporfin solution via intravenous (tail vein) injection. A typical dose is 2 mg/kg.[8][14]
-
Wait for the predetermined time interval to allow for verteporfin distribution and accumulation in the tumor tissue (e.g., 15 minutes for vascular-targeted effects or longer for tumor cell accumulation).[2][8][9]
-
During this waiting period, protect the mouse from ambient light.
-
Position the tip of the fiber optic cable directly over the tumor.
-
Irradiate the tumor with the laser at the specified wavelength (e.g., 690 nm) and light dose (e.g., 50-200 J/cm²).[8][15] The power output and duration of exposure should be calculated to deliver the target light dose.
-
After irradiation, allow the mouse to recover from anesthesia in a subdued light environment.
-
Monitor the mouse for therapeutic response (e.g., tumor necrosis, reduction in tumor volume) and any potential side effects (e.g., skin photosensitivity).
Protocol 4: Assessment of Tumor Growth
Materials:
-
Calipers
-
Scale for measuring mouse body weight
Procedure:
-
Measure the tumor dimensions (length and width) using calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of overall health and potential treatment-related toxicity.
-
At the end of the study, mice are typically euthanized, and tumors are excised for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67, or apoptosis markers like cleaved caspase-3).[4][7]
Mandatory Visualization
Caption: Verteporfin inhibits the interaction between YAP and TEAD in the nucleus.
References
- 1. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Anti-Cancer Activity of Verteporfin in Cholangiocarcinoma [mdpi.com]
- 7. Verteporfin inhibits papillary thyroid cancer cells proliferation and cell cycle through ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combination of verteporfin-photodynamic therapy with 5-aza-2’-deoxycytidine enhances the anti-tumour immune response in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and regeneration kinetics of lymphatic-specific photodynamic therapy in the mouse dermis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. bauschretinarx.com [bauschretinarx.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
Preparing Verteporfin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verteporfin is a versatile benzoporphyrin derivative with well-established applications in both photodynamic therapy (PDT) and as a potent inhibitor of the Hippo signaling pathway effector, Yes-associated protein (YAP).[1][2] Its utility in cell culture experiments necessitates standardized protocols for the preparation of stock solutions and its application in experimental settings. These application notes provide detailed protocols for the preparation of Verteporfin stock solutions, its use in cell culture for both PDT and YAP inhibition studies, and a summary of its key characteristics.
Quantitative Data Summary
The following tables summarize the key quantitative data for Verteporfin, compiled from various suppliers and research articles.
Table 1: Physicochemical Properties of Verteporfin
| Property | Value | Source(s) |
| Molecular Weight | 718.79 g/mol | [2][3] |
| Molecular Formula | C₄₁H₄₂N₄O₈ | [1][3] |
| Purity | >95% - >98% | [2][3] |
| Appearance | Crystalline solid | [2] |
| CAS Number | 129497-78-5 | [1][3] |
Table 2: Solubility of Verteporfin
| Solvent | Solubility | Source(s) |
| DMSO | ≥18.3 mg/mL to 100 mg/mL | [1][4][5][6] |
| Water | Insoluble | [6] |
| Ethanol | Insoluble | [6] |
Table 3: Stock Solution and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Stock Solution Preparation | ||
| Recommended Solvent | DMSO (fresh, anhydrous recommended) | [1][2][4] |
| Example 1 (10 mM) | Reconstitute 5 mg in 695 µL of DMSO. | [1][3] |
| Example 2 (10 mM) | Resuspend 1 mg in 139 µL of DMSO. | [2] |
| Storage | ||
| Lyophilized Powder | -20°C in the dark, with desiccant. Stable for 12-24 months. | [1][2][3][4] |
| Stock Solution | -20°C or -80°C in the dark. Aliquot to avoid freeze-thaw cycles. | [1][2][4] |
| Stock Solution Stability | Stable for up to 3 months at -20°C. | [1][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Verteporfin Stock Solution
This protocol provides a method for preparing a 10 mM stock solution of Verteporfin.
Materials:
-
Verteporfin powder (e.g., 5 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Bring the lyophilized Verteporfin powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of Verteporfin powder in 695 µL of DMSO.[1][3] Alternatively, for a smaller volume, resuspend 1 mg in 139 µL of DMSO.[2]
-
Vortex the solution until the Verteporfin is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid in dissolution.[5]
-
Aliquot the stock solution into smaller working volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2]
Protocol for Verteporfin Treatment in Cell Culture
Verteporfin can be used in cell culture for two primary purposes: as a photosensitizer in Photodynamic Therapy (PDT) or as an inhibitor of the YAP-TEAD interaction.
Objective: To study the effects of Hippo pathway inhibition on cell proliferation, apoptosis, or gene expression.
Procedure:
-
Culture cells to the desired confluency in appropriate cell culture plates.
-
Prepare the final working concentration of Verteporfin by diluting the stock solution in fresh cell culture medium immediately before use.[2] Working concentrations can vary depending on the cell line and desired effect, typically ranging from 100 nM to 5 µM.[2][7]
-
Remove the existing media from the cells and replace it with the media containing the desired concentration of Verteporfin.
-
It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest Verteporfin concentration) as DMSO can have cytotoxic effects at higher concentrations.[2] The final DMSO concentration should typically be kept below 0.1%.[2]
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[8][9]
-
Following incubation, proceed with downstream assays such as cell viability assays (e.g., MTT), Western blotting for protein expression, or RT-qPCR for gene expression analysis.
Objective: To induce cell death through the generation of reactive oxygen species upon photoactivation.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare the desired working concentration of Verteporfin in serum-free medium.[10] Concentrations for PDT can range from ng/mL to low µM.[5][9][11]
-
Remove the culture medium and incubate the cells with the Verteporfin-containing medium for a specific duration (e.g., 1 to 24 hours), ensuring the plates are protected from light.[9][10]
-
Following incubation, irradiate the cells with a light source at a wavelength of approximately 690 nm.[9][10][12] The light dose will need to be optimized for the specific cell type and Verteporfin concentration.
-
After irradiation, replace the medium with fresh, complete culture medium.
-
Incubate the cells for a further period (e.g., 24 hours) before assessing cell viability or other endpoints.[10]
Diagrams
Experimental Workflow
Caption: Workflow for preparing and using Verteporfin in cell culture.
Verteporfin's Mechanism of Action on the Hippo-YAP Signaling Pathway
Caption: Verteporfin inhibits the interaction between YAP and TEAD.
References
- 1. Verteporfin | Cell Signaling Technology [cellsignal.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Verteporfin (#64260) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma [jcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. In-Vitro Use of Verteporfin for Photodynamic Therapy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Verteporfin Photodynamic Therapy in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of verteporfin in photodynamic therapy (PDT) research. Verteporfin, a second-generation photosensitizer, is utilized in both clinical and preclinical settings to induce localized cell death and vascular occlusion upon activation with a specific wavelength of light.[1][2] Its applications span ophthalmology for treating conditions like age-related macular degeneration (AMD) and oncology for various cancers.[3][4] Beyond its light-activated cytotoxic effects, verteporfin also functions as an inhibitor of the YAP-TEAD transcriptional complex, offering a dual mechanism for therapeutic intervention.[3][5]
Mechanism of Action
Verteporfin's therapeutic effects are primarily mediated through two distinct mechanisms:
-
Photodynamic Therapy (Light-Dependent Mechanism): Upon intravenous administration, verteporfin is transported in the bloodstream, often by lipoproteins, and preferentially accumulates in neovascular tissues and tumors.[2][6] When activated by light at a specific wavelength (approximately 689-690 nm), it transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[1][7] These ROS cause localized damage to cellular structures, particularly the vascular endothelium, leading to platelet aggregation, thrombosis, and subsequent occlusion of the targeted vessels.[3][6][8] This process ultimately results in apoptosis and necrosis of the targeted cells.[1]
-
Hippo Pathway Inhibition (Light-Independent Mechanism): Verteporfin can inhibit the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[3][9] The Hippo pathway is crucial in regulating cell proliferation and organ size, and its dysregulation is implicated in various cancers.[5] By disrupting the YAP-TEAD complex, verteporfin can suppress the transcription of pro-proliferative and anti-apoptotic genes, thereby inhibiting cancer cell growth independent of light activation.[3][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for verteporfin PDT in both clinical and preclinical research settings.
Table 1: Clinical Verteporfin PDT Parameters
| Parameter | Standard Protocol | Modified Protocol (Half-Dose/Fluence) | Application |
| Verteporfin Dose | 6 mg/m² | 3 mg/m² | Ophthalmology (e.g., AMD, Central Serous Chorioretinopathy)[6][10] |
| Infusion Time | 10 minutes | 10 minutes | Ophthalmology[6] |
| Light Wavelength | 689 nm | 689 nm | Ophthalmology, Oncology[6][8] |
| Light Fluence | 50 J/cm² | 25 J/cm² | Ophthalmology[6][11] |
| Irradiance | 600 mW/cm² | 600 mW/cm² | Ophthalmology[8] |
| Time to Light Application | 15 minutes post-infusion start | 15 minutes post-infusion start | Ophthalmology[12] |
Table 2: Preclinical Verteporfin PDT Parameters (In Vitro & In Vivo)
| Parameter | Value | Species/Model | Application | Reference |
| Excitation Wavelength | ~400-420 nm | In vitro/in vivo | Fluorescence Imaging | [13] |
| Emission Wavelength | ~690 nm | In vitro/in vivo | Fluorescence Imaging & PDT | [13] |
| Typical In Vitro Dose (Gastric Cancer) | 0.61 - 1.21 µM (EC₅₀) | MKN45, MKN74 cell lines | Cancer Research | [14] |
| Typical In Vivo Dose (Ovarian Cancer) | 2 - 8 mg/kg | Mouse model | Cancer Research | [13][15] |
| Typical In Vivo Dose (Prostate Cancer) | 0.25 mg/kg (liposomal VP) | Cancer Research | [8] | |
| Typical In Vivo Dose (Pancreatic Cancer) | 0.4 mg/kg | Cancer Research | [8] | |
| Light Wavelength (In Vitro) | 660 nm | Gastric cancer cell lines | Cancer Research | [16] |
| Light Fluence (In Vitro) | 2.5 J/cm² | Gastric cancer cell lines | Cancer Research | [16] |
| Light Wavelength (In Vivo) | 690 nm | Mouse models | Cancer Research | [3] |
| Light Fluence (In Vivo) | 50 J/cm² | Mouse models | Cancer Research | [9] |
Experimental Protocols
In Vitro Verteporfin Photodynamic Therapy Protocol
This protocol provides a general framework for assessing the efficacy of verteporfin PDT on cancer cell lines.
1. Cell Culture and Seeding:
- Culture desired cancer cell lines (e.g., MKN45, MKN74 for gastric cancer) in appropriate media and conditions.[14]
- Seed cells in multi-well plates (e.g., 96-well plates for viability assays) at a suitable density and allow them to adhere overnight.
2. Verteporfin Incubation:
- Prepare a stock solution of verteporfin (e.g., in DMSO) and dilute it to the desired concentrations in serum-free medium. Protect from light.
- Remove the culture medium from the cells and add the verteporfin-containing medium.
- Incubate the cells with verteporfin for a specific duration (e.g., 15 minutes to 1 hour), ensuring the plates are protected from light.[16]
3. Light Activation:
- Following incubation, irradiate the cells with a light source at the appropriate wavelength (e.g., 660-690 nm).[16] A light-emitting diode (LED) array or a laser can be used.
- Deliver a specific light fluence (e.g., 2.5 J/cm²).[16]
- Include control groups: no verteporfin/no light, verteporfin/no light, and no verteporfin/light.
4. Post-Irradiation Incubation and Analysis:
- After irradiation, replace the verteporfin-containing medium with fresh complete medium.
- Incubate the cells for a further period (e.g., 24 hours).[16]
- Assess cell viability using a suitable assay, such as the MTS assay.[16]
- Further analyses can include apoptosis assays (e.g., Annexin V/PI staining) and ROS production measurements.
In Vivo Verteporfin Photodynamic Therapy Protocol (Mouse Tumor Model)
This protocol outlines a general procedure for evaluating verteporfin PDT in a preclinical animal model. All animal procedures should be performed in accordance with institutional guidelines.
1. Tumor Implantation:
- Implant tumor cells (e.g., ovarian cancer cells) subcutaneously or orthotopically into immunocompromised mice.
- Allow the tumors to grow to a palpable size.
2. Verteporfin Administration:
- Prepare verteporfin for intravenous injection. It may be formulated in a vehicle such as a lipid-based nanoparticle to improve solubility and delivery.[7][15]
- Administer verteporfin intravenously (e.g., via tail vein injection) at a specified dose (e.g., 2-8 mg/kg).[15]
3. Light Delivery:
- At a predetermined time after verteporfin injection (e.g., 15 minutes to 24 hours), anesthetize the mouse.[17]
- Irradiate the tumor area with a laser at the appropriate wavelength (e.g., 690 nm) and fluence (e.g., 50 J/cm²).[9] The light can be delivered using a fiber optic cable.
- Shield the rest of the mouse's body from the light.
4. Tumor Growth Monitoring and Endpoint Analysis:
- Monitor tumor growth regularly using calipers.
- Observe the mice for any signs of toxicity or adverse effects.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Visualizations
Caption: Light-dependent mechanism of verteporfin photodynamic therapy.
Caption: Light-independent mechanism of verteporfin via Hippo pathway inhibition.
Caption: General workflow for preclinical verteporfin PDT research.
References
- 1. nbinno.com [nbinno.com]
- 2. Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verteporfin PDT for non-standard indications--a review of current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Verteporfin Photodynamic Therapy for the Treatment of Chorioretinal Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles as efficient verteporfin nanocarriers for photodynamic therapy of cancer - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 9. Verteporfin-mediated on/off photoswitching functions synergistically to treat choroidal vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Influence of treatment parameters on selectivity of verteporfin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Verteporfin-Loaded Lipid Nanoparticles Improve Ovarian Cancer Photodynamic Therapy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes: Utilizing Verteporfin for Western Blot Analysis of YAP
Introduction
Yes-associated protein (YAP) is a key transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1] Dysregulation of the Hippo-YAP pathway is implicated in the development and progression of various cancers, making YAP a compelling target for therapeutic intervention.[2] Verteporfin, a benzoporphyrin derivative initially approved as a photosensitizer for photodynamic therapy, has been identified as a potent inhibitor of YAP activity, independent of its photosensitizing properties.[1][2][3] Verteporfin disrupts the interaction between YAP and the TEAD family of transcription factors, thereby inhibiting the transcription of YAP target genes.[3][4][5] This application note provides a detailed protocol for utilizing Verteporfin to study its effects on YAP expression and phosphorylation via Western blot analysis.
Mechanism of Action
Verteporfin primarily inhibits YAP function by preventing its translocation into the nucleus and subsequent interaction with TEAD transcription factors.[5][6] It has been shown to induce the sequestration of YAP in the cytoplasm by increasing the levels of 14-3-3σ, a chaperone protein that binds to phosphorylated YAP and prevents its nuclear import.[3][7] This leads to a decrease in the expression of downstream target genes of the Hippo pathway, such as CTGF and CYR61.[4] Western blot analysis is a fundamental technique to observe these changes, typically by measuring the total YAP protein levels and its phosphorylation status (e.g., p-YAP at Ser127).[7][8]
Key Experimental Considerations
-
Verteporfin Concentration and Treatment Time: The optimal concentration and duration of Verteporfin treatment can vary depending on the cell line. It is recommended to perform a dose-response and time-course experiment to determine the IC50 value and the optimal time point for observing changes in YAP expression. Common concentration ranges are from 0.1 µM to 10 µM, with treatment times ranging from 6 to 72 hours.[3][4][9]
-
Antibody Selection: The choice of primary antibodies is critical for successful Western blot analysis. Use antibodies specific for total YAP and phosphorylated YAP (e.g., p-YAP Ser127) from reputable vendors. The recommended dilutions for these antibodies typically range from 1:500 to 1:2000.[8][10][11][12]
-
Loading Controls: To ensure accurate quantification of protein levels, it is essential to use a loading control. Commonly used loading controls include β-actin, GAPDH, or Erk2.[3][12][13]
Data Presentation
The following tables summarize typical experimental parameters for Verteporfin treatment and antibody dilutions for Western blot analysis of YAP.
Table 1: Verteporfin Treatment Parameters
| Cell Line | Verteporfin Concentration (µM) | Treatment Duration (hours) | Observed Effect on YAP | Reference |
| EFE184 | 0.1, 0.3, 1, 3, 10 | 24 | Decreased YAP levels | [3] |
| NOU-1 | 3 | 24 | Decreased YAP levels | [3] |
| Breast Cancer Cells (MCF-7, BT-474, BT-549) | Varies (up to 10) | 72 | Decreased YAP and p-YAP expression | [4][7] |
| IshikawaPR | Varies | 24, 48 | Dose and time-dependent inhibition of YAP/TAZ | [9] |
| U-2OS | Varies | 24, 48 | Dose and time-dependent reduction in YAP expression | [13] |
| Retinoblastoma (Y79) | 2, 10 (µg/ml) | 6, 24, 48 | Downregulation of YAP-TEAD signaling | [14] |
| Melanoma (A375) | 2 | 0.5, 3, 24 | Reduction in YAP/TAZ protein levels | [12] |
Table 2: Antibody Dilutions for Western Blot
| Antibody | Host Species | Dilution Range | Vendor Example | Reference |
| YAP1 | Goat | 0.5 - 2 µg/mL | Novus Biologicals (NBP1-46105) | |
| YAP | Rabbit | 1:1000 | Cell Signaling Technology (#4912) | [8] |
| YAP1 | Rabbit | 1:1000 - 1:2000 | iReal Biotechnology (IR290-956) | [10] |
| YAP1 | Rabbit | 1:1000 - 1:2000 | MedChemExpress (HY-P80374) | [11] |
| YAP/TAZ | Mouse | 1:1000 | Santa Cruz Biotechnology (sc-101199) | [12][15] |
| Active YAP1 (non-phospho S127) | Rabbit | Varies | Abcam (ab205270) | [16] |
| p-YAP (Ser127) | Varies | Varies | Multiple | [4][7] |
| β-actin | Rabbit | 1:10000 | Cell Signaling Technology (#4970) | [8] |
| GAPDH | Varies | 1:10000 | Cell Signaling | [12] |
Signaling Pathway and Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 3. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway [medsci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. YAP Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Verteporfin reverses progestin resistance through YAP/TAZ-PI3K-Akt pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YAP1 antibody (IR290-956) | iReal Biotechnology, Inc. [irealbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.unipd.it [bio.unipd.it]
- 16. Anti-active YAP1 antibody [EPR19812] - recombinant (ab205270) | Abcam [abcam.com]
Application Notes and Protocols for Immunofluorescence Staining with Verteporfin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verteporfin, a benzoporphyrin derivative, is a light-activated photosensitizer clinically used in photodynamic therapy.[1][2] Beyond this application, Verteporfin has emerged as a potent inhibitor of the Hippo signaling pathway, specifically by disrupting the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors, independent of photoactivation.[1][2][3][4] This inhibitory action prevents the nuclear translocation of YAP, a key event in promoting cell proliferation and inhibiting apoptosis.[1][2][5] Consequently, Verteporfin is increasingly utilized as a chemical tool to probe the function of the Hippo-YAP pathway in various biological contexts, including cancer biology and regenerative medicine.
These application notes provide a detailed protocol for utilizing Verteporfin in conjunction with immunofluorescence (IF) staining to investigate its effects on the subcellular localization of YAP and other proteins of interest.
Mechanism of Action: Verteporfin and the Hippo-YAP Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation of the transcriptional co-activator YAP. Phosphorylated YAP is sequestered in the cytoplasm through binding to 14-3-3σ proteins, marking it for degradation.[1][6] In the inactive state of the Hippo pathway, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to initiate the transcription of genes that promote cell growth and inhibit apoptosis.
Verteporfin exerts its inhibitory effect by disrupting the formation of the YAP-TEAD complex.[5] Evidence suggests that Verteporfin may directly bind to YAP, altering its conformation and preventing its association with TEAD.[7] Furthermore, Verteporfin has been shown to upregulate the expression of 14-3-3σ, enhancing the cytoplasmic retention of YAP.[1][6] This leads to a reduction in the nuclear pool of YAP and subsequent downregulation of its target genes, such as CTGF and CYR61.[7][8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Verteporfin in cell-based assays.
Table 1: Recommended Verteporfin Concentrations for YAP/TAZ Inhibition
| Cell Line | Effective Concentration (µM) | Incubation Time (hours) | Observed Effect |
| Uveal Melanoma (92.1, Mel 270, Omm 1, Omm 2.3) | 1 | 24 | Reduction in migrated cells |
| Melanoma (A375, mel-624, mel-537) | 2 - 5 | 72 | Inhibition of cell proliferation |
| Bladder Cancer Cells | 2 - 10 | Not Specified | Inhibition of cell growth and invasion |
| Ovarian Cancer (OVCAR8) | 10 | 2 | Induction of YAP cytoplasmic retention |
| Human Bronchial Epithelial Cells (HBEC3s) | 0.25 µg/ml (~0.35 µM) | 48 | Inhibition of YAP transcriptional activity |
| NIH/3T3 | 1 | 24 | No effect on MST3-KD-mediated YAP nuclear localization |
| Endometrial Cancer (KLE, EFE184, NOU-1) | 0.1 - 10 | 24 | Inhibition of cell proliferation |
Table 2: IC50 Values of Verteporfin in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Uveal Melanoma (92.1) | 4.67 | 72 |
| Uveal Melanoma (Mel 270) | 6.43 | 72 |
| Uveal Melanoma (Omm 1) | 5.89 | 72 |
| Uveal Melanoma (Omm 2.3) | 7.27 | 72 |
| Osteosarcoma (U-2OS) | 1.44 ± 0.46 | Not Specified |
Experimental Protocol: Immunofluorescence Staining Following Verteporfin Treatment
This protocol outlines the steps for treating cultured cells with Verteporfin and subsequently performing immunofluorescence staining to visualize the subcellular localization of a target protein, such as YAP.
Materials
-
Verteporfin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)
-
Primary antibody (e.g., anti-YAP)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips, sterile
-
Cell culture plates
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Fluorescence microscope
-
Pipettes and sterile tips
Procedure
1. Preparation of Verteporfin Stock Solution
-
Caution: Verteporfin is light-sensitive. All steps involving Verteporfin should be performed in low light conditions or with light-protected containers.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of Verteporfin powder in 695 µL of DMSO.[4]
-
Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C for up to 3 months.[4] Avoid repeated freeze-thaw cycles.
2. Cell Seeding
-
Sterilize glass coverslips and place them in the wells of a cell culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-80% confluency at the time of fixation.
-
Allow cells to adhere and grow overnight in a cell culture incubator.
3. Verteporfin Treatment
-
Dilute the Verteporfin stock solution to the desired working concentration in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.
-
Remove the old medium from the cells and replace it with the Verteporfin-containing medium.
-
Include a vehicle control (DMSO-containing medium) at the same final concentration of DMSO as the Verteporfin-treated samples.
-
Incubate the cells for the desired treatment duration (e.g., 24-72 hours).
4. Cell Fixation
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
5. Permeabilization
-
Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
6. Blocking
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
7. Primary Antibody Incubation
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
8. Secondary Antibody Incubation
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1-2 hours at room temperature in the dark.
9. Counterstaining and Mounting
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
10. Imaging
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images for analysis of protein localization and intensity.
Troubleshooting and Considerations
-
Phototoxicity: Although this protocol is for the non-photoactivated application of Verteporfin, it is still prudent to minimize light exposure during its handling and incubation with cells to avoid any potential confounding effects.
-
Cell Viability: High concentrations of Verteporfin can induce apoptosis. It is important to assess cell viability (e.g., via trypan blue exclusion or a viability assay) to ensure that the observed effects on protein localization are not due to cytotoxicity.
-
Antibody Validation: Ensure that the primary antibody used is specific for the target protein and has been validated for immunofluorescence applications.
-
Optimization: The optimal concentrations of Verteporfin, primary and secondary antibodies, as well as incubation times, may vary depending on the cell type and target protein. It is recommended to perform optimization experiments for each new experimental setup.
-
Controls: In addition to the vehicle control, it is advisable to include a positive control (a condition known to induce the expected change in protein localization) and a negative control (e.g., cells lacking the target protein or secondary antibody only) to validate the staining procedure.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verteporfin | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway [medsci.org]
- 10. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Verteporfin for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Verteporfin (trade name Visudyne®) is a potent benzoporphyrin derivative monoacid that functions as a photosensitizer and has gained significant traction in preclinical in vivo imaging research.[1] Clinically approved for photodynamic therapy (PDT) in ophthalmology, its utility extends to oncology and cell biology research due to its intrinsic fluorescent properties and its role as an inhibitor of the YAP-TEAD interaction within the Hippo signaling pathway.[1][2] These dual functionalities allow for both the visualization of its biodistribution and the modulation of key cellular processes, making it a versatile tool for in vivo studies.
Dual-Modal Applications of Verteporfin in Research
Verteporfin can be leveraged in two primary capacities for in vivo imaging and therapeutic studies:
-
As a Fluorescent Imaging Agent : Verteporfin exhibits inherent fluorescence, enabling real-time visualization of its accumulation in tissues.[1] This is particularly useful for tracking its delivery to and retention in tumors and neovasculature.[1]
-
As a Modulator of the Hippo Signaling Pathway : In the absence of light activation, Verteporfin disrupts the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][3] This inhibition sequesters YAP in the cytoplasm, preventing the transcription of genes involved in cell proliferation and survival, and providing a method to study the effects of Hippo pathway inhibition in vivo.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Verteporfin in preclinical in vivo imaging and related applications.
Table 1: Optical and Pharmacokinetic Properties
| Parameter | Value | Species/Model | Application | Reference |
| Excitation Wavelength | ~400-420 nm | In vitro/in vivo | Fluorescence Imaging | [1] |
| Emission Wavelength | ~690 nm | In vitro/in vivo | Fluorescence Imaging & PDT | [1][2] |
| Terminal Elimination Half-life | 5-6 hours | Human | Pharmacokinetics | [1] |
| Binding Constant to HSA (K) | 1.966 x 10⁷ M⁻¹ (at 37°C) | Human Serum Albumin | Pharmacokinetics | [1] |
Table 2: In Vivo Dosing and Treatment Parameters
| Parameter | Value | Species/Model | Application | Reference |
| Typical In Vivo Dose (PDT) | 2 - 8 mg/kg | Mouse (Ovarian Cancer Model) | Photodynamic Therapy | [1][4] |
| Typical In Vivo Dose (YAP/TAZ Inhibition) | 2 - 6 mg/kg | Mouse (Melanoma Model) | Hippo Pathway Inhibition | [1] |
| Light Dose for PDT Activation | 50 - 200 J/cm² | Mouse (Ovarian Cancer Model) | Photodynamic Therapy | [1] |
| Light Wavelength for PDT Activation | ~690 nm | Various | Photodynamic Therapy | [2][5] |
Signaling Pathways
Verteporfin's utility is rooted in two distinct, context-dependent signaling pathways.
Photo-activated Signaling Pathway for Photodynamic Therapy (PDT)
Upon activation by light at approximately 690 nm, Verteporfin transfers energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen.[2] This leads to localized oxidative stress, causing cellular and vascular damage, which is the therapeutic basis of PDT.[2][6]
Non-Photo-activated Signaling Pathway: Hippo Pathway Inhibition
In the absence of light, Verteporfin can directly interfere with the Hippo signaling pathway. It inhibits the formation of the YAP-TEAD transcriptional complex, which is crucial for the expression of genes that promote cell proliferation and inhibit apoptosis.[1][6] This leads to the cytoplasmic retention of YAP, effectively suppressing its oncogenic functions.[3][7]
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Verteporfin Biodistribution
This protocol outlines the use of Verteporfin as a fluorescent agent to visualize its accumulation in tumors in a murine model.
Materials:
-
Verteporfin (Visudyne® or equivalent)
-
5% Dextrose in Water (D5W) or other suitable vehicle
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (IVIS) with appropriate fluorescence filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Verteporfin Solution: Reconstitute Verteporfin according to the manufacturer's instructions. A common vehicle is 5% Dextrose in Water (D5W). The final concentration should be prepared to achieve the desired dose in a suitable injection volume (e.g., 100-200 µL).
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the animal in the in vivo imaging system.
-
Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting Verteporfin to account for any autofluorescence. Use an excitation wavelength around 420 nm and an emission filter around 690 nm.
-
Verteporfin Administration: Administer the prepared Verteporfin solution intravenously (e.g., via tail vein injection). A typical dose for imaging studies can range from 2 to 8 mg/kg.[1][4]
-
Longitudinal Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 3, 6, 12, and 24 hours) to monitor the biodistribution and tumor accumulation of Verteporfin.[8]
-
Image Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and other organs over time. Normalize the signal to the baseline image to determine the specific accumulation of Verteporfin.[8]
Protocol 2: In Vivo Study of Hippo Pathway Inhibition
This protocol describes a typical in vivo experiment to assess the anti-tumor effects of Verteporfin through YAP/TEAD inhibition in a xenograft model.
Materials:
-
Verteporfin
-
Vehicle control (e.g., DMSO, D5W)
-
Tumor-bearing mice (e.g., ovarian or melanoma cancer xenografts)[1][9]
-
Calipers for tumor measurement
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Model and Grouping: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Preparation: Prepare Verteporfin in a suitable vehicle. A typical dose for YAP inhibition studies is between 2-6 mg/kg.[1] The control group will receive the vehicle only.
-
Administration: Administer Verteporfin or vehicle to the respective groups (e.g., via intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily, every other day). It is crucial to keep the animals protected from direct light to avoid unintended photodynamic effects.
-
Tumor Growth Monitoring: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.[9]
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a set time point), euthanize the animals. Collect tumors and other organs for subsequent analysis (e.g., immunohistochemistry for YAP/pYAP, Ki67, or downstream target genes).[9]
-
Data Analysis: Compare the tumor growth rates between the Verteporfin-treated and control groups. Analyze the collected tissues to confirm the modulation of the Hippo pathway.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the procedures for their specific experimental models and conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Physiochemical, In Vitro, and In Vivo Comparative Analysis of Verteporfin–Lipid Conjugate Formulations: Solid Lipid Nanoparticles and Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Verteporfin for Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verteporfin, a benzoporphyrin derivative, is a light-activated drug used in photodynamic therapy (PDT) for the treatment of age-related macular degeneration. Emerging research has unveiled its potential as an anti-cancer agent, independent of its photosensitizing properties. Verteporfin is known to inhibit the Hippo signaling pathway by disrupting the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs), leading to decreased cell proliferation and induction of apoptosis in various cancer cells.[1][2][3] Determining the optimal concentration of Verteporfin is crucial for in vitro cell viability assays to accurately assess its cytotoxic and anti-proliferative effects. This document provides comprehensive application notes and detailed protocols for utilizing Verteporfin in cell viability assays, along with a summary of effective concentrations across different cell lines.
Data Presentation: Verteporfin Concentration and Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values and effective concentrations of Verteporfin in various cancer cell lines, as reported in the literature. These values can serve as a starting point for determining the optimal concentration for your specific cell type and experimental conditions.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| 92.1 | Uveal Melanoma | MTS | 72 hours | IC50: 4.67 μM | [1] |
| Mel 270 | Uveal Melanoma | MTS | 72 hours | IC50: 6.43 μM | [1] |
| Omm 1 | Uveal Melanoma | MTS | 72 hours | IC50: 5.89 μM | [1] |
| Omm 2.3 | Uveal Melanoma | MTS | 72 hours | IC50: 7.27 μM | [1] |
| MCF-7 | Breast Cancer (Luminal A) | CCK-8 | 24, 48, 72 hours | Dose-dependent decrease in viability | [2] |
| BT-474 | Breast Cancer (Luminal B) | CCK-8 | 24, 48, 72 hours | Dose-dependent decrease in viability | [2] |
| BT-549 | Breast Cancer (Basal-like) | CCK-8 | 24, 48, 72 hours | Dose-dependent decrease in viability | [2] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Not Specified | 24, 48, 72 hours | IC50: 6.8 μM (24h), 2.6 μM (48h), 1.4 μM (72h) | [4] |
| SW1990 | Pancreatic Ductal Adenocarcinoma | Not Specified | 24, 48, 72 hours | IC50: 7.7 μM (24h), 3.6 μM (48h), 1.7 μM (72h) | [4] |
| K1 | Papillary Thyroid Cancer | Not Specified | Not Specified | Apoptosis induced at 0.5, 1, and 5 μM | [5] |
| BCPAP | Papillary Thyroid Cancer | Not Specified | Not Specified | Apoptosis induced at 0.5, 1, and 5 μM | [5] |
| HeLa | Cervical Cancer | Trypan Blue | 24 hours | Significant decrease at 2 and 5 μM | [6] |
| A375, mel-624, mel-537 | Melanoma | Not Specified | Not Specified | Significant growth inhibition at 2 and 5 μM | [7] |
| MKN45, MKN74 | Gastric Cancer | MTS | 24 hours | EC50 values determined after 15, 30, and 60 min of VP treatment followed by light activation | [8] |
| hFibro, hTMC | Ocular Fibroblasts, Trabecular Meshwork Cells | MTT | 24 hours | Dose-dependent toxicity at ≥ 1 µg/ml | [9] |
Experimental Protocols
Protocol 1: General Cell Viability Assay using MTS or CCK-8
This protocol provides a general guideline for assessing the effect of Verteporfin on cell viability using common colorimetric assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8).
Materials:
-
Verteporfin (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell culture medium
-
96-well cell culture plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Verteporfin Preparation and Treatment:
-
Prepare a stock solution of Verteporfin in DMSO.
-
On the day of the experiment, dilute the Verteporfin stock solution with cell culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).[10]
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Verteporfin to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest Verteporfin concentration.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[2][4]
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the Verteporfin concentration to determine the IC50 value.
-
Protocol 2: Trypan Blue Dye Exclusion Assay for Cell Viability
This protocol describes a manual method to determine the number of viable cells based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.
Materials:
-
Verteporfin
-
DMSO
-
Appropriate cell culture medium
-
6-well cell culture plates
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of Verteporfin or DMSO (vehicle control) for the desired duration (e.g., 24 hours).[6]
-
-
Cell Harvesting and Staining:
-
Following treatment, detach the cells using trypsin-EDTA.
-
Resuspend the cells in culture medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS).
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
-
Cell Counting:
-
Load the cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells.
-
Visualization of Pathways and Workflows
Caption: Workflow for Verteporfin cell viability assay.
Caption: Verteporfin inhibits the Hippo-YAP pathway.
Conclusion
The optimal concentration of Verteporfin for cell viability assays is highly dependent on the cell type and the duration of treatment. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to evaluate the anti-cancer effects of Verteporfin. It is recommended to perform a dose-response study to determine the precise IC50 value for the specific cell line of interest. Understanding the mechanism of action, particularly the inhibition of the Hippo-YAP pathway, provides valuable context for interpreting the results of cell viability assays.
References
- 1. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Verteporfin suppresses cell survival, angiogenesis and vasculogenic mimicry of pancreatic ductal adenocarcinoma via disrupting the YAP‐TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verteporfin inhibits papillary thyroid cancer cells proliferation and cell cycle through ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma [jcancer.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Verteporfin Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verteporfin, a benzoporphyrin derivative, is a light-activated drug used in photodynamic therapy (PDT). Beyond its established clinical use in ophthalmology, preclinical research in animal models has revealed its potential as a potent inhibitor of the YAP-TEAD transcriptional co-activator, a key player in organ growth and tumorigenesis. This has opened new avenues for investigating Verteporfin in oncology, fibrosis, and regenerative medicine. The effectiveness of Verteporfin is highly dependent on its delivery method, which influences its bioavailability, tissue accumulation, and therapeutic efficacy. These application notes provide a detailed overview of various Verteporfin delivery methods used in animal studies, complete with quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.
Data Presentation: Quantitative Summary of Verteporfin Delivery in Animal Studies
The following tables summarize key quantitative parameters from various animal studies, categorized by the delivery method. This allows for easy comparison of dosages, light parameters for PDT, and observed outcomes across different experimental setups.
Table 1: Nanoparticle-Based Verteporfin Delivery
| Animal Model | Nanoparticle Type | Verteporfin Dose | Administration Route | Application | Key Quantitative Outcome | Reference |
| Mouse (Melanoma) | Mesoporous Silica Nanoparticles (MSNs) | Not specified | Topical | Photodynamic Therapy | Lymphangiogenesis almost abolished | [1] |
| Mouse (Glioblastoma) | Carrier-Free Amorphous Nanoparticles (NanoVP) | 0.5 mg/kg | Intravenous | Photodynamic Therapy | 35% reduction in tumor volume | [2] |
| Rat (Glioblastoma) | Carrier-Free Amorphous Nanoparticles (NanoVP) | Low-dose | Intravenous | Blood-Brain Barrier Opening | 5.5-fold increase in drug accumulation in the brain | [2][3] |
| Mouse (Ovarian Cancer) | Nanostructured Lipid Carriers (NLCs) | 2 mg/kg or 8 mg/kg | Intravenous | Photodynamic Therapy | Significant tumor growth inhibition | [4] |
Table 2: Liposomal Verteporfin Delivery (Visudyne®)
| Animal Model | Verteporfin Dose | Administration Route | Light Fluence (for PDT) | Application | Key Quantitative Outcome | Reference |
| Mouse (Dermis) | Optimal dose | Intradermal | 3.6 or 25 J/cm² | Lymphatic-specific PDT | Lymphatic vessel occlusion | [5] |
| Rat | Not specified | Intravitreal | Not specified | Photodynamic Therapy | Reduction of retinal damage with BDNF co-treatment | [6] |
| Human | 6 mg/m² | Intravenous | Not specified | Age-Related Macular Degeneration | Improved or maintained visual acuity |
Table 3: Hydrogel-Based Verteporfin Delivery
| Animal Model | Hydrogel Type | Verteporfin Loading | Application | Key Quantitative Outcome | Reference |
| Mouse (Full-thickness wound) | Hyaluronic acid and 4-arm PEG | Not specified | Topical | Wound Healing & Scar Mitigation | Excellent acceleration of infected wound healing |
| Rat (Full-thickness skin defect) | Carboxymethyl Chitosan and Oxidized Sodium Alginate | Not specified | Topical | Scarless Skin Regeneration | Hastened wound healing |
Table 4: Microneedle-Based Verteporfin Delivery
| Animal Model | Microneedle Material | Verteporfin Loading | Application | Key Quantitative Outcome | Reference |
| Mouse | Methacrylated silk fibroin with bismuth nanosheets | Not specified | Transdermal | Antibacterial and Scar Healing | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Verteporfin delivery in animal models.
Protocol 1: Preparation and Administration of Verteporfin-Loaded Nanoparticles for Photodynamic Therapy in a Mouse Tumor Model
Objective: To deliver Verteporfin using nanoparticles to a tumor site in a mouse model and perform photodynamic therapy. This protocol is synthesized from methodologies described in studies on ovarian and glioblastoma cancer models.[2][4]
Materials:
-
Verteporfin (powder)
-
Nanoparticle formulation components (e.g., lipids for NLCs, or solvent/anti-solvent for amorphous nanoparticles)
-
Phosphate-buffered saline (PBS), sterile
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Anesthetic for animals (e.g., isoflurane)
-
NIR Laser with a specific wavelength (e.g., 690 nm)
-
Calipers for tumor measurement
-
Syringes and needles for intravenous injection
Procedure:
-
Nanoparticle Formulation:
-
For Nanostructured Lipid Carriers (NLCs): Prepare NLCs encapsulating Verteporfin using a high-pressure homogenization method as previously described.[4] The final formulation should have a defined particle size, polydispersity index, and Verteporfin payload.
-
For Carrier-Free Amorphous Nanoparticles (NanoVP): Formulate NanoVP by solvent-antisolvent precipitation.[2] Dissolve Verteporfin in a suitable solvent (e.g., DMSO) and add it dropwise to stirring water to form a nanosuspension. Dialyze against PBS to remove the organic solvent.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Measure the initial tumor volume using calipers.
-
-
Verteporfin Administration:
-
Photodynamic Therapy (PDT):
-
Post-Treatment Monitoring:
-
Monitor the tumor volume using caliper measurements three times a week for a specified period (e.g., two weeks).[4]
-
Observe the animal for any signs of phototoxic adverse effects.
-
Protocol 2: Topical Application of Verteporfin-Loaded Hydrogel for Wound Healing in a Rat Model
Objective: To apply a Verteporfin-loaded hydrogel to a full-thickness skin defect in a rat model to promote scarless wound healing. This protocol is based on studies investigating hydrogel-based Verteporfin delivery.[7][8]
Materials:
-
Verteporfin
-
Hydrogel precursors (e.g., carboxymethyl chitosan, oxidized sodium alginate, hyaluronic acid, PEG)[7][8]
-
EDC/NHS for chemical bonding (if required)[8]
-
Surgical tools for creating a full-thickness skin defect
-
Wistar rats
-
Anesthetic for animals
-
Dressing materials
Procedure:
-
Hydrogel Preparation:
-
Synthesize the Verteporfin-loaded hydrogel. For a composite hydrogel, this may involve a two-step chemical reaction where Verteporfin is first bonded to one of the polymer components (e.g., carboxymethyl chitosan) before crosslinking with the other (e.g., oxidized sodium alginate).[8]
-
-
Animal Preparation and Wound Creation:
-
Anesthetize the rat.
-
Shave the dorsal area and disinfect the skin.
-
Create a full-thickness skin defect of a defined size using a biopsy punch or scalpel.
-
-
Hydrogel Application:
-
Apply the prepared Verteporfin-loaded hydrogel to the wound bed, ensuring complete coverage.
-
Cover the wound with a sterile dressing.
-
-
Post-Treatment Evaluation:
-
Monitor the wound healing process at regular intervals (e.g., daily for the first week, then every other day).
-
At the end of the study period, euthanize the animals and collect the wound tissue for histological examination.
-
Analyze the tissue for collagen arrangement, presence of skin appendages, and signs of scar formation.[8]
-
Protocol 3: Fabrication and Application of Verteporfin-Loaded Microneedles for Transdermal Delivery
Objective: To fabricate and apply Verteporfin-loaded microneedles to the skin of an animal model for transdermal drug delivery. This protocol is a general synthesis based on literature on microneedle fabrication and application.[9][10][11]
Materials:
-
Verteporfin
-
Microneedle fabrication materials (e.g., biocompatible polymers like PVA, PVP, or silk fibroin)[9][10]
-
Master mold for microneedles (can be 3D printed)[10]
-
PDMS (Polydimethylsiloxane) for creating a negative mold
-
Animal model (e.g., mouse or rat)
-
Anesthetic for animals
-
Microscope for visualizing microneedle penetration
Procedure:
-
Microneedle Fabrication:
-
Create a master mold of the desired microneedle array, for example, using high-resolution 3D printing.[10]
-
Use the master mold to create a negative mold from PDMS.
-
Prepare a solution of the chosen polymer(s) with dissolved Verteporfin.
-
Fill the PDMS mold with the Verteporfin-polymer solution and allow it to solidify or cure (e.g., by drying or photo-crosslinking).
-
Carefully peel the resulting Verteporfin-loaded microneedle patch from the mold.
-
-
Animal Preparation:
-
Anesthetize the animal.
-
Shave the application site on the skin.
-
-
Microneedle Application:
-
Press the microneedle patch firmly onto the prepared skin area for a sufficient time to allow the microneedles to penetrate the stratum corneum.
-
For dissolving microneedles, the patch is left in place until the needles have dissolved, releasing the drug.
-
-
Evaluation of Delivery:
-
After a predetermined time, remove the patch (if not fully dissolved).
-
The delivery of Verteporfin can be assessed by analyzing the tissue at the application site for drug concentration or by observing a therapeutic effect (e.g., in a wound healing model).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Verteporfin and typical experimental workflows.
Caption: Verteporfin inhibits the interaction between YAP/TAZ and TEAD, preventing pro-proliferative gene transcription.
References
- 1. Verteporfin-Loaded Mesoporous Silica Nanoparticles’ Topical Applications Inhibit Mouse Melanoma Lymphangiogenesis and Micrometastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrier‐Free, Amorphous Verteporfin Nanodrug for Enhanced Photodynamic Cancer Therapy and Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrier-Free, Amorphous Verteporfin Nanodrug for Enhanced Photodynamic Cancer Therapy and Brain Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and regeneration kinetics of lymphatic-specific photodynamic therapy in the mouse dermis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BDNF reduces the retinal toxicity of verteporfin photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradable hydrogels with photodynamic antibacterial activity promote wound healing and mitigate scar formation - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. An Injectable Composite Hydrogel of Verteporfin-Bonded Carboxymethyl Chitosan and Oxidized Sodium Alginate Facilitates Scarless Full-Thickness Skin Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dissolving microneedles fabricated from 3D-printed master molds for application in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microneedles: materials, fabrication, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Verteporfin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of verteporfin, a benzoporphyrin derivative with dual applications in cell biology research. Primarily known as a photosensitizer in Photodynamic Therapy (PDT), verteporfin is also widely utilized as a potent inhibitor of the Hippo signaling pathway effector, YAP (Yes-associated protein), independent of light activation. This document outlines detailed protocols and summarizes treatment conditions for both applications to guide experimental design.
Section 1: Verteporfin as a Photosensitizer in Photodynamic Therapy (PDT)
Verteporfin is a second-generation photosensitizer that, upon activation with a specific wavelength of light, generates reactive oxygen species (ROS), leading to localized cellular destruction.[1] This property is harnessed for targeted cell killing in various cancer cell lines.
Quantitative Data for PDT Applications
The efficacy of verteporfin-PDT is dependent on the cell type, verteporfin concentration, incubation time, and the light dose delivered. The following table summarizes effective conditions from various studies.
| Cell Line Type | Verteporfin Concentration | Incubation Duration (Pre-Irradiation) | Light Wavelength (nm) | Light Fluence (J/cm²) | Post-Irradiation Assay Time | Outcome | Reference |
| Gastric Cancer (MKN45, MKN74) | 1, 5, 10 µM | 15 min - 1 h | 660 | 2.5 | 24 h | Decreased cell viability (EC50 ~1.84 µM) | [1] |
| Ocular Cells (hFibro, hTMC) | 0.5 µg/ml | 3 h or 24 h | PDT Laser | 50 µJ/cm² | Immediately | Significantly decreased cell viability | [2] |
| Ovarian Cancer (SKOV3, OVCAR3) | Increasing concentrations | 2 h or 24 h | 690 | 10 | 72 h | Decreased cell viability | [3] |
| Glioblastoma (LN229, HSR-GBM1) | Variable concentrations | 24 h | 689 | Not specified | Not specified | Significant cell death | [4] |
| 4T1 (in vitro implant) | Not specified | 15 min | Wireless µLight | 2 | 30 min (treatment) | ~70% decrease in cell viability | [5] |
Experimental Protocol: In Vitro Photodynamic Therapy
This protocol provides a general framework for conducting a verteporfin-PDT experiment on adherent cancer cells.
Materials:
-
Verteporfin (e.g., Visudyne®)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Appropriate cell culture medium (serum-free for VP incubation is often recommended[1])
-
96-well cell culture plates
-
Light source with specific wavelength (e.g., 660-690 nm LED or laser)
-
Cell viability reagent (e.g., MTS, MTT, or PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000 - 10,000 cells/well). Incubate overnight to allow for attachment.
-
Verteporfin Preparation: Prepare a stock solution of verteporfin in DMSO. Immediately before use, dilute the stock solution to the desired final concentrations in serum-free cell culture medium. Protect from light.
-
Treatment: Remove the growth medium from the cells and replace it with the verteporfin-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest verteporfin dose).
-
Incubation: Incubate the cells with verteporfin for the desired duration (e.g., 1 to 24 hours), ensuring the plates are protected from light.[1][3][4]
-
Light Activation: Following incubation, irradiate the cells with a light source at the appropriate wavelength (e.g., 690 nm) and fluence (e.g., 10 J/cm²).[3] Wells that serve as dark controls (verteporfin, no light) should be shielded from the light source.
-
Post-Irradiation Incubation: After irradiation, replace the treatment medium with fresh, complete growth medium.
-
Viability Assessment: Incubate the cells for a further 24 to 72 hours.[1][3] Assess cell viability using a suitable assay, such as the MTS assay, following the manufacturer's instructions.[1]
Experimental Workflow for Verteporfin-PDT
Caption: Workflow for a typical in vitro Verteporfin-PDT experiment.
Section 2: Verteporfin as a Light-Independent YAP-TEAD Inhibitor
Verteporfin has been identified as an inhibitor of the interaction between the transcriptional co-activator YAP and TEAD transcription factors, which is a key node in the Hippo signaling pathway.[6][7] This action is independent of light activation and is used to study the effects of Hippo pathway inhibition on cell proliferation, apoptosis, and stemness.
Quantitative Data for YAP Inhibition Applications
The effective concentration and duration of verteporfin treatment for YAP inhibition vary significantly across different cell lines and experimental endpoints.
| Cell Line Type | Verteporfin Concentration | Treatment Duration | Assay | Outcome | Reference |
| Endometrial Cancer (HEC-1-A, HEC-1-B) | 10 nM | 15 min - 3 h | Viability, Cytotoxicity (LDH), Invasion | Decreased viability and invasion; increased cytotoxicity | [6] |
| Melanoma (A375, mel-624, mel-537) | 2 µM, 5 µM | Up to 5 days | Proliferation (Cell Counts) | Reduced rate of proliferation | [8] |
| Melanoma (A375) | 2 µM | 30 min - 24 h | Western Blot | Decrease in YAP and TAZ protein levels | [9] |
| Uveal Melanoma (92.1, Mel 270, etc.) | 4.67 - 7.27 µM (IC50) | 72 h | Viability (MTS) | Dose-dependent decrease in viability | [10] |
| Uveal Melanoma | 5 µM | 24 h | Apoptosis (Annexin V/PI) | Time-dependent increase in apoptosis | [10] |
| Bladder Cancer (5637, UMUC-3) | 2 µg/ml, 10 µg/ml | Not specified | Cell Growth (CCK-8) | Dosage-dependent decrease in cell growth | [7] |
| Pancreatic Cancer (AsPC-1, BxPC-3) | 10 µmol/L | 24 h | Cell Survival | Significant reduction in cell survival | [11] |
| Glioblastoma (GBM1A) | 10-20 µM | 24 h | Cell Viability | ~50% reduction in cell number | [12] |
Experimental Protocol: Inhibition of YAP Activity
This protocol describes a general method for assessing the effect of verteporfin on cell proliferation and YAP protein levels.
Materials:
-
Verteporfin
-
DMSO
-
Appropriate complete cell culture medium
-
6-well or 12-well cell culture plates
-
Reagents for cell lysis and protein quantification (e.g., RIPA buffer, BCA assay)
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-CTGF, anti-GAPDH)
-
Secondary antibodies
-
Cell counting solution (e.g., Trypan Blue) or proliferation assay reagent (e.g., CCK-8)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density appropriate for the planned treatment duration.
-
Verteporfin Treatment: The following day, treat the cells with various concentrations of verteporfin (e.g., 1-10 µM) or a DMSO vehicle control.
-
Time Course Incubation: Incubate the cells for the desired time points (e.g., 30 minutes, 2, 24, 48, 72 hours).[8][9]
-
Cell Proliferation Assessment (Parallel Plate):
-
Protein Analysis (Western Blot):
-
At each time point, place the remaining plates on ice and wash cells with cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting to analyze the protein levels of YAP, its downstream targets (e.g., CTGF, CYR61), and a loading control (e.g., GAPDH).[10] A decrease in YAP protein levels can be observed as early as 30 minutes post-treatment.[9]
-
Hippo-YAP Signaling Pathway and Verteporfin Inhibition
Caption: Verteporfin inhibits the Hippo pathway by disrupting the YAP-TEAD interaction.
References
- 1. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In-Vitro Use of Verteporfin for Photodynamic Therapy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma [jcancer.org]
- 9. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. Verteporfin-Loaded Polymeric Microparticles for Intratumoral Treatment of Brain Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Verteporfin in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verteporfin, a benzoporphyrin derivative, is a light-activated photosensitizer clinically approved for photodynamic therapy (PDT).[1][2] Beyond its established use in ophthalmology, verteporfin is gaining significant attention in oncology research for its dual-mechanistic action against cancer cells, particularly in advanced three-dimensional (3D) cell culture models that more accurately mimic the tumor microenvironment.[3][4][5][6][7]
These application notes provide a comprehensive overview of the use of verteporfin in 3D cell culture models, detailing its mechanisms of action, experimental protocols, and data interpretation. The information is intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of verteporfin.
Verteporfin exhibits two primary anti-cancer activities:
-
Photodynamic Therapy (PDT): Upon activation by light of a specific wavelength (typically around 690 nm), verteporfin generates reactive oxygen species (ROS), leading to cellular damage, apoptosis, and necrosis of tumor cells.[1][3]
-
Inhibition of the Hippo-YAP Signaling Pathway: Independent of light activation, verteporfin disrupts the interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][4][8][9][10] The Hippo pathway is a critical regulator of cell proliferation and organ size, and its dysregulation is a common driver of cancer progression.[1][11] By inhibiting the YAP-TEAD complex, verteporfin can suppress the transcription of pro-proliferative and anti-apoptotic genes.[4][8][9]
The use of 3D cell culture models, such as spheroids and organoids, provides a more physiologically relevant context to study these effects compared to traditional 2D cell cultures.[5][6][7][12][13] These models recapitulate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[6][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of verteporfin in 3D cell culture models, compiled from various studies. These values should be considered as a starting point for experimental optimization.
Table 1: Verteporfin Concentration and Incubation Times
| Application | Cell Line / Model | Concentration Range | Incubation Time | Reference |
| Photosensitizer Uptake & Localization | Pancreatic Cancer Nodules (AsPC-1, PANC-1) | 1 µM | 1-5 hours | [14] |
| Phototoxicity in Spheroids | Ovarian Cancer Spheroids (SKOV3, OVCAR3) | Increasing concentrations | Not specified | [15] |
| YAP Inhibition in Spheroids | shNEK8 3D Spheroids | Not specified (DMSO control) | 5 days | [11] |
| Cytotoxicity (IC50) | Uveal Melanoma Cells | 4.67 - 7.27 µM | 72 hours | [16] |
| Inhibition of Cell Proliferation | Endometrial Cancer Cells (EFE184) | 1 - 3 µM | 24 hours | [8] |
Table 2: Photodynamic Therapy (PDT) Parameters
| Parameter | Value | Species/Model | Application | Reference |
| Excitation Wavelength | ~400-420 nm | In vitro/in vivo | Fluorescence Imaging | [2] |
| Emission Wavelength | ~690 nm | In vitro/in vivo | Fluorescence Imaging & PDT | [2] |
| Light Dose for Cytotoxicity | 50 - 100 µJ/cm² | Cultured Ocular Cells | PDT | [17] |
| In Vivo Light Fluency | 200 J·cm⁻² | Mouse Ovarian Cancer Model | PDT | [15] |
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids/Nodules
This protocol describes a common method for generating 3D cell structures using an overlay on a basement membrane extract.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Growth Factor Reduced (GFR) Matrigel™ or other basement membrane extract
-
24-well or 96-well culture plates (tissue culture treated)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thaw GFR Matrigel™ on ice overnight in a 4°C refrigerator.
-
Pre-chill pipette tips and the culture plate at 4°C.
-
Working on ice, dilute the Matrigel™ with cold serum-free medium if necessary, following the manufacturer's instructions.
-
Add a layer of Matrigel™ to each well of the pre-chilled culture plate (e.g., 250 µL for a 24-well plate).[14] Ensure the bottom of the well is completely covered.
-
Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel™ to solidify.
-
Trypsinize and count the cells. Resuspend the cells in complete culture medium.
-
Seed the cells on top of the solidified Matrigel™ layer. The seeding density will need to be optimized for each cell line.
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 2-3 days. Spheroids or nodules should form within a few days to a week.[14]
Protocol 2: Verteporfin Treatment and Viability Assessment
This protocol outlines the treatment of 3D spheroids with verteporfin and subsequent analysis of cell viability.
Materials:
-
3D spheroids in culture
-
Verteporfin stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTS, MTT, or other viability assay reagents
-
Plate reader
Procedure:
-
Verteporfin Preparation: Prepare a working solution of verteporfin in complete cell culture medium at the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest verteporfin treatment.
-
Treatment: Carefully remove the old medium from the spheroid cultures and replace it with the verteporfin-containing medium or the vehicle control.
-
Incubation: Incubate the spheroids for the desired duration (e.g., 24-72 hours) at 37°C.[8][16]
-
For PDT: If investigating photodynamic effects, after the incubation period, expose the spheroids to a light source with the appropriate wavelength (around 690 nm) and energy dose.[1][17] Keep a set of verteporfin-treated plates in the dark as a control.
-
Viability Assay: After treatment (with or without light activation), remove the treatment medium and wash the spheroids with PBS.
-
Add the viability assay reagent (e.g., MTS) prepared according to the manufacturer's instructions to each well.
-
Incubate for the recommended time (typically 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 3: Immunofluorescence Staining for YAP Localization
This protocol allows for the visualization of YAP localization within 3D spheroids to assess the impact of verteporfin treatment.
Materials:
-
3D spheroids in culture
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against YAP
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Carefully remove the culture medium and wash the spheroids with PBS. Fix the spheroids with 4% PFA for 20-30 minutes at room temperature.
-
Washing: Wash the spheroids three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the spheroids with permeabilization buffer for 15-20 minutes at room temperature.
-
Washing: Wash the spheroids three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the spheroids in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-YAP antibody in blocking buffer and incubate the spheroids overnight at 4°C.
-
Washing: Wash the spheroids three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate the spheroids for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the spheroids three times with PBS for 10 minutes each, protected from light.
-
Counterstaining: Incubate the spheroids with a nuclear counterstain (e.g., DAPI) for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash the spheroids twice with PBS.
-
Mounting and Imaging: Carefully transfer the spheroids to a microscope slide, add a drop of mounting medium, and cover with a coverslip. Image the spheroids using a confocal microscope to visualize YAP localization (nuclear vs. cytoplasmic).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Verteporfin inhibits the Hippo-YAP pathway by disrupting the YAP/TAZ-TEAD interaction.
Experimental Workflow Diagram
Caption: Experimental workflow for verteporfin treatment and analysis in 3D cell culture models.
References
- 1. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | 3D Cell Cultures: Evolution of an Ancient Tool for New Applications [frontiersin.org]
- 7. 3D Cell Culture Applications • Non-contact Mechanobiology [cellsense-technologies.com]
- 8. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Image-Based Quantification of Benzoporphyrin Derivative Uptake, Localization, and Photobleaching in 3D Tumor Models, for Optimization of PDT Parameters [thno.org]
- 15. Verteporfin-Loaded Lipid Nanoparticles Improve Ovarian Cancer Photodynamic Therapy In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Verteporfin in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of verteporfin, a potent inhibitor of the YAP-TEAD transcriptional co-activator complex, in conjunction with luciferase reporter assays. This document outlines the underlying principles, offers detailed experimental protocols, and presents critical data for researchers investigating the Hippo signaling pathway and its role in cancer and other diseases.
Introduction
Verteporfin is a benzoporphyrin derivative initially approved as a photosensitizer for photodynamic therapy.[1] Subsequent research has revealed its light-independent ability to inhibit the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[2][3] This interaction is a critical downstream step in the Hippo signaling pathway, which plays a pivotal role in organ size control, cell proliferation, and apoptosis.[3] Dysregulation of the Hippo pathway and subsequent activation of YAP/TEAD-mediated transcription are implicated in the development and progression of numerous cancers.[2]
Luciferase reporter assays are a cornerstone for studying the activity of the Hippo-YAP pathway.[4] These assays typically employ a firefly luciferase gene under the control of a synthetic promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC).[5] Inhibition of the YAP-TEAD interaction by compounds like verteporfin results in a quantifiable decrease in luciferase expression and, consequently, a reduction in luminescence. A co-transfected Renilla luciferase under a constitutive promoter is commonly used for normalization to account for variations in transfection efficiency and cell viability.[1][6]
Mechanism of Action
Verteporfin primarily exerts its inhibitory effect by disrupting the formation of the YAP-TEAD transcriptional complex.[3] This is thought to occur through direct binding to YAP, inducing a conformational change that prevents its association with TEAD transcription factors.[7] Additionally, some studies suggest that verteporfin can promote the cytoplasmic sequestration of YAP by up-regulating the 14-3-3σ protein, further preventing its nuclear translocation and transcriptional activity.[3]
It is important to note that verteporfin may also have YAP-independent effects, including the inhibition of autophagy and modulation of TGF-β and STAT3 signaling pathways.[4][8] Researchers should consider these potential off-target effects when interpreting their results.
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of verteporfin in various cancer cell lines. While many of these values are derived from cell viability or proliferation assays, they provide a valuable reference range for designing luciferase reporter experiments.
Table 1: IC50 Values of Verteporfin for Cell Viability/Proliferation
| Cell Line | Cancer Type | Assay | IC50 (72h) | Reference |
| OVCAR3 | Ovarian Cancer | MTT | 10.55 µM | [9] |
| OVCAR8 | Ovarian Cancer | MTT | 17.92 µM | [9] |
Table 2: Effective Concentrations of Verteporfin in Functional Assays
| Cell Line | Application | Verteporfin Concentration | Effect | Reference |
| 293T | Hippo Pathway Reporter Assay | 2 µg/ml (~2.8 µM) | Repression of CTGF, Cyr61, ANKRD1 | [7] |
| 293T | Hippo Pathway Reporter Assay | 10 µg/ml (~14 µM) | Stronger repression of target genes | [7] |
| Uveal Melanoma (92.1) | Dual-Luciferase Reporter Assay | 0.5 - 2.0 µM | Dose-dependent decrease in TEAD-dependent luciferase activity | [1] |
| Endometrial Cancer (KLE) | Cell Proliferation (SRB) | 0.1 - 10 µM | Dose-dependent inhibition of proliferation | [3] |
| Papillary Thyroid Cancer (K1, BCPAP) | Apoptosis | 1 µM and 5 µM | Significant induction of apoptosis | [10] |
Experimental Protocols
This section provides a detailed protocol for a dual-luciferase reporter assay to assess the inhibitory effect of verteporfin on YAP-TEAD transcriptional activity.
Materials
-
Mammalian cell line of interest (e.g., HEK293T, or a cancer cell line with active Hippo-YAP signaling)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase or Gal4-TEAD4 with pG5luc)[1][5]
-
Renilla luciferase control plasmid (e.g., pRL-TK)[1]
-
Transfection reagent
-
Verteporfin (dissolved in DMSO)
-
Dual-luciferase reporter assay system
-
White, opaque 96-well microplates
-
Luminometer
Protocol
-
Cell Seeding:
-
One day prior to transfection, seed cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
-
Transfection:
-
Co-transfect the cells in each well with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio is 10:1 of firefly to Renilla plasmid.
-
Include wells with no transfection and wells with reporter plasmids but no verteporfin treatment as controls.
-
-
Verteporfin Treatment:
-
Allow the cells to recover for 18-24 hours post-transfection.
-
Prepare a serial dilution of verteporfin in complete cell culture medium. A starting range of 0.1 µM to 10 µM is recommended.[3]
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of verteporfin. Include a vehicle control (DMSO) at the same final concentration as the highest verteporfin treatment.
-
Incubate the cells for an appropriate duration (e.g., 18-24 hours).[1]
-
-
Cell Lysis:
-
After incubation, carefully wash the cells with PBS.
-
Lyse the cells by adding the passive lysis buffer provided with the dual-luciferase assay kit.
-
Incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Assay:
-
Program the luminometer to perform a dual-luciferase measurement according to the assay kit manufacturer's instructions. This typically involves sequential injection of the firefly luciferase substrate followed by the Renilla luciferase substrate and quencher.
-
Transfer the cell lysate to the luminometer plate if necessary.
-
Initiate the reading.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Plot the normalized luciferase activity against the concentration of verteporfin.
-
Determine the IC50 value of verteporfin for the inhibition of YAP-TEAD transcriptional activity by fitting the data to a dose-response curve.
-
Important Considerations
-
Verteporfin's Autofluorescence: Verteporfin is a fluorescent molecule. While this is less likely to interfere with luminescence detection, it is a critical consideration for any parallel fluorescence-based assays (e.g., GFP reporters, immunofluorescence).
-
Direct Luciferase Inhibition: It is advisable to perform a control experiment to test for direct inhibition of firefly and Renilla luciferase by verteporfin. This can be done by adding verteporfin directly to cell lysates containing active luciferases and measuring the signal.
-
Light Sensitivity: Although verteporfin's YAP-inhibitory activity is light-independent, it is still a photosensitizer. To avoid confounding phototoxic effects, it is good practice to minimize exposure of the cells to light after the addition of verteporfin.
-
YAP-Independent Effects: Be aware of the potential for verteporfin to have off-target effects and consider including secondary assays to confirm that the observed effects are indeed mediated by the inhibition of the YAP-TEAD interaction.
Visualizations
Hippo Signaling Pathway and Verteporfin's Site of Action
Caption: The Hippo Signaling Pathway and the inhibitory action of Verteporfin.
Experimental Workflow for Verteporfin in a Dual-Luciferase Reporter Assay
Caption: Workflow for assessing Verteporfin's inhibitory activity.
References
- 1. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verteporfin inhibits TGF-β signaling by disrupting the Smad2/3–Smad4 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verteporfin inhibits papillary thyroid cancer cells proliferation and cell cycle through ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Genetic Sensitizers to Verteporfin Therapy using CRISPR/Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verteporfin, a benzoporphyrin derivative initially approved for photodynamic therapy, has garnered significant interest in oncology for its light-independent inhibition of the YAP/TAZ-TEAD transcriptional complex.[1][2][3][4][5] The Hippo signaling pathway, which terminates at the Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), is a critical regulator of organ size, cell proliferation, and apoptosis.[5] In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP/TAZ, which then drives tumorigenesis.[6][7] Verteporfin disrupts the interaction between YAP and the TEAD transcription factors, thereby suppressing the expression of pro-proliferative and anti-apoptotic genes.[3][7]
The advent of CRISPR/Cas9 genome-wide screening technology provides a powerful, unbiased approach to identify genetic vulnerabilities in cancer cells.[8][9] By combining CRISPR/Cas9 screening with verteporfin treatment, researchers can systematically uncover genes and pathways whose inactivation sensitizes cancer cells to YAP/TAZ inhibition. This strategy can reveal novel synergistic drug combinations and provide a deeper understanding of the cellular mechanisms that confer resistance to Hippo pathway-targeted therapies.
A key study demonstrated the power of this approach by performing an in vivo genome-wide CRISPR screen in triple-negative breast cancer (TNBC) models, which identified a synergistic lethality between inhibition of the mTOR and Hippo pathways.[10] Subsequent pharmacological validation using the mTOR inhibitor Torin1 and the YAP inhibitor verteporfin confirmed this synthetic lethal interaction, highlighting the potential for clinically relevant combination therapies.[10]
These application notes provide a detailed framework and protocols for designing and executing CRISPR/Cas9 screens in combination with verteporfin to identify novel therapeutic targets.
Signaling Pathway and Experimental Workflow
Verteporfin's Mechanism of Action in the Hippo Pathway
Caption: The Hippo signaling pathway and Verteporfin's mechanism of action.
Experimental Workflow for a Verteporfin Combination CRISPR Screen
Caption: Pooled CRISPR knockout screen workflow to identify verteporfin sensitizers.
Quantitative Data Summary
The following tables summarize hypothetical but representative data from a CRISPR/Cas9 screen designed to identify genes that, when knocked out, synergize with verteporfin treatment.
Table 1: CRISPR Screen Parameters
| Parameter | Example Value | Notes |
| Cell Line | MDA-MB-231 (TNBC) | A cell line known to have some dependence on YAP/TAZ signaling. |
| CRISPR Library | GeCKOv2 Human Library | A widely used genome-scale knockout library.[8] |
| Transduction MOI | ~0.3 | Multiplicity of infection; ensures most cells receive a single sgRNA. |
| Screen Coverage | >500x | Each sgRNA is represented in at least 500 cells at the start. |
| Verteporfin Conc. | 1 µM (IC20) | A sub-lethal concentration to identify sensitizing interactions. |
| Screen Duration | 21 days | Allows for sufficient depletion of sgRNAs targeting sensitizing genes. |
Table 2: Top Gene Hits from Verteporfin Synergistic Screen (Hypothetical Data)
| Gene Symbol | Description | Log2 Fold Change (Verteporfin vs. DMSO) | p-value | Pathway |
| CSNK1E | Casein Kinase 1 Epsilon | -4.2 | 1.5e-8 | Wnt Signaling |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | -3.8 | 4.2e-8 | PI3K/AKT/mTOR |
| MTOR | Mechanistic Target Of Rapamycin Kinase | -3.5 | 1.1e-7 | PI3K/AKT/mTOR |
| BCL2L1 | BCL2 Like 1 (Bcl-xL) | -3.1 | 5.6e-7 | Apoptosis Regulation |
| SHANK2 | SH3 And Multiple Ankyrin Repeat Domains 2 | -2.9 | 8.9e-7 | Scaffold Protein |
| NF2 | Neurofibromin 2 (Merlin) | +3.5 | 2.3e-6 | Hippo Pathway (Tumor Suppressor) |
Note: Negative log2 fold change indicates depletion, suggesting synthetic lethality (gene knockout sensitizes to verteporfin). Positive log2 fold change indicates enrichment, suggesting the gene product is required for verteporfin's efficacy.
Experimental Protocols
This section provides a detailed protocol for a pooled CRISPR/Cas9 knockout screen to identify genes that sensitize cells to verteporfin.
Protocol 1: Lentiviral Production of sgRNA Library
-
Plate HEK293T Cells: Plate 1.5 x 10⁷ HEK293T cells in a 15-cm dish in DMEM with 10% FBS. Culture for 24 hours to reach ~80% confluency.
-
Prepare Transfection Mix: For each 15-cm plate, prepare a mix of:
-
10 µg pooled sgRNA library plasmid
-
7.5 µg psPAX2 (packaging plasmid)
-
2.5 µg pMD2.G (envelope plasmid)
-
1.5 mL Opti-MEM
-
-
Add Transfection Reagent: Add 60 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) to the DNA mixture, vortex gently, and incubate for 20 minutes at room temperature.
-
Transfect Cells: Add the transfection complex dropwise to the HEK293T cells.
-
Harvest Virus: After 48 and 72 hours, collect the virus-containing supernatant. Filter through a 0.45 µm filter to remove cells and debris. The virus can be used immediately or stored at -80°C.
Protocol 2: CRISPR/Cas9 Screen with Verteporfin
-
Cell Line Preparation: Ensure you are using a cancer cell line that stably expresses Cas9. If not, first transduce the cells with a lenti-Cas9 vector and select with an appropriate antibiotic (e.g., blasticidin).[11]
-
Determine Viral Titer: Perform a titration experiment to determine the volume of viral supernatant needed to achieve a multiplicity of infection (MOI) of 0.2-0.4. This is crucial to ensure that the majority of cells receive only one sgRNA.
-
Library Transduction: Plate a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 500 cells per sgRNA. For a library with 120,000 sgRNAs, this would be 6 x 10⁷ cells. Transduce the cells with the sgRNA library virus at the predetermined MOI in the presence of polybrene (8 µg/mL).
-
Antibiotic Selection: 24 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain library coverage throughout the selection process.
-
Establish Baseline (T0): Once selection is complete (typically 3-5 days), harvest a representative population of cells (e.g., 6 x 10⁷ cells). This sample will serve as the T0 baseline for sgRNA distribution.
-
Initiate Treatment: Split the remaining cell population into two groups:
-
Control Group: Culture in standard medium containing DMSO (vehicle control).
-
Treatment Group: Culture in medium containing a sub-lethal dose of verteporfin (e.g., IC20, determined beforehand via a dose-response curve).
-
-
Maintain Culture: Passage the cells every 3-4 days for the duration of the screen (e.g., 21 days). It is critical to maintain a minimum of 500x library coverage at each passage to ensure the screen's statistical power. Re-add fresh DMSO or verteporfin with each passage.
-
Harvest Final Cell Pellets: At the end of the screen, harvest at least 6 x 10⁷ cells from both the control and verteporfin-treated populations.
-
Genomic DNA Extraction: Extract genomic DNA (gDNA) from the T0, control, and verteporfin-treated cell pellets using a gDNA extraction kit suitable for large cell numbers.
-
sgRNA Amplification and Sequencing:
-
Amplify the sgRNA-containing cassettes from the gDNA using a two-step PCR protocol. The first step amplifies the region, and the second step adds Illumina sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq or HiSeq). Aim for a sequencing depth that provides at least 300-500 reads per sgRNA in the T0 sample.
-
-
Data Analysis:
-
Use bioinformatics tools like MAGeCK or DrugZ to demultiplex sequencing reads and align them to the sgRNA library reference.[12]
-
Count the occurrences of each sgRNA in each sample (T0, control, treatment).
-
Calculate the log2 fold change (LFC) of each sgRNA in the treatment group relative to the control group.
-
Identify genes whose targeting sgRNAs are significantly depleted (negative LFC) in the verteporfin-treated arm. These are the candidate synthetic lethal genes.
-
References
- 1. YAP Inhibition by Verteporfin Causes Downregulation of Desmosomal Genes and Proteins Leading to the Disintegration of Intercellular Junctions [mdpi.com]
- 2. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. bms.kr [bms.kr]
- 9. thno.org [thno.org]
- 10. In vivo genome-wide CRISPR screen reveals breast cancer vulnerabilities and synergistic mTOR/Hippo targeted combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Genome-wide CRISPR screen uncovers a synergistic effect of combining Haspin and Aurora kinase B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Verteporfin solubility issues in aqueous buffer
Welcome to the technical support center for verteporfin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of verteporfin in aqueous buffers during experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when preparing verteporfin solutions for your experiments.
Q1: My verteporfin powder is not dissolving directly in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: This is expected behavior. Verteporfin is a lipophilic molecule and is sparingly soluble to insoluble in aqueous solutions.[1][2][3] A two-step dissolution process is required. First, dissolve the verteporfin powder in an appropriate organic solvent, such as high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), to create a concentrated stock solution.[1][4] Then, dilute this stock solution into your aqueous buffer to the final desired concentration.
Q2: I dissolved verteporfin in DMSO, but it precipitated immediately after I added it to my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "solvent shock," occurs when a concentrated organic stock is rapidly diluted into an aqueous medium where the compound is less soluble. To prevent this, follow these steps:
-
Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your concentrated DMSO stock into a smaller volume of pre-warmed (37°C) cell culture medium before adding it to the final, larger volume.
-
Add Dropwise While Mixing: Add the verteporfin stock solution slowly (drop-by-drop) to the aqueous buffer while gently vortexing or swirling.[5] This ensures rapid and even dispersion, preventing localized high concentrations that lead to precipitation.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible, typically not exceeding 0.5%, as higher concentrations can be cytotoxic to cells and increase the risk of precipitation.[6]
Q3: My verteporfin solution was clear initially but became cloudy or formed a precipitate after being stored or incubated. Why did this happen?
A3: There are several potential causes for delayed precipitation:
-
Poor Aqueous Stability: Verteporfin solutions in aqueous buffers are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
-
Aggregation and Oligomerization: Verteporfin can form aggregates or high molecular weight complexes, a process that can be influenced by light.[7][8] It is crucial to protect all verteporfin solutions from light.
-
Media Components: Components within complex media, such as salts and proteins in serum, can interact with verteporfin over time and reduce its solubility.[9]
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from a 37°C incubator to room temperature) or pH shifts caused by cell metabolism can alter solubility and lead to precipitation.[9]
Q4: I see small dark particles in my DMSO stock solution. Is it still usable?
A4: This could indicate that the compound has precipitated out of the stock solution or that the DMSO used was not anhydrous. Moisture-absorbing DMSO can significantly reduce the solubility of verteporfin.[2] You can try gently warming the solution (e.g., in a 37°C water bath) and vortexing to redissolve the particles. However, to ensure accurate and reproducible results, it is strongly recommended to discard the solution and prepare a fresh stock using high-quality, anhydrous DMSO.[2][5]
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a verteporfin stock solution? A: The most commonly recommended solvent is DMSO.[1][10][11] Verteporfin is highly soluble in DMSO, with concentrations of 50 mg/mL to 100 mg/mL being reported.[1][2] DMF can also be used, but its solubility is lower, at approximately 3 mg/mL.[1]
Q: Can I use saline (0.9% NaCl) to dilute my verteporfin solution for in vivo experiments? A: No. Verteporfin is known to precipitate in saline solutions.[12] For clinical and preclinical intravenous administration, 5% Dextrose for Injection is the recommended diluent.[13][14]
Q: How should I store my verteporfin powder and stock solutions? A:
-
Solid Powder: Store the lyophilized powder at -20°C, protected from light and moisture (desiccated).[4][11] In this form, it is stable for years.[1]
-
DMSO Stock Solution: Once dissolved in DMSO, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. This prevents loss of potency from repeated freeze-thaw cycles.[4][11] The stock solution in DMSO is stable for at least one month at -20°C.[2] Always protect solutions from light.[11]
Q: What is the mechanism of action of verteporfin that is independent of light activation? A: Independent of its role as a photosensitizer in photodynamic therapy (PDT), verteporfin functions as an inhibitor of the Hippo signaling pathway.[8][10] It disrupts the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors, which prevents the transcription of downstream genes involved in cell proliferation and survival.[15]
Data Presentation
Table 1: Solubility of Verteporfin in Various Solvents
| Solvent / System | Concentration (mg/mL) | Concentration (mM) | Notes |
| Organic Solvents | |||
| DMSO (Dimethyl Sulfoxide) | ~50 - 100 | ~69.6 - 139.1 | The most common and recommended solvent for stock solutions.[1][2] Use of fresh, anhydrous DMSO is critical.[2] |
| DMF (Dimethylformamide) | ~3 | ~4.17 | An alternative organic solvent.[1] |
| Ethanol | Insoluble | Insoluble | Not a suitable solvent.[2][3] |
| Aqueous Systems | |||
| Water | Insoluble | Insoluble | Verteporfin is hydrophobic.[2][3] |
| 1:7 DMF:PBS (pH 7.2) | ~0.1 | ~0.14 | Achieved by diluting a DMF stock into PBS. Aqueous solution is unstable and should be used within a day.[1] |
| 5% Dextrose for Injection | Compatible for Dilution | - | Recommended diluent for intravenous administration; saline should be avoided.[13][14] |
Molecular Weight of Verteporfin: 718.79 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Verteporfin Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid verteporfin powder to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of high-quality, anhydrous DMSO. To prepare a 10 mM stock from 5 mg of powder, add 695 µL of DMSO.[11] Calculation: (5 mg / 718.79 g/mol ) / (10 mmol/L) = 0.000695 L = 695 µL
-
Dissolution: Vortex the vial thoroughly until the powder is completely dissolved. The solution should be clear. A brief sonication or gentle warming (to 37°C) can aid dissolution if needed.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting tubes. Store immediately at -20°C or -80°C.[11]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock: Thaw a single aliquot of the 10 mM verteporfin stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a sterile tube.
-
Dilution: Add the required volume of the 10 mM stock solution to the pre-warmed medium to achieve the final desired concentration. For example, to make 10 mL of medium with a final verteporfin concentration of 10 µM, add 10 µL of the 10 mM stock.
-
Mixing: Immediately after adding the stock, mix the solution gently but thoroughly by inverting the tube or pipetting. Do not vortex vigorously as this can cause protein denaturation in serum-containing media.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells. Use the working solution immediately.
Visualizations
Caption: Troubleshooting workflow for verteporfin dissolution.
Caption: Verteporfin's inhibition of the Hippo signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Verteporfin-induced formation of protein cross-linked oligomers and high molecular weight complexes is mediated by light and leads to cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Photoinduced Biological Properties of Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Verteporfin | Cell Signaling Technology [cellsignal.com]
- 12. biomedres.us [biomedres.us]
- 13. biomedres.us [biomedres.us]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Verteporfin Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Verteporfin in cell culture.
FAQs: Handling and Storage of Verteporfin
Q1: How should I prepare a stock solution of Verteporfin?
A1: Verteporfin is hydrophobic and has low solubility in aqueous media. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, for example, you can reconstitute 5 mg of Verteporfin powder in 695 μL of high-quality, anhydrous DMSO. Ensure the powder is fully dissolved by gentle vortexing.
Q2: What is the recommended storage condition for Verteporfin stock solutions?
A2: Lyophilized Verteporfin powder should be stored at -20°C, desiccated, and protected from light. Once reconstituted in DMSO, the stock solution should be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Use the reconstituted solution within 3 months for optimal potency.
Q3: How stable is Verteporfin in aqueous cell culture media?
A3: Information on the specific degradation kinetics of Verteporfin in cell culture media is not extensively documented in publicly available literature. However, its hydrophobic nature suggests that it may be prone to precipitation when diluted into aqueous media. Furthermore, Verteporfin is known to rapidly bind to serum proteins like human serum albumin (HSA), which can affect its free concentration and stability in media containing fetal bovine serum (FBS) or other serum components.[1] In vivo, Verteporfin has a relatively short elimination half-life of approximately 5-6 hours.[2][3][4] Researchers should empirically determine the stability of Verteporfin in their specific cell culture system and experimental timeframe.
Q4: Is Verteporfin light-sensitive?
A4: Yes, Verteporfin is a photosensitizer. It is activated by light, particularly in the red spectrum (around 690 nm), to produce reactive oxygen species.[5] Therefore, it is crucial to protect Verteporfin solutions and treated cells from light, unless photodynamic activation is the intended experimental step. All handling, including solution preparation and cell treatment, should be performed in low-light conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in cell culture media | Verteporfin is highly hydrophobic and can "crash out" of solution when the DMSO concentration drops significantly upon dilution in aqueous media. | - Pre-warm the media: Adding the DMSO stock to media at 37°C can sometimes improve solubility.- Increase the final DMSO concentration: While keeping it non-toxic to your cells (typically ≤ 0.5%), a slightly higher DMSO concentration might be necessary. Always include a vehicle control with the same DMSO concentration.- Stepwise dilution: Dilute the stock solution in a smaller volume of media first before adding it to the final culture volume.- Use serum-containing media: Serum proteins can help to solubilize hydrophobic compounds. If your experiment allows, use media supplemented with FBS. |
| Inconsistent or weaker than expected biological activity | - Degradation of Verteporfin: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the culture media over the course of the experiment.- Binding to serum proteins: A high concentration of serum proteins can sequester Verteporfin, reducing its bioavailable concentration.- Photodegradation: Accidental exposure to light can inactivate the compound. | - Prepare fresh stock solutions: Avoid using old stock solutions.- Aliquot stock solutions: This minimizes freeze-thaw cycles.- Reduce serum concentration: If possible, perform experiments in reduced-serum or serum-free media after initial cell attachment. Be aware that this might increase the risk of precipitation.- Determine optimal incubation time: The biological effect may be time-dependent. Perform a time-course experiment.- Work in low-light conditions: Protect all solutions and cell cultures from light. |
| High background or off-target effects | - High concentration of Verteporfin: Excessive concentrations can lead to non-specific effects.- DMSO toxicity: The final concentration of DMSO in the culture media may be too high for the specific cell line. | - Perform a dose-response curve: Determine the optimal concentration of Verteporfin for the desired effect with minimal toxicity.- Maintain a low final DMSO concentration: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Always include a vehicle control. |
Quantitative Data Summary
| Parameter | Solvent/Medium | Value | Reference |
| Solubility | DMSO | ~14 mg/mL | --INVALID-LINK-- |
| In Vivo Half-Life (Human) | Plasma | ~5-6 hours | [2][3][4] |
| Binding to Human Serum Albumin (HSA) | In vitro | Rapid and strong binding | [1] |
Experimental Protocols
Protocol for Preparing Verteporfin Working Solutions
-
Prepare Stock Solution:
-
Allow the lyophilized Verteporfin vial and anhydrous DMSO to come to room temperature.
-
Under sterile and low-light conditions, add the calculated volume of DMSO to the Verteporfin vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the Verteporfin stock solution at room temperature, protected from light.
-
Pre-warm the cell culture medium to 37°C.
-
Under a sterile hood and in low-light conditions, dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration.
-
Mix immediately by gentle swirling or pipetting to ensure homogeneity and minimize precipitation.
-
Use the freshly prepared working solution immediately for treating cells.
-
Protocol for Assessing Verteporfin Stability in Cell Culture Media using HPLC
This protocol is adapted from a published HPLC-DAD method for Verteporfin quantification.[6]
-
Preparation of Standards:
-
Prepare a series of Verteporfin standards in the same cell culture medium used for the experiment (e.g., DMEM + 10% FBS) at known concentrations (e.g., 1, 2, 5, 10, 20 µM). These will be used to generate a standard curve.
-
-
Sample Incubation:
-
Prepare a solution of Verteporfin in your cell culture medium at the desired experimental concentration.
-
Incubate the solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) in a light-protected container.
-
At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated solution.
-
Store the collected samples at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw the samples and standards.
-
If the media contains serum, perform a protein precipitation step. Add three volumes of ice-cold acetonitrile (B52724) to one volume of the sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium (B1175870) acetate) may be required for optimal separation. The exact conditions should be optimized based on the published method.[6]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) or UV detector set at the maximum absorbance wavelength of Verteporfin (around 420 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the Verteporfin standards against their known concentrations.
-
Determine the concentration of Verteporfin in your samples at each time point by interpolating their peak areas from the standard curve.
-
Plot the concentration of Verteporfin as a function of time to determine its stability and degradation kinetics in your specific cell culture medium.
-
Visualizations
Caption: Verteporfin inhibits the Hippo signaling pathway by preventing the nuclear translocation of YAP/TAZ.
Caption: Experimental workflow for assessing Verteporfin stability and activity in cell culture.
Caption: A logical guide for troubleshooting common issues with Verteporfin experiments.
References
- 1. fda.gov [fda.gov]
- 2. Clinical pharmacokinetics of verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Verteporfin Off-Target Effects: A Technical Support Resource
Verteporfin, a light-activated photosensitizer clinically approved for photodynamic therapy (PDT), is increasingly utilized in scientific research for its off-target effects, primarily as an inhibitor of the YAP-TEAD transcriptional complex. However, its application in research is accompanied by a range of other cellular effects that can influence experimental outcomes. This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of using Verteporfin in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Verteporfin?
A1: Verteporfin is a benzoporphyrin derivative that acts as a photosensitizer.[1] In the presence of oxygen, it is activated by non-thermal red light with a wavelength of approximately 689 nm.[1] This activation generates highly reactive short-lived singlet oxygen and other reactive oxygen species (ROS), which cause local damage to cellular structures, leading to vascular occlusion in its clinical application.[1][2]
Q2: What is the most well-documented off-target effect of Verteporfin in research?
A2: The most prominent off-target effect of Verteporfin, independent of its photosensitizing properties, is the inhibition of the interaction between Yes-associated protein (YAP) and TEA domain (TEAD) transcription factors.[3][4] This disruption prevents the nuclear translocation of YAP and subsequent activation of target genes involved in cell proliferation and organ size regulation.[3][5] Some studies suggest Verteporfin may directly alter YAP conformation or increase the levels of 14-3-3σ, a protein that sequesters YAP in the cytoplasm.[5]
Q3: Can Verteporfin be used in experiments without light activation?
A3: Yes, much of the current research utilizes Verteporfin in the absence of light to study its effects as a YAP-TEAD inhibitor and its influence on other cellular pathways.[6][7] However, it is crucial to be aware that even low-level ambient light can potentially activate Verteporfin to some degree, leading to the production of singlet oxygen.[8]
Q4: What are other known off-target effects of Verteporfin?
A4: Beyond YAP-TEAD inhibition, Verteporfin has been shown to have several other off-target effects, including:
-
Autophagy Disruption: Verteporfin can disrupt multiple stages of autophagy, from early autophagic processes to inhibiting autophagic flux and inducing lysosomal instability.[9][10] It has been reported to directly target and modify the autophagy receptor p62 (SQSTM1), causing the formation of covalently crosslinked p62 oligomers.[6][8]
-
Mitochondrial Effects: Verteporfin can accumulate in mitochondria and, particularly upon photoactivation, cause mitochondrial damage and increase the production of ROS.[11][12] It has also been shown to inhibit oxidative phosphorylation (OXPHOS) specifically in glioma stem cells.[13]
-
Signaling Pathway Modulation: Verteporfin can influence various signaling pathways, including the STAT1–IRF1–TRIM28 signaling axis, leading to the suppression of PD-L1 expression.[14][15] It has also been noted to indirectly affect the PI3K pathway.[16]
-
Cytotoxicity: Verteporfin can induce cytotoxicity in a dose-dependent manner in various cancer cell lines, independent of light activation.[9][17]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Uncontrolled light exposure.
-
Troubleshooting Step: Ensure all experimental steps involving Verteporfin, from stock solution preparation to cell treatment, are performed in the dark or under dim, red light conditions to minimize unintended photoactivation. Wrap flasks, plates, and tubes in aluminum foil.
-
Possible Cause: Off-target effects masking or confounding the intended experimental outcome.
-
Troubleshooting Step:
-
Conduct control experiments to assess the impact of Verteporfin on autophagy, mitochondrial function, and relevant signaling pathways in your specific cell model.
-
Consider using a lower concentration of Verteporfin or a shorter treatment duration to minimize off-target effects.
-
If investigating YAP-TEAD inhibition, validate your findings using alternative methods such as siRNA-mediated knockdown of YAP or TEAD.
-
Issue 2: High levels of cell death in control (non-light-activated) experiments.
-
Possible Cause: Intrinsic cytotoxicity of Verteporfin at the concentration used.
-
Troubleshooting Step:
-
Perform a dose-response curve to determine the optimal concentration of Verteporfin that inhibits the target of interest with minimal cytotoxicity in your cell line.
-
Refer to the quantitative data in Table 1 for reported cytotoxic concentrations in various cell lines.
-
-
Possible Cause: Photosensitivity due to ambient light.
-
Troubleshooting Step: As mentioned in Issue 1, strictly control light exposure during all experimental procedures.
Issue 3: Difficulty interpreting results related to autophagy.
-
Possible Cause: Verteporfin's complex and multi-stage disruption of the autophagy process.
-
Troubleshooting Step:
-
Use multiple autophagy markers to assess the autophagic flux, such as LC3-II turnover assays in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).
-
Monitor the formation of p62 oligomers via western blotting.[6][8]
-
Assess lysosomal stability using dyes like Acridine Orange.[9]
-
Quantitative Data Summary
Table 1: Reported In Vitro Concentrations and Effects of Verteporfin
| Cell Line | Concentration | Effect | Reference |
| Endometrial Cancer Cells | 10 nM | Decreased total and phospho-YAP | [17] |
| Human Fibroblasts, Trabecular Meshwork Cells | 0.5 µg/ml (inactive) | Insignificant reduction in cell viability | [18] |
| ARPE-19 | 10 µg/ml (inactive) | Significant decrease in cell viability | [18] |
| ARPE-19 | 25 µg/ml (inactive) | Cell viability decreased to 58.4% | [18] |
| Human Pancreatic Cancer Cells | 10 µmol/L | Significantly reduced cell survival | [11] |
| Glioma Stem Cells | ~200 nM (IC50) | GSC-specific cytotoxicity | [13] |
| Lewis Lung Cancer (in vivo) | 30 mg/kg | Decreased PD-L1 expression | [15] |
Table 2: Photosensitivity and Clinical Dosing
| Parameter | Value | Notes | Reference |
| Clinically Approved Dose | 6 mg/m² body surface area | For photodynamic therapy | [19][20] |
| Duration of Skin Photosensitivity | Dose-dependent (2.0 to 6.7 days) | At doses from 6 to 20 mg/m² | [19] |
| Light Activation Wavelength | ~689 nm | Non-thermal red light | [1] |
Key Experimental Protocols
Protocol 1: Assessment of Verteporfin's Effect on YAP Localization
-
Cell Culture: Plate cells (e.g., HEC-1-A, HEC-1-B) on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of Verteporfin (e.g., 10 nM) or vehicle control for the specified duration (e.g., 3 hours) in the dark.[17]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining: Block with a suitable blocking buffer and then incubate with primary antibodies against YAP and phospho-YAP. Following washes, incubate with fluorescently labeled secondary antibodies.
-
Imaging: Mount the coverslips and visualize the subcellular localization of YAP and phospho-YAP using a fluorescence microscope.
Protocol 2: Analysis of Autophagy Disruption
-
Cell Treatment: Treat cells with varying concentrations of Verteporfin for a specified time.
-
Western Blotting: Lyse the cells and perform western blot analysis for key autophagy proteins:
-
LC3B-I and LC3B-II to assess autophagosome formation.
-
p62/SQSTM1 to monitor autophagic flux (accumulation indicates blockage).
-
ATG5 and Beclin-1 to examine early autophagy machinery.[9]
-
-
Lysosomal Stability Assay:
-
Stain Verteporfin-treated cells with Acridine Orange.
-
Analyze the fluorescence shift by flow cytometry to assess changes in acidic vesicular organelle integrity.[9]
-
-
ROS Measurement:
-
Treat cells with Verteporfin.
-
Incubate with DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels by flow cytometry.[9]
-
Visualizations
Caption: Verteporfin inhibits the YAP-TEAD signaling pathway.
Caption: Verteporfin disrupts multiple stages of autophagy.
Caption: General experimental workflow for studying Verteporfin's off-target effects.
References
- 1. Verteporfin - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Covalently Crosslinked p62 Oligomers with Reduced Binding to Polyubiquitinated Proteins by the Autophagy Inhibitor Verteporfin | PLOS One [journals.plos.org]
- 7. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 8. Induction of Covalently Crosslinked p62 Oligomers with Reduced Binding to Polyubiquitinated Proteins by the Autophagy Inhibitor Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Verteporfin disrupts multiple steps of autophagy and regulates p53 to sensitize osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verteporfin inhibits oxidative phosphorylation and induces cell death specifically in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Verteporfin inhibits PD-L1 through autophagy and the STAT1-IRF1-TRIM28 signaling axis exerting in vivo anticancer therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Duration of skin photosensitivity and incidence of photosensitivity reactions after administration of verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Verteporfin Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Verteporfin concentration and minimize off-target cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Verteporfin's cytotoxic action?
A1: Verteporfin, a benzoporphyrin derivative, exhibits cytotoxic effects through multiple mechanisms. It is widely known as a photosensitizer used in photodynamic therapy (PDT), where upon activation by light, it generates reactive oxygen species that lead to cell death.[1][2] However, research has demonstrated that Verteporfin also possesses cytotoxic properties independent of light activation.[3][4][5][6]
Its non-photoactivated mechanisms include:
-
Inhibition of YAP-TEAD Interaction: Verteporfin can disrupt the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD), key components of the Hippo signaling pathway.[3][6][7] This disruption can inhibit the transcription of genes that promote cell proliferation and suppress apoptosis.[3][6][8]
-
Induction of Proteotoxicity: Verteporfin can cause the accumulation of high-molecular-weight protein oligomers, leading to cellular stress and apoptosis.[4][5] This proteotoxic effect appears to be more pronounced in tumor cells, which may have a compromised capacity to clear these aggregates compared to normal cells.[5]
-
Autophagy Inhibition: Verteporfin has been shown to inhibit autophagy, a cellular process for degrading and recycling cellular components.[4][6]
-
Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that Verteporfin can induce apoptosis, characterized by the activation of caspases, and can cause cell cycle arrest at the G0-G1 phase.[3][9]
Q2: Does the cytotoxic effect of Verteporfin depend on the cell type?
A2: Yes, the cytotoxic effects of Verteporfin are highly dependent on the cell line. For instance, in endometrial cancer cell lines HEC-1-A and HEC-1-B, a concentration of 10 nM was found to be effective.[3] In contrast, the IC50 values for uveal melanoma cell lines ranged from 4.67 µM to 7.27 µM.[9] Therefore, it is crucial to perform a dose-response curve for each specific cell line to determine the optimal concentration.
Q3: What are the typical concentration ranges for Verteporfin in in vitro experiments?
A3: The effective concentration of Verteporfin varies widely depending on the experimental context, particularly whether it is used with or without photoactivation.
-
Without Photoactivation: Concentrations can range from the nanomolar to the low micromolar range. For example, studies in endometrial cancer cells used concentrations as low as 2 nM to 10 nM.[3] In bladder cancer and melanoma cell lines, concentrations of 2 µg/ml to 10 µg/ml (approximately 2.8 µM to 14 µM) and 2 µM to 5 µM have been used, respectively.[7][10]
-
With Photodynamic Therapy (PDT): When used as a photosensitizer, the required concentration of Verteporfin is often lower. For example, in gastric cancer cells, EC50 values for a 30-minute treatment were 0.61 µM and 1.21 µM for MKN45 and MKN74 cells, respectively, when combined with light exposure.[11]
Q4: How quickly can I expect to see a cytotoxic effect from Verteporfin?
A4: The onset of Verteporfin's cytotoxic effects can be rapid. In endometrial cancer cell lines, a significant decrease in cell viability was observed within 15 minutes of treatment with 10 nM Verteporfin.[3] However, for other cell lines and at different concentrations, the effects may become more apparent after longer incubation times, such as 24 to 72 hours.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High "dark toxicity" (cytotoxicity without light activation) in control experiments for PDT. | Verteporfin concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the maximum concentration of Verteporfin that does not cause significant cytotoxicity in the dark for your specific cell line and incubation time.[12] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5%).[12] Run a solvent-only control. | |
| Inconsistent or not reproducible cytotoxicity results. | Variation in cell culture conditions. | Standardize cell seeding density, passage number, and ensure cells are in the logarithmic growth phase during the experiment.[13] |
| Instability of Verteporfin in solution. | Prepare fresh dilutions of Verteporfin from a stock solution for each experiment. Protect the stock solution from light. | |
| Low or no cytotoxic effect observed. | Verteporfin concentration is too low. | Increase the Verteporfin concentration. Refer to published literature for typical ranges for your cell type. |
| Insufficient incubation time. | Increase the incubation time to allow for cellular uptake and for the cytotoxic effects to manifest. | |
| For PDT, insufficient light dose. | Ensure the light source is calibrated and delivering the correct wavelength and energy dose to the cells. | |
| Cell line is resistant to Verteporfin's mechanism of action. | Consider investigating the expression levels of key target proteins like YAP or the cellular capacity for autophagy and protein clearance. | |
| Unexpected morphological changes in cells. | Verteporfin can induce vacuolization in cells at higher concentrations or after prolonged incubation.[6] | This may be an indicator of cellular stress or a specific cell death pathway. Document these changes and correlate them with viability data. |
| Off-target effects. | Consider if the observed phenotype could be due to mechanisms other than YAP inhibition, such as proteotoxicity or autophagy inhibition.[4][5][6] |
Experimental Protocols
Protocol 1: Determination of Optimal Verteporfin Concentration using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Verteporfin in a specific cell line.
Materials:
-
Verteporfin (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Verteporfin Treatment: Prepare serial dilutions of Verteporfin in complete medium. Remove the old medium from the wells and add 100 µL of the Verteporfin dilutions. Include wells with medium only (blank), cells with medium containing the highest concentration of DMSO used (solvent control), and untreated cells (negative control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the Verteporfin concentration and determine the IC50 value.
Protocol 2: Assessment of Cytotoxicity using LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Verteporfin (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.[3]
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Measurement: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group according to the kit's instructions, using the low and high controls to normalize the data.
Data Presentation
Table 1: Example IC50 Values of Verteporfin in Various Cancer Cell Lines (without photoactivation)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| 92.1 | Uveal Melanoma | 4.67 | 72 |
| Mel 270 | Uveal Melanoma | 6.43 | 72 |
| Omm 1 | Uveal Melanoma | 5.89 | 72 |
| Omm 2.3 | Uveal Melanoma | 7.27 | 72 |
| Data extracted from a study on uveal melanoma cells.[9] |
Table 2: Effective Concentrations of Verteporfin in Different Experimental Models
| Cell Line/Model | Cancer Type | Effective Concentration | Observed Effect |
| HEC-1-A, HEC-1-B | Endometrial Cancer | 10 nM | Decreased cell viability, increased cytotoxicity, G0-G1 cell cycle arrest |
| 5637, UMUC-3 | Bladder Cancer | 2 µg/ml - 10 µg/ml | Inhibition of cell growth and invasion |
| A375, mel-624, mel-537 | Melanoma | 2 µM, 5 µM | Reduced rate of cell proliferation |
| Data compiled from various studies.[3][7][10] |
Visualizations
Caption: Workflow for determining Verteporfin cytotoxicity.
Caption: Verteporfin's effect on the Hippo-YAP pathway.
References
- 1. Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 [cancer.fr]
- 6. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 9. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Verteporfin Technical Support Center: Troubleshooting Light-Independent Effects
Welcome to the Verteporfin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing verteporfin in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the light-independent effects of verteporfin.
Frequently Asked Questions (FAQs)
Q1: My cells treated with verteporfin are showing signs of toxicity even though they have been kept in the dark. Is this expected?
A1: Yes, this is a documented phenomenon. While verteporfin is a well-known photosensitizer used in photodynamic therapy (PDT), it also exhibits biological activity in the absence of light.[1][2][3][4] This is often referred to as "dark toxicity" or its "light-independent effect." The primary mechanism behind this is the inhibition of the YAP-TEAD transcriptional complex, a key component of the Hippo signaling pathway.[1][2][4][5]
Q2: What is the primary mechanism of verteporfin's toxicity in the absence of light?
A2: The most well-documented light-independent mechanism of verteporfin is the disruption of the Hippo signaling pathway. Specifically, verteporfin binds to the Yes-associated protein (YAP), preventing its interaction with the TEAD family of transcription factors.[2][5][6] This inhibition blocks the transcription of downstream genes involved in cell proliferation, survival, and migration.[3][4][7] Verteporfin has been shown to promote the sequestration of YAP in the cytoplasm, leading to its degradation.[3][6]
Q3: Are there other reported light-independent mechanisms of action for verteporfin?
A3: Yes, beyond YAP-TEAD inhibition, verteporfin has been reported to have other effects in the absence of light, including:
-
Inhibition of autophagy: Verteporfin can interfere with the autophagic process in tumor cells.[2][5]
-
Induction of apoptosis: Several studies have shown that verteporfin can induce programmed cell death in various cancer cell lines without photoactivation.[3][8][9]
-
Disruption of desmosomal integrity: By inhibiting YAP, verteporfin can lead to the downregulation of desmosomal genes and proteins, affecting cell-cell adhesion.[10]
-
Endoplasmic Reticulum (ER) Stress: In some cancer cells, verteporfin has been shown to induce apoptosis through the ER stress pathway.[9]
Q4: I am observing high molecular weight protein complexes in my Western blots after treating cells with verteporfin in the dark. Is this related to its mechanism of action?
A4: This may be an experimental artifact. Research has shown that verteporfin can induce the formation of protein cross-linked oligomers and high molecular weight complexes upon exposure to ambient light after cell lysis.[11] If all experimental steps (treatment, lysis, and electrophoresis) are performed in complete darkness, these high molecular weight complexes are not observed.[11] Therefore, it is crucial to protect your samples from light throughout the entire experimental workflow to avoid misinterpretation of results.
Q5: How can I differentiate between the light-dependent and light-independent effects of verteporfin in my experiments?
A5: To distinguish between these two effects, you should include the following control groups in your experimental design:
-
Vehicle control (in dark): Cells treated with the vehicle (e.g., DMSO) used to dissolve verteporfin, kept in the dark.
-
Verteporfin (in dark): Cells treated with verteporfin and kept in complete darkness. This will assess the light-independent effects.
-
Vehicle control (with light exposure): Cells treated with the vehicle and exposed to the same light conditions as your experimental PDT group. This controls for any effects of the light itself.
-
Verteporfin (with light exposure): Your experimental PDT group, where cells are treated with verteporfin and then activated with light at the appropriate wavelength (around 690 nm).[12]
Troubleshooting Guides
Issue 1: High levels of cell death in the "dark" control group.
| Possible Cause | Troubleshooting Steps |
| Verteporfin concentration is too high. | The cytotoxic effects of verteporfin in the absence of light are dose-dependent.[8][13] Refer to the table below for reported effective concentrations in various cell lines and consider performing a dose-response curve to determine the optimal concentration for your specific cell type that minimizes dark toxicity while allowing for the investigation of your desired endpoint. |
| Inadvertent exposure to ambient light. | Even brief exposure to ambient light during media changes, incubation, or sample preparation can be sufficient to activate verteporfin to some degree.[11] Ensure all manipulations are performed under safelight conditions (e.g., dim red light) and that incubators are completely dark. Wrap plates and tubes in aluminum foil. |
| Cell line is highly sensitive to YAP/TAZ inhibition. | Some cell lines are particularly dependent on the Hippo-YAP pathway for their proliferation and survival.[1] If your cell line is known to have high YAP/TAZ activity, you can expect a more pronounced light-independent effect. |
| Verteporfin aggregation. | At higher concentrations, verteporfin may aggregate, which could contribute to cytotoxicity. Ensure proper dissolution of verteporfin in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in light protection. | Inconsistent shielding from ambient light can lead to variable levels of verteporfin activation. Standardize your light protection protocol for all experiments. |
| Differences in cell confluence. | The activity of the Hippo pathway and YAP localization can be dependent on cell density.[2] Ensure that you seed your cells at the same density for all experiments and that they are in a similar growth phase when treated. |
| Verteporfin solution degradation. | Prepare fresh dilutions of verteporfin from a stock solution for each experiment. Store the stock solution protected from light and at the recommended temperature. |
Data Presentation: Quantitative Summary
The following table summarizes the reported light-independent effects of verteporfin across various cell lines. This data can be used as a starting point for designing your experiments.
| Cell Line | Effect Observed (in the absence of light) | Effective Concentration | Reference |
| Uveal Melanoma (92.1, Mel 270, Omm 1, Omm 2.3) | Inhibition of proliferation, induction of apoptosis | IC50: 4.67 - 7.27 µM | [3] |
| Human Trabecular Meshwork Cells | No significant cytotoxicity | Below 2 µM | [14] |
| Human Retinoblastoma (Y79, WERI) | Inhibition of growth, proliferation, and viability | Dose-dependent | [4] |
| Human Leukemia (NB4) | Inhibition of proliferation, induction of apoptosis | Concentration-dependent | [8] |
| Ocular Cells (hFibro, hTMC, ARPE-19) | Dose-dependent decrease in cell viability | 0.5 µg/ml showed slight reduction | [13] |
| Pancreatic Cancer (AsPC-1, BxPC-3) | Reduced cell survival | 10 µmol/L | [15] |
| Endometrial Cancer | Decrease in cell viability and invasion | 10 nM | [16] |
| Osteosarcoma | Dose and time-dependent cytotoxicity | 1, 5, 10 µM | [17] |
Experimental Protocols
Protocol 1: Assessment of Light-Independent Cytotoxicity using an MTS Assay
This protocol provides a general framework for measuring the cytotoxic effects of verteporfin in the absence of light.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Verteporfin Preparation: Prepare a stock solution of verteporfin in an appropriate solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of verteporfin in your complete cell culture medium. All steps involving verteporfin should be performed under safelight conditions.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of verteporfin or vehicle control. Wrap the plate completely in aluminum foil to protect it from light.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Assay:
-
Following incubation, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis to Detect YAP Sequestration
This protocol details how to assess changes in YAP localization, a key indicator of verteporfin's light-independent activity.
-
Cell Treatment: Seed cells in 6-well plates and treat with verteporfin or vehicle control as described in Protocol 1, ensuring complete protection from light.
-
Cell Lysis (in the dark):
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Perform all lysis steps under safelight conditions to prevent light-induced protein oligomerization.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against YAP. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Cytoplasmic and Nuclear Fractionation (Optional): To more directly assess YAP sequestration, perform cellular fractionation to separate cytoplasmic and nuclear proteins before running the Western blot.
Mandatory Visualizations
Caption: Light-independent inhibition of the Hippo-YAP pathway by verteporfin.
Caption: Troubleshooting workflow for unexpected verteporfin "dark" toxicity.
References
- 1. Photosensitizer verteporfin inhibits the growth of YAP- and TAZ-dominant gastric cancer cells by suppressing the anti-apoptotic protein Survivin in a light-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 3. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verteporfin inhibits growth of human glioma in vitro without light activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verteporfin Inhibits Cell Proliferation and Induces Apoptosis in Human Leukemia NB4 Cells without Light Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verteporfin Is a Promising Anti-Tumor Agent for Cervical Carcinoma by Targeting Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Verteporfin-induced formation of protein cross-linked oligomers and high molecular weight complexes is mediated by light and leads to cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verteporfin without light stimulation inhibits YAP activation in trabecular meshwork cells: Implications for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Verteporfin fluorescence in antineoplastic-treated pancreatic cancer cells found concentrated in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Verteporfin disrupts multiple steps of autophagy and regulates p53 to sensitize osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Verteporfin
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments with Verteporfin.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Verteporfin?
A1: Verteporfin has two distinct, well-documented mechanisms of action:
-
Photosensitizer in Photodynamic Therapy (PDT): When activated by light of a specific wavelength (around 690 nm), Verteporfin generates reactive oxygen species (ROS), primarily singlet oxygen.[1] These ROS are highly cytotoxic and cause localized cellular damage, leading to cell death and vascular occlusion.[1] This mechanism is utilized in ophthalmology to treat conditions like age-related macular degeneration (AMD).[1][2]
-
Inhibitor of the Hippo-YAP Signaling Pathway: Independent of light activation, Verteporfin disrupts the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[3][4][5] This inhibition prevents the nuclear translocation of YAP, thereby suppressing the transcription of downstream genes involved in cell proliferation and survival.[2][3][6]
Q2: How should I store and handle Verteporfin to ensure its stability?
A2: Verteporfin is a light-sensitive compound, and improper handling can lead to its degradation and inconsistent results.
-
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C in a desiccated environment, protected from light.[7] In this form, it is stable for up to 24 months.[7]
-
Storage of Stock Solutions: Once dissolved, store stock solutions at -20°C and use within 3 months to prevent loss of potency.[7] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[7]
-
Handling During Experiments: All experimental procedures involving Verteporfin should be performed in the dark or under dim light conditions to avoid unintended photoactivation and degradation.[1][6]
Q3: In which solvents should I dissolve Verteporfin?
A3: Verteporfin is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[8][9] For cell culture experiments, a stock solution is typically prepared in DMSO.[5][10] When preparing aqueous solutions for in vitro assays, it is recommended to first dissolve Verteporfin in a small amount of an organic solvent like DMF and then dilute it with the aqueous buffer.[8] It is important to note that aqueous solutions of Verteporfin should not be stored for more than one day.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of YAP Activity
Possible Cause 1: Suboptimal Concentration of Verteporfin.
-
Solution: The effective concentration of Verteporfin for YAP inhibition can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
| Cell Line Type | Effective Concentration Range (YAP Inhibition) | Reference(s) |
| Retinoblastoma (Y79, WERI) | 2 - 10 µg/mL | [11] |
| Melanoma (A375, mel-624, mel-537) | 2 - 5 µM | [10] |
| Bladder Cancer | 2 - 10 µg/mL | [5] |
| Glioblastoma (patient-derived) | 0.5 - 2 µg/mL | [12] |
| Endometrial Cancer | 10 nM | [13] |
Possible Cause 2: Degradation of Verteporfin due to Light Exposure.
-
Solution: Ensure that all steps of your experiment, from stock solution preparation to cell treatment, are performed in the dark or under minimal light conditions.[6] Use light-blocking tubes and cover cell culture plates with aluminum foil.
Possible Cause 3: Insufficient Incubation Time.
-
Solution: The time required for Verteporfin to inhibit YAP activity can vary. While some studies show effects within hours, longer incubation times (e.g., 24-72 hours) may be necessary to observe significant downstream effects on gene expression and cell phenotype.[4][10]
Possible Cause 4: Presence of Serum in the Culture Medium.
-
Solution: Verteporfin can bind to proteins in serum, which may reduce its effective concentration.[14] Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cell line's health.
Issue 2: High Background Cytotoxicity in Control Cells (Dark Toxicity)
Possible Cause 1: Verteporfin Concentration is too High.
-
Solution: While Verteporfin's primary cytotoxic mechanism in the absence of light is through YAP inhibition, very high concentrations can lead to off-target effects and general toxicity.[15] Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration in your specific cell line in the absence of light.
Possible Cause 2: Solvent (DMSO) Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent but without Verteporfin) to account for any solvent-induced effects.[5]
Possible Cause 3: Unintended Photoactivation.
-
Solution: Even brief exposure to ambient light can be sufficient to cause some level of photoactivation and subsequent cytotoxicity.[16] Rigorously protect your experiments from light at all stages.
Issue 3: Variability in Photodynamic Therapy (PDT) Efficacy
Possible Cause 1: Inconsistent Light Delivery.
-
Solution: The efficacy of PDT is highly dependent on the light dose delivered to the cells.[1] Ensure that the light source is calibrated and provides a uniform light distribution across all treated samples. The wavelength of the light source should match the absorption peak of Verteporfin (around 690 nm).[17]
Possible Cause 2: Inappropriate Incubation Time with Verteporfin before Light Activation.
-
Solution: The uptake of Verteporfin by cells is time-dependent. A sufficient incubation period is required for the compound to accumulate within the target cells before light activation. This can range from 15 minutes to 24 hours depending on the cell type and experimental goals.[1][17]
Possible Cause 3: Suboptimal Verteporfin Concentration for PDT.
-
Solution: The optimal concentration for PDT may differ from that used for YAP inhibition. It is essential to titrate the Verteporfin concentration in combination with a fixed light dose to find the optimal conditions for your experiment.
| Cell Line Type | Effective Concentration Range (PDT) | Light Dose | Reference(s) |
| Gastric Cancer (MKN45, MKN74) | 0.61 - 1.21 µM (EC50) | 2.5 J/cm² | [1] |
| Ocular Cells (hFibro, hTMC, ARPE-19) | 0.5 µg/mL | 50 µJ/cm² | [18] |
| Retinoblastoma | 10 - 50 ng/mL | 50 or 100 J/cm² | [15] |
| Glioblastoma (LN229, HSR-GBM1, P1) | Up to 10 µM | Not specified | [17] |
Experimental Protocols
Protocol 1: In Vitro YAP Inhibition Assay
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.[6]
-
Verteporfin Preparation: Prepare a stock solution of Verteporfin in DMSO (e.g., 10 mM).[5] Immediately before use, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Protect from light.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the Verteporfin-containing medium. Include a vehicle control (medium with DMSO at the same final concentration).[5]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a light-protected incubator.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as:
-
Western Blotting: To assess the protein levels of YAP, phosphorylated YAP (p-YAP), and downstream targets like CTGF and CYR61.[4]
-
qRT-PCR: To measure the mRNA levels of YAP target genes.
-
Cell Proliferation/Viability Assays (e.g., MTT, Cell Counting): To determine the effect on cell growth.[11]
-
Immunofluorescence: To visualize the subcellular localization of YAP (nuclear vs. cytoplasmic).
-
Protocol 2: In Vitro Photodynamic Therapy (PDT) Assay
-
Cell Seeding: Plate cells in a format suitable for light exposure (e.g., 96-well plate).
-
Verteporfin Incubation: Treat cells with the desired concentrations of Verteporfin in a serum-free or low-serum medium for a predetermined time (e.g., 1 to 24 hours) in the dark.[1]
-
Washout (Optional): In some protocols, the Verteporfin-containing medium is removed, and cells are washed with PBS before light exposure to assess the effects of internalized Verteporfin.[18]
-
Light Activation: Expose the cells to a light source with a wavelength of approximately 690 nm at a specified fluence (J/cm²).[1][17] Ensure all wells receive a consistent light dose.
-
Post-Irradiation Incubation: After light exposure, add fresh, pre-warmed complete medium and return the cells to a standard incubator for a further 24-48 hours.
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTS, MTT, or a live/dead staining assay).[1]
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of Verteporfin.
Caption: Experimental workflow for in vitro Photodynamic Therapy (PDT) using Verteporfin.
Caption: Logical troubleshooting workflow for common issues with Verteporfin experiments.
References
- 1. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YAP Inhibition by Verteporfin Causes Downregulation of Desmosomal Genes and Proteins Leading to the Disintegration of Intercellular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Verteporfin | Cell Signaling Technology [cellsignal.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling in-vitro release of verteporfin from VISUDYNE® liposomal formulation and investigating verteporfin binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Verteporfin-induced formation of protein cross-linked oligomers and high molecular weight complexes is mediated by light and leads to cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-Vitro Use of Verteporfin for Photodynamic Therapy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Verteporfin Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals, ensuring the integrity of experimental reagents is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Verteporfin precipitation in stock solutions.
Troubleshooting Guide
Encountering precipitation in your Verteporfin stock solution can compromise experimental results. This guide offers a systematic approach to identify the cause and resolve the issue.
Logical Workflow for Troubleshooting Precipitation:
Caption: A step-by-step workflow for troubleshooting Verteporfin precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and concentrations for Verteporfin stock solutions?
A1: Verteporfin is sparingly soluble in aqueous solutions and requires organic solvents for stock preparation.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent.[1][2][3] Dimethylformamide (DMF) is another suitable option.[1] To minimize precipitation risk, it is advisable to not exceed the recommended solubility limits.
Quantitative Solubility Data:
| Solvent | Solubility |
| DMSO | ≥18.3 mg/mL to 100 mg/mL[4][5] |
| DMF | ~3 mg/mL to 50 mg/mL[1] |
Q2: How should I properly store my Verteporfin stock solution to prevent precipitation?
A2: Proper storage is critical for maintaining the stability of your Verteporfin stock solution. For long-term storage, it is recommended to keep the solution at -20°C.[2][3][6] To avoid issues related to repeated freeze-thaw cycles, which can promote precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][3]
Q3: My Verteporfin precipitated after storing it at -20°C. Can I still use it?
A3: Precipitation upon cold storage can often be reversed. Gentle warming of the solution to 37°C, accompanied by vortexing, can help redissolve the precipitate.[7] Before using the solution in an experiment, ensure that all precipitate has completely dissolved. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q4: Is Verteporfin sensitive to light?
A4: Yes, Verteporfin is a photosensitizer and is sensitive to light.[2][3] Exposure to light can lead to degradation of the compound. Therefore, it is crucial to protect stock solutions from light by using amber or light-blocking vials and minimizing exposure during handling.[3][8][9][10][11][12]
Experimental Protocols
Detailed Protocol for Preparing a 10 mM Verteporfin Stock Solution in DMSO
Materials:
-
Anhydrous, high-purity DMSO[5]
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block set to 37°C (optional)
Experimental Workflow:
Caption: A detailed workflow for the preparation of a Verteporfin stock solution.
Procedure:
-
Preparation: In a sterile environment, weigh out 7.19 mg of Verteporfin powder and transfer it to a sterile, amber vial.
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is slow, gentle warming at 37°C for a few minutes can be applied, followed by more vortexing.[7]
-
Verification: Visually inspect the solution to ensure there are no visible particles or precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. Store the aliquots at -20°C, protected from light.[2][3]
Signaling Pathway Information
Verteporfin is a well-established inhibitor of the Hippo signaling pathway, which plays a crucial role in regulating organ size and cell proliferation.[13][14] It acts by disrupting the interaction between the transcriptional co-activator YAP and the TEAD family of transcription factors.[2][6][15]
Verteporfin's Mechanism of Action in the Hippo Pathway:
Caption: A diagram illustrating how Verteporfin inhibits the Hippo signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Verteporfin | Cell Signaling Technology [cellsignal.com]
- 4. raybiotech.com [raybiotech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. stemcell.com [stemcell.com]
- 10. retinalmd.com [retinalmd.com]
- 11. Verteporfin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway [medsci.org]
- 15. researchgate.net [researchgate.net]
Verteporfin degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Verteporfin. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Verteporfin?
A1: Verteporfin primarily degrades through two main pathways:
-
Photodegradation: As a photosensitizer, Verteporfin is inherently sensitive to light. Upon exposure to light, particularly red light around 689 nm, it undergoes photobleaching. This process is fundamental to its therapeutic action in photodynamic therapy (PDT) but also represents a significant degradation pathway in storage and handling.
-
Chemical Degradation: The Verteporfin molecule contains ester and carboxyl functional groups. Degradation can occur through the loss of these groups.[1][2] In vivo, it is metabolized to a less active diacid form.
Q2: How should I store the lyophilized powder of Verteporfin?
A2: Lyophilized Verteporfin powder should be stored at -20°C in a desiccated environment and protected from light. Under these conditions, it is stable for up to 24 months.
Q3: What is the recommended procedure for preparing and storing Verteporfin stock solutions?
A3: For research purposes, Verteporfin is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO). A stock solution can be prepared and should be stored at -20°C and used within three months to maintain its potency. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: I've reconstituted Verteporfin for clinical use. How long is it stable?
A4: For clinical applications, Verteporfin is reconstituted with Water for Injection and then diluted in a 5% dextrose solution. This final solution must be protected from light and should be used within 4 hours. It should be stored at a temperature below 25°C.
Q5: Can I use saline to dilute my reconstituted Verteporfin?
A5: No, saline solutions should not be used for dilution as Verteporfin may precipitate. Only 5% Dextrose for Injection is recommended.
Q6: My experimental results with Verteporfin are inconsistent. What could be the cause?
A6: Inconsistent results can stem from several factors:
-
Light Exposure: Even ambient laboratory light can degrade Verteporfin. Ensure all handling, from stock solution preparation to final experimental use, is performed with minimal light exposure.
-
Solubility and Aggregation: Verteporfin is hydrophobic and can self-aggregate in aqueous solutions, which can affect its biological activity. Ensure proper solubilization in DMSO before diluting in aqueous media.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation. Use aliquots to avoid this.
-
Interaction with Serum Proteins: In cell culture experiments, Verteporfin can bind to serum proteins like albumin, which may affect its availability and activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Solution | - Use of incorrect diluent (e.g., saline).- Low solubility in aqueous media.- High concentration. | - Use only 5% Dextrose for Injection for clinical preparations.- For in vitro studies, ensure the final concentration of DMSO is sufficient to maintain solubility, typically not exceeding 0.1% in the final culture medium.- Prepare fresh dilutions for each experiment. |
| Low or No Biological Activity | - Degradation of Verteporfin due to light exposure.- Inactive compound due to improper storage.- Aggregation of the molecule. | - Protect all solutions from light at all stages.- Verify the storage conditions and age of the lyophilized powder and stock solutions.- Ensure complete dissolution in DMSO before further dilution. Consider sonicating the stock solution briefly. |
| Inconsistent Cellular Uptake | - Binding to serum proteins in the culture medium.- Self-aggregation of Verteporfin. | - Be aware of the potential for serum protein binding and consider this when designing experiments.- Prepare fresh dilutions and add them to the culture medium immediately before use. |
| Formation of Protein Adducts | - Light-induced cross-linking of proteins in the presence of Verteporfin. | - Minimize light exposure during cell lysis and protein extraction if studying non-photoactivated effects. |
Storage and Stability Data
Table 1: Recommended Storage Conditions for Verteporfin
| Form | Solvent/Matrix | Temperature | Light Condition | Duration of Stability |
| Lyophilized Powder | N/A | -20°C | Protect from light | Up to 24 months |
| Stock Solution | DMSO | -20°C | Protect from light | Up to 3 months |
| Clinical Reconstitution | Water for Injection / 5% Dextrose | < 25°C | Protect from light | Up to 4 hours |
Table 2: Factors Influencing Verteporfin Degradation
| Factor | Effect on Stability | Notes |
| Light | Highly sensitive; photodegrades upon exposure. | The primary degradation pathway. Essential for its therapeutic action but detrimental to storage. |
| Temperature | Increased temperature accelerates degradation. | Store at recommended low temperatures. |
| pH | Sensitive to pH; may precipitate in saline. | Use recommended diluents. Optimal pH for stability in aqueous solution is not well-documented, but neutral to slightly acidic conditions are generally preferred for porphyrins. |
| Solvent | Poorly soluble in aqueous solutions; soluble in organic solvents like DMSO. | Prone to aggregation in aqueous media if not properly prepared from a stock solution. |
Experimental Protocols
Protocol 1: Preparation of Verteporfin Stock Solution for In Vitro Experiments
Materials:
-
Verteporfin lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Verteporfin powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Perform all subsequent steps under subdued light conditions.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be a clear, dark green.
-
Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months.
Protocol 2: Stability-Indicating HPLC Method for Verteporfin
This protocol is adapted from a validated HPLC-DAD method and can be used to assess the stability of Verteporfin under various stress conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 column (e.g., 150 x 4.6 mm, 3 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Tetrahydrofuran:Buffer solution:Acetic Acid (e.g., 11:9:20:2, v:v:v:v)
-
Flow Rate: 2.0 mL/min
-
Injection Volume: 50 µL
-
Column Temperature: 40°C
-
Detection Wavelength: 410 nm
Procedure for Stability Testing:
-
Prepare a standard solution of Verteporfin of known concentration in the mobile phase.
-
Subject Verteporfin solutions to various stress conditions (e.g., different temperatures, pH values, light intensities) for defined periods.
-
At each time point, inject the stressed sample and the standard solution into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent Verteporfin peak.
-
Quantify the percentage of remaining Verteporfin by comparing the peak area of the stressed sample to that of the standard.
Signaling Pathways and Experimental Workflows
Caption: Verteporfin inhibits the Hippo signaling pathway by preventing the nuclear translocation and subsequent binding of YAP/TAZ to the TEAD transcription factor.
Caption: Verteporfin inhibits autophagy by targeting p62, leading to the formation of cross-linked oligomers that interfere with the binding of polyubiquitinated proteins and subsequent autophagosome formation.
Caption: A logical workflow for assessing the stability of Verteporfin under various experimental stress conditions.
References
Technical Support Center: Managing Verteporfin-Induced Autofluorescence in Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage Verteporfin-induced autofluorescence in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Verteporfin and why does it cause autofluorescence?
A1: Verteporfin (trade name Visudyne®) is a benzoporphyrin derivative used as a photosensitizer in photodynamic therapy (PDT).[1] Its molecular structure gives it inherent fluorescent properties. When excited by light, it emits its own fluorescence, which is known as autofluorescence. This is not a result of staining with a fluorescent dye but is an intrinsic property of the Verteporfin molecule itself.
Q2: In which part of the spectrum does Verteporfin autofluorescence occur?
A2: Verteporfin exhibits autofluorescence in the far-red region of the spectrum.[2] Its emission peak is approximately 690 nm.[3] In imaging experiments, this signal is often detected in the Cy5 channel.[2]
Q3: How can I confirm that the signal I am seeing is from Verteporfin autofluorescence?
A3: To confirm that the signal is from Verteporfin, you should image an unstained control sample that has been treated with Verteporfin under the same experimental conditions. If you observe a signal in the far-red channel (e.g., Cy5) in this control sample, it is highly likely to be Verteporfin-induced autofluorescence.
Q4: What are the main challenges caused by Verteporfin autofluorescence in imaging?
A4: The primary challenges include:
-
High background signal: This can obscure the signal from your intended fluorescent probes, reducing the signal-to-noise ratio.
-
Spectral bleed-through: The broad emission of Verteporfin can bleed into the detection channels of other fluorophores, leading to false-positive signals and inaccurate colocalization analysis.
-
Difficulty in quantification: The presence of autofluorescence can make it difficult to accurately quantify the intensity of your specific fluorescent labels.
Troubleshooting Guides
Below are common issues encountered during imaging experiments involving Verteporfin, along with potential solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| High background fluorescence in the far-red channel of an unstained, Verteporfin-treated sample. | Intrinsic autofluorescence of Verteporfin. | 1. Photobleaching: Intentionally expose the sample to the excitation light to reduce the Verteporfin signal before acquiring your final image. 2. Spectral Unmixing: Use spectral imaging and linear unmixing to computationally separate the Verteporfin signal from other fluorescent signals. |
| Signal from my red/far-red fluorophore (e.g., Alexa Fluor 647, Cy5) appears much brighter in Verteporfin-treated samples compared to controls. | Spectral bleed-through from Verteporfin autofluorescence into the detection channel of your fluorophore. | 1. Select appropriate fluorophores: Choose fluorophores with narrower emission spectra that have minimal overlap with Verteporfin's emission peak (~690 nm). Consider dyes that emit further into the near-infrared. 2. Sequential Scanning: If your microscope allows, set up sequential scanning to acquire the signal from your fluorophore and the Verteporfin autofluorescence in separate scans with optimized excitation and emission settings for each. 3. Spectral Unmixing: This is a powerful technique to resolve the individual contributions of spectrally overlapping fluorophores. |
| Difficulty distinguishing specific staining from background noise. | Low signal-to-noise ratio due to high Verteporfin autofluorescence. | 1. Optimize antibody/probe concentration: Ensure you are using the optimal concentration of your fluorescent probe to maximize specific signal. 2. Use brighter fluorophores: Select fluorophores with high quantum yields to enhance the specific signal over the background. 3. Implement photobleaching or spectral unmixing: As described above, these techniques can significantly reduce the background contribution from Verteporfin. |
| Inaccurate colocalization results between a far-red probe and another marker. | False colocalization due to the bleed-through of Verteporfin autofluorescence. | 1. Validate with single-stained controls: Image samples stained with only your far-red probe (no Verteporfin) and samples treated with only Verteporfin to understand the individual spectral profiles and bleed-through. 2. Apply spectral unmixing: This will provide a more accurate representation of the spatial distribution of each fluorescent signal. |
Experimental Protocols
Protocol 1: Photobleaching to Reduce Verteporfin Autofluorescence
This protocol describes a general method for photobleaching Verteporfin-induced autofluorescence. The optimal duration of photobleaching will need to be determined empirically for your specific sample type and imaging setup.
Materials:
-
Verteporfin-treated sample (e.g., cells on a coverslip or a tissue section)
-
Fluorescence microscope with a light source capable of exciting Verteporfin (e.g., a 633 nm or 640 nm laser line)
Procedure:
-
Place the Verteporfin-treated sample on the microscope stage.
-
Focus on the region of interest.
-
Select the laser line that excites Verteporfin (e.g., 633 nm or 640 nm).
-
Expose the sample to continuous illumination from the excitation source at a moderate to high laser power.
-
Monitor the decrease in fluorescence intensity in the far-red channel over time.
-
Once the background fluorescence has been reduced to an acceptable level, proceed with your standard imaging protocol for your other fluorophores.
Note: Be cautious not to photobleach your specific fluorescent probes during this process. If your probes are sensitive to the same excitation wavelength, this method may not be suitable.
Protocol 2: Spectral Unmixing for Separating Verteporfin Autofluorescence
This protocol provides a general workflow for using spectral unmixing. The specific steps will vary depending on the software used with your imaging system (e.g., Zeiss ZEN, Leica LAS X, or ImageJ/Fiji).
Principle: Spectral unmixing relies on acquiring the emission spectrum of each fluorophore present in the sample (including Verteporfin autofluorescence) and then using a linear unmixing algorithm to calculate the contribution of each spectrum to every pixel in the image.
Procedure:
-
Acquire Reference Spectra:
-
Prepare a control sample treated only with Verteporfin.
-
Prepare single-stained control samples for each of your other fluorophores.
-
On your spectral confocal microscope, acquire a lambda stack (an image series where each image is a narrow band of the emission spectrum) for each control sample. .
-
From these lambda stacks, generate a reference emission spectrum for Verteporfin and each of your fluorophores.
-
-
Acquire a Lambda Stack of Your Multi-labeled Sample:
-
Image your experimental sample, which contains Verteporfin and your other fluorescent labels, using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
Open the spectral unmixing tool in your imaging software.
-
Load the lambda stack of your experimental sample.
-
Import the reference spectra you generated for Verteporfin and your other fluorophores.
-
The software will then generate a set of new images, where each image represents the isolated signal from one of the components, effectively separating the Verteporfin autofluorescence from your specific signals.
-
Data Presentation
Table 1: Spectral Properties of Verteporfin and Recommended Fluorophore Selection
To minimize spectral overlap with Verteporfin, it is advisable to use fluorophores with emission maxima that are spectrally well-separated from Verteporfin's emission peak (~690 nm).
| Fluorophore/Signal | Excitation Max (nm) | Emission Max (nm) | Recommended for use with Verteporfin? | Notes |
| Verteporfin | ~420, ~690 | ~690 | - | Exhibits strong autofluorescence in the far-red. |
| DAPI | 358 | 461 | Yes | Spectrally well-separated from Verteporfin. |
| FITC / Alexa Fluor 488 | 495 | 519 | Yes | Spectrally well-separated from Verteporfin. |
| TRITC / Alexa Fluor 555 | 555 | 580 | Yes | Spectrally well-separated from Verteporfin. |
| Alexa Fluor 647 | 650 | 668 | Caution | Emission spectrum is very close to Verteporfin's. Significant bleed-through is expected. Spectral unmixing is highly recommended. |
| Cy5 | 649 | 670 | Caution | Similar to Alexa Fluor 647, significant spectral overlap. Spectral unmixing is highly recommended. |
| Alexa Fluor 750 | 749 | 775 | Yes | Good separation from Verteporfin's emission in the near-infrared. |
| IRDye 800CW | 774 | 789 | Yes | Excellent spectral separation. |
Visualizations
Caption: A decision-making workflow for addressing Verteporfin-induced autofluorescence.
Caption: The problem of spectral bleed-through and the solution of spectral unmixing.
References
- 1. Verteporfin-induced formation of protein cross-linked oligomers and high molecular weight complexes is mediated by light and leads to cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verteporfin-induced lysosomal compartment dysregulation potentiates the effect of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
Technical Support Center: Overcoming Verteporfin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Verteporfin treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Verteporfin in cancer cells?
A1: Resistance to Verteporfin can be broadly categorized into two types: resistance to its photodynamic therapy (PDT) application and resistance to its action as a YAP/TAZ inhibitor (without light activation).
-
Resistance to Verteporfin PDT: Mechanisms are often shared with general multidrug resistance and can include altered drug uptake and efflux, increased inactivation of reactive oxygen species (ROS) by antioxidant systems, and the activation of cellular stress response and survival pathways.[1][2] PDT-induced hypoxia can also contribute to the selection of resistant cell populations.[1]
-
Resistance to Verteporfin as a YAP/TAZ inhibitor: The primary driver of resistance is often the activation of bypass signaling pathways that promote cell survival and proliferation independently of YAP/TAZ, or the presence of mutations downstream of YAP/TAZ.[3] The Hippo-YAP/TAZ signaling pathway has emerged as a critical factor in both targeted and chemotherapy resistance.[3]
Q2: My cancer cell line shows reduced sensitivity to Verteporfin PDT. What are the initial troubleshooting steps?
A2: Reduced sensitivity to Verteporfin PDT can stem from several experimental factors. Here are some initial troubleshooting steps:
-
Verify Verteporfin Uptake: Ensure adequate incubation time and concentration of Verteporfin. Subcellular localization is crucial for its photosensitizing effect.[4]
-
Optimize Light Delivery: Confirm the wavelength (typically around 690 nm), light dose (fluence), and fluence rate are appropriate for your cell type and experimental setup.[5][6]
-
Assess Oxygen Availability: PDT is an oxygen-dependent process. Ensure adequate oxygenation during light activation. Hypoxia is a known factor in PDT resistance.[1]
-
Evaluate for Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) can lead to active efflux of Verteporfin from the cancer cells.[4]
Q3: How can I overcome YAP/TAZ-mediated resistance to Verteporfin?
A3: Overcoming YAP/TAZ-mediated resistance often involves combination therapy. Verteporfin, by inhibiting the YAP-TEAD interaction, can sensitize cancer cells to other treatments.[7][8] Consider the following strategies:
-
Combination with Chemotherapy: Verteporfin has been shown to reverse resistance to agents like paclitaxel (B517696), cisplatin, and doxorubicin (B1662922) in various cancer models.[7][9][10][11]
-
Combination with Targeted Therapies: Combining Verteporfin with RAF inhibitors or tyrosine kinase inhibitors (TKIs) can be effective in cancers driven by specific signaling pathways.[7][9]
-
Targeting Upstream Regulators: Drugs that indirectly inhibit YAP/TAZ by targeting upstream components of the Hippo pathway, such as statins, may also be beneficial.[3]
Q4: Are there established combination therapies with Verteporfin that show synergistic effects?
A4: Yes, several studies have demonstrated synergistic effects when combining Verteporfin with other anti-cancer agents. For example, a synergistic cytotoxic effect has been observed with the anti-microtubule agent vinblastine (B1199706) in uveal melanoma cells.[8] Combination with 5-aza-2'-deoxycytidine has also shown synergistic cytotoxicity in triple-negative breast cancer cells.[12] Additionally, combining Verteporfin with paclitaxel has demonstrated a synergistic effect in inhibiting the proliferation of resistant esophageal squamous cell carcinoma cells.[13] The sequence of administration can be critical; for instance, treating with a cationic peptide before Verteporfin-PDT showed significant synergism in ovarian cancer cells.[14]
Q5: Can Verteporfin be used to overcome resistance to immunotherapy?
A5: Emerging evidence suggests that the YAP/TAZ pathway plays a role in immune evasion.[3] YAP can regulate the expression of PD-L1. By inhibiting YAP, Verteporfin may help to enhance the anti-tumor immune response, suggesting a potential role in overcoming resistance to immune checkpoint inhibitors.[12][15]
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxicity Observed with Verteporfin-PDT
| Potential Cause | Troubleshooting Step |
| Suboptimal Verteporfin Concentration or Incubation Time | Perform a dose-response curve and a time-course experiment to determine the optimal Verteporfin concentration and incubation period for your specific cell line. |
| Incorrect Light Source Wavelength or Dose | Verify the emission spectrum of your light source to ensure it aligns with Verteporfin's absorption peak (~690 nm). Calibrate the light dose (J/cm²) delivered to the cells.[5][6] |
| Cellular Efflux of Verteporfin | Co-incubate with a known P-gp inhibitor to see if cytotoxicity is restored. This can indicate the involvement of drug efflux pumps.[4] |
| High Antioxidant Capacity of Cells | Measure the intracellular levels of reactive oxygen species (ROS) post-PDT. If ROS levels are low, consider co-treatment with an agent that depletes cellular antioxidants like glutathione. |
| Hypoxic Experimental Conditions | Ensure adequate oxygenation during the experiment. If working in a sealed plate, consider using plates designed for better gas exchange. |
Issue 2: Lack of Efficacy of Non-Photoactivated Verteporfin in Overcoming Chemoresistance
| Potential Cause | Troubleshooting Step |
| YAP/TAZ Pathway Not the Primary Resistance Driver | Confirm the activation of the YAP/TAZ pathway in your resistant cell line via Western blot for YAP/TAZ nuclear localization or RT-qPCR for YAP/TAZ target genes (e.g., CTGF, CYR61).[8] |
| Insufficient Verteporfin Concentration | While Verteporfin can inhibit YAP-TEAD binding, it may require higher micromolar concentrations for this effect, which might have off-target effects.[3] Perform a dose-response analysis in combination with the chemotherapeutic agent. |
| Activation of Compensatory Survival Pathways | Profile the activation of other survival pathways (e.g., PI3K/AKT, MAPK) in the presence of Verteporfin.[16] Combination with inhibitors of these pathways may be necessary. |
| Verteporfin Degradation | Ensure proper storage and handling of Verteporfin to prevent degradation. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Summary of In Vitro IC50 Values for Verteporfin-PDT and Combination Therapies
| Cell Line | Cancer Type | Treatment | IC50 | Reference |
| 4T1 | Triple Negative Breast Cancer | Verteporfin-PDT (1 J/cm²) | 0.25 - 0.3 µM | [12] |
| 4T1 | Triple Negative Breast Cancer | Verteporfin-PDT (2.5 J/cm²) | 0.15 µM | [12] |
| 4T1 | Triple Negative Breast Cancer | 5-aza-2'-deoxycytidine | 0.7 µM | [12] |
| SKOV-3 | Ovarian Cancer | BPD-MA (Verteporfin)-PDT (5 J/cm²) | IC30 = 1.1 µM | [14] |
| SKOV-3 | Ovarian Cancer | Cationic Peptide (CP) | IC30 = 240 µM | [14] |
Table 2: Summary of In Vivo Tumor Growth Inhibition with Verteporfin Combination Therapy
| Cancer Model | Treatment | Outcome | Reference |
| BxPC-3 Xenograft (Pancreatic) | 45mg/kg Verteporfin + 120mg/kg Gemcitabine | Significant tumor growth inhibition compared to single agents. | [15] |
| BRAF inhibitor-resistant Melanoma Xenograft | Verteporfin + PLX4032 (BRAF inhibitor) | Restored BRAF inhibitor suppression of tumor formation. | [17] |
| Endometrial Carcinoma Xenograft | Verteporfin + Medroxyprogesterone Acetate (MPA) | More significant tumor growth suppression compared to single agents. | [16] |
Experimental Protocols
Protocol 1: Verteporfin-Based Photodynamic Therapy (PDT) for In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Verteporfin Incubation: Prepare a stock solution of Verteporfin in DMSO and dilute it to the desired concentrations in a serum-free medium. Replace the culture medium with the Verteporfin-containing medium and incubate for a predetermined time (e.g., 1 to 4 hours) in the dark.[6]
-
Light Activation: Irradiate the cells with a light source of the appropriate wavelength (e.g., 660-690 nm) at a specific light dose (e.g., 1-5 J/cm²).[6][14] A plate reader-compatible light source or an external laser with a fiber optic can be used.
-
Post-Irradiation Incubation: Replace the treatment medium with a complete culture medium and incubate for 24-48 hours.
-
Cell Viability Assessment: Determine cell viability using a standard assay such as MTS or MTT.
Protocol 2: Western Blot for YAP/TAZ Nuclear Translocation
-
Treatment: Treat cancer cells with Verteporfin, a combination therapy, or control vehicle for the desired time.
-
Cell Fractionation: Perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against YAP and/or TAZ. Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Histone H3 or Lamin B1) to verify the purity of the fractions.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Mechanisms of resistance to Verteporfin treatment.
Caption: Experimental workflow for developing combination therapies.
Caption: Verteporfin's role in the Hippo-YAP signaling pathway.
References
- 1. Mechanisms of resistance to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drum.lib.umd.edu [drum.lib.umd.edu]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 8. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globethesis.com [globethesis.com]
- 12. Combination of verteporfin-photodynamic therapy with 5-aza-2’-deoxycytidine enhances the anti-tumour immune response in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YAP inhibitor verteporfin suppresses tumor angiogenesis and overcomes chemoresistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verteporfin mediated sequence dependent combination therapy against ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Verteporfin reverses progestin resistance through YAP/TAZ-PI3K-Akt pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of YAP function overcomes BRAF inhibitor resistance in melanoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Verteporfin Binding to Plasticware
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the binding of Verteporfin to plasticware during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise due to Verteporfin's interaction with laboratory plastics.
Issue 1: Lower than expected concentration of Verteporfin in prepared solutions.
-
Question: I prepared a Verteporfin solution, but subsequent analysis shows a lower concentration than expected. What could be the cause?
-
Answer: This is a common issue when working with lipophilic compounds like Verteporfin. The primary cause is likely non-specific adsorption to the surface of your plasticware (e.g., pipette tips, tubes, and plates). Hydrophobic interactions between the compound and the plastic surface can lead to a significant loss of the compound from the solution.
Issue 2: High variability and poor reproducibility in bioassays.
-
Question: My experimental results with Verteporfin are inconsistent and difficult to reproduce. Could plasticware binding be a factor?
-
Answer: Yes, inconsistent binding of Verteporfin to plasticware can lead to significant variability in the effective concentration of the compound in your assays, resulting in poor reproducibility. The extent of binding can be influenced by minor variations in labware surface, temperature, and incubation times.
Issue 3: Observing a film or residue on the plasticware after use.
-
Question: After using a Verteporfin solution, I noticed a faint, dark green film on the inside of my plastic tubes. Is this related to the compound?
-
Answer: It is highly likely that the observed residue is Verteporfin that has adsorbed to the plastic surface. Due to its chemical nature, Verteporfin can precipitate out of solution and adhere to hydrophobic surfaces, especially if the solvent is not optimal or if the solution has been stored for an extended period.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of Verteporfin that contribute to its binding to plasticware?
A1: Verteporfin is a lipophilic (hydrophobic) molecule.[1] This property drives its interaction with and adsorption to non-polar surfaces, such as those of many common laboratory plastics.
Q2: Which types of plasticware are best for working with Verteporfin?
A2: It is generally recommended to use polypropylene (B1209903) (PP) labware over polystyrene (PS), as polypropylene is less hydrophobic and tends to exhibit lower binding of lipophilic compounds.[2][3] For highly sensitive applications, consider using certified low-binding plasticware, which is surface-treated to be more hydrophilic and repel hydrophobic molecules.[2][4]
Q3: Can I reuse plasticware when working with Verteporfin?
A3: It is strongly advised not to reuse plasticware that has been in contact with Verteporfin, especially for quantitative experiments.[2] Standard washing procedures may not completely remove adsorbed molecules, leading to potential cross-contamination and inaccurate results in subsequent experiments.
Q4: How should I prepare and store Verteporfin stock solutions to minimize binding and degradation?
A4: Verteporfin is soluble in organic solvents like DMSO and DMF.[1][5] It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it in aliquots at -20°C, protected from light.[5][6][7] When preparing working solutions, dilute the stock solution into your aqueous buffer immediately before use to minimize the time the compound is in an environment where it is more likely to bind to plastic.
Q5: Are there any additives I can use to reduce Verteporfin binding?
A5: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., at a final concentration of 0.01-0.1%), to your aqueous buffers can help to reduce the non-specific binding of hydrophobic compounds by coating the plastic surface. Bovine Serum Albumin (BSA) can also be used as a blocking agent to saturate non-specific binding sites on the plasticware.[8] However, you must first confirm that these additives do not interfere with your specific experimental assay.
Data Presentation: Labware Comparison for Handling Hydrophobic Compounds
The following table provides a general comparison of different labware materials for their suitability in handling hydrophobic compounds like Verteporfin.
| Labware Material | Adsorption of Hydrophobic Compounds | Optical Clarity | Autoclavable | Recommended for Verteporfin |
| Polystyrene (PS) | High | Excellent | No | Not Recommended |
| Polypropylene (PP) | Moderate | Translucent | Yes | Recommended |
| Low-Binding PP | Low | Translucent | Yes | Highly Recommended |
| Borosilicate Glass | Low to Moderate | Excellent | Yes | Recommended (especially if siliconized) |
| Siliconized Glass | Low | Excellent | Yes | Highly Recommended |
Experimental Protocols
Protocol 1: Preparation of a Low-Binding Verteporfin Working Solution
This protocol outlines the steps to prepare a working solution of Verteporfin while minimizing its adsorption to plasticware.
Materials:
-
Verteporfin powder
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS)
-
Polypropylene or low-binding microcentrifuge tubes
-
Low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Allow the Verteporfin powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of Verteporfin in anhydrous DMSO. For example, to a 1 mg vial of Verteporfin (MW: 718.79 g/mol ), add 139 µL of DMSO.[5]
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Brief sonication can aid dissolution.
-
Store the stock solution in small aliquots in polypropylene or amber glass vials at -20°C, protected from light.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the Verteporfin stock solution at room temperature, protected from light.
-
Using low-retention pipette tips, perform a serial dilution of the stock solution in your aqueous buffer to achieve the desired final concentration. It is recommended to perform dilutions in polypropylene or low-binding tubes.
-
Vortex the working solution gently immediately after dilution.
-
Use the freshly prepared working solution in your experiment without delay to minimize the time for adsorption to occur.
-
Protocol 2: Recovery Test to Quantify Verteporfin Binding
This protocol allows you to determine the extent of Verteporfin loss due to adsorption to your specific labware.
Materials:
-
Verteporfin working solution (prepared as in Protocol 1)
-
The plasticware to be tested (e.g., microplate, tubes)
-
A compatible analytical method for Verteporfin quantification (e.g., HPLC-UV, fluorescence spectroscopy)
Procedure:
-
Prepare a Standard Curve: Prepare a set of Verteporfin standards in your assay buffer. Immediately measure their concentration using your analytical method to establish a standard curve.
-
Incubate Verteporfin in Test Labware:
-
Add a known volume of your Verteporfin working solution to the wells of the microplate or the tubes you intend to test.
-
Incubate the labware under the same conditions as your actual experiment (e.g., temperature, duration).
-
-
Measure Recovered Concentration:
-
After incubation, carefully transfer the supernatant to a clean, low-binding tube.
-
Measure the concentration of Verteporfin in the supernatant using your analytical method and the standard curve.
-
-
Calculate Percent Recovery:
-
Calculate the percentage of Verteporfin recovered using the following formula: % Recovery = (Measured Concentration / Initial Concentration) * 100
-
A low percent recovery indicates significant binding to the tested labware.
-
Visualizations
Caption: Workflow for preparing Verteporfin solutions to minimize binding.
Caption: Decision tree for troubleshooting low Verteporfin concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Verteporfin | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: Verteporfin Purity and Quality Assessment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Verteporfin. Our goal is to ensure the reliability and reproducibility of your experiments by providing comprehensive information on purity and quality assessment.
Frequently Asked Questions (FAQs)
Q1: What is Verteporfin and what are its common uses in research?
A1: Verteporfin is a benzoporphyrin derivative, a type of photosensitizer, used in photodynamic therapy (PDT).[1][2][3][4] In the presence of oxygen, it is activated by non-thermal red light, generating reactive oxygen species that lead to localized cellular damage and vessel blockage.[1][4] Beyond its photosensitizing activity, Verteporfin is also known to inhibit the interaction between the transcriptional co-activator YAP and TEAD family transcription factors, a pathway often studied in cancer research and tissue growth.[1][2][3] It is also recognized as an autophagy inhibitor.[2][3] For research purposes, it is typically supplied as a lyophilized powder.[1]
Q2: How should I properly store and handle Verteporfin to ensure its stability?
A2: Proper storage and handling are critical for maintaining the integrity of Verteporfin.[1][5][6]
-
Lyophilized Powder: Store the lyophilized powder at -20°C in a desiccated, dark environment.[1][6][7][8] Under these conditions, it is stable for at least two years.[1][6][8]
-
In Solution: Once reconstituted, typically in DMSO, it is recommended to store the solution at -20°C and use it within three months to prevent loss of potency.[1] For longer-term storage in solvent, some suppliers suggest storage at -80°C for up to a year.[6] It is best to aliquot the solution to avoid multiple freeze-thaw cycles.[1] Reconstituted solutions should be protected from bright light.[5]
Q3: What are the key parameters to assess the purity of a Verteporfin sample?
A3: The primary method for assessing the purity of Verteporfin is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or UV detector.[2][3][9][10] Key parameters to evaluate include:
-
Peak Purity: HPLC analysis should show a major peak corresponding to Verteporfin with minimal impurity peaks. Commercial research-grade Verteporfin typically has a purity of >98%.[1]
-
Isomeric Ratio: Verteporfin consists of two regioisomers, BPD-MAC and BPD-MAD, which are typically present in a 1:1 ratio.[2][3] HPLC can be used to confirm this ratio.
-
Absence of Degradation Products: Mass spectrometry (MS) can be used in conjunction with LC to identify potential photofragments or other degradation products.[11][12][13][14]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of Verteporfin due to improper storage or handling.
-
Possible Cause: Impurities in the Verteporfin sample.
-
Solution: Request a certificate of analysis from the supplier to confirm the purity. Perform an independent purity assessment using the HPLC protocol provided below.
-
-
Possible Cause: Photosensitivity of Verteporfin leading to unintended effects.
Issue 2: Difficulty dissolving Verteporfin.
-
Possible Cause: Use of inappropriate solvents.
-
Solution: Verteporfin is soluble in organic solvents like DMSO and DMF.[8] For a 10 mM stock solution, 5 mg of Verteporfin powder can be reconstituted in 695 µL of DMSO.[1] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, first dissolve Verteporfin in DMF and then dilute with the aqueous buffer of choice.[8] Note that moisture-absorbing DMSO can reduce solubility, so use fresh DMSO.[6]
-
Issue 3: HPLC chromatogram shows multiple unexpected peaks.
-
Possible Cause: Sample degradation.
-
Solution: This could be due to exposure to light or improper storage. Prepare a fresh sample and re-analyze. Ensure the mobile phase and diluents are properly prepared and degassed.
-
-
Possible Cause: Contamination of the HPLC system.
-
Solution: Run a blank injection (solvent only) to check for system contamination. If necessary, flush the system with an appropriate cleaning solution.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the determination of Verteporfin purity.[2][3][9][10]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a Diode-Array Detector (DAD) or UV Detector.
-
C18 analytical column.
-
Mobile Phase: Acetonitrile (B52724) and water (gradient elution may be required for optimal separation).
-
Verteporfin standard of known purity.
-
Solvent for sample preparation (e.g., DMSO).
Procedure:
-
Standard Preparation: Prepare a stock solution of the Verteporfin standard in DMSO. Further dilute with the mobile phase to create a series of calibration standards (e.g., 5-12 mg/L).[2]
-
Sample Preparation: Accurately weigh a small amount of the Verteporfin sample to be tested and dissolve it in DMSO to a known concentration. Dilute with the mobile phase to fall within the range of the calibration standards.
-
HPLC Conditions:
-
Analysis: Inject the prepared standards and sample into the HPLC system.
-
Data Interpretation:
-
Identify the peak corresponding to Verteporfin based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
-
Quantify the concentration of Verteporfin in the sample using the calibration curve generated from the standards.
-
Quantitative Data Summary:
| Parameter | Recommended Value | Reference |
| Flow Rate | 2.0 mL/min | [2][10] |
| Injection Volume | 50 µL | [2][10] |
| Column Temperature | 40 °C | [2][10] |
| Detection Wavelength | 410 nm | [2][10] |
| Limit of Detection (LOD) | 0.06 µg/L | [2][3][9][10] |
| Limit of Quantitation (LOQ) | 0.2 µg/L | [2][3][9][10] |
Protocol 2: Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of Verteporfin and identifying potential impurities or degradation products.[11][12][13][14][17]
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS), such as a Quadrupole Time-of-Flight (QTOF) instrument.[17]
-
Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of Verteporfin in a solvent compatible with LC-MS analysis (e.g., acetonitrile or methanol).
-
Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or separated by LC prior to MS analysis.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for Verteporfin.
-
Mass Range: Scan a mass range that includes the expected molecular weight of Verteporfin (718.8 g/mol ).[1]
-
Collision-Induced Dissociation (CID): Perform fragmentation analysis to obtain structural information and compare with known fragmentation patterns of Verteporfin.[11][13]
-
-
Data Interpretation:
-
Confirm the presence of the protonated molecule [M+H]+ at m/z 719.3.[11]
-
Analyze the fragmentation pattern to confirm the structure. Common fragments involve the loss of carboxyl and ester groups.[11]
-
High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.[17]
-
Protocol 3: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of Verteporfin and can be used to confirm its identity and the absence of structurally similar impurities.[18][19][20]
Instrumentation and Reagents:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., DMSO-d6).
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the Verteporfin sample in the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more detailed structural elucidation.
-
-
Data Interpretation:
-
Compare the obtained chemical shifts and coupling constants with published data for Verteporfin or a reference standard.
-
The integration of the proton signals should be consistent with the number of protons in the molecule.
-
The presence of unexpected signals may indicate impurities.
-
Visualizations
Caption: Workflow for assessing Verteporfin purity and quality.
Caption: Verteporfin's inhibition of the YAP-TEAD signaling pathway.
References
- 1. Verteporfin | Cell Signaling Technology [cellsignal.com]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photoproducts of the Photodynamic Therapy Agent Verteporfin Identified via Laser Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the side effects of Verteporfin? [synapse.patsnap.com]
- 16. drugs.com [drugs.com]
- 17. Analysis of verteporfin liposomal formulations for phospholipids and phospholipid degradation products by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular structure, stability and spectroscopic properties of verteporfin and its derivatives – A theoretical insight - Journal of King Saud University - Science [jksus.org]
- 19. NMR for Biomolecule Conformations and Drug Discovery in Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 20. m.youtube.com [m.youtube.com]
light-independent cytotoxic effects of Verteporfin
<_
-
FAQs:
-
What are the primary light-independent mechanisms of Verteporfin cytotoxicity?
-
What is the role of YAP-TEAD signaling?
-
How does Verteporfin affect autophagy?
-
What is Verteporfin-induced proteotoxicity?
-
Is the formation of protein oligomers/HMWCs truly light-independent?
-
What are typical effective concentrations and incubation times?
-
-
Troubleshooting Guide:
-
Problem 1: No/Low Cytotoxicity Observed.
-
Possible Cause A: Inadequate Verteporfin Concentration.
-
Possible Cause B: Insufficient Incubation Time.
-
Possible Cause C: Cell Line Resistance.
-
Possible Cause D: Verteporfin Instability/Precipitation.
-
Possible Cause E: Unintended Light Exposure During Lysis.
-
-
Problem 2: High Variability Between Replicates.
-
Possible Cause A: Uneven Cell Seeding.
-
Possible Cause B: Inconsistent Drug Distribution.
-
Possible Cause C: Edge Effects in Multi-well Plates.
-
-
-
Quantitative Data Tables:
-
Table 1: IC50 Values of Verteporfin (Light-Independent) in Various Cancer Cell Lines.
-
-
Experimental Protocols:
-
Protocol 1: Assessing Cell Viability using MTS Assay.
-
Protocol 2: Western Blot for Protein Oligomerization.
-
-
Visualizations (Graphviz):
-
Diagram 1: Verteporfin's Light-Independent Signaling Pathways.
-
Diagram 2: Standard Experimental Workflow for Cytotoxicity Assay.
-
Diagram 3: Troubleshooting Logic for Low Cytotoxicity.
-
I will now proceed with generating the content for each of these sections based on the information gathered from the initial Google searches. I have sufficient information to cover all the core requirements of the user request.
Confidence Score: 5/5 - I am confident I can fulfill the request.
Strategizing complete. I will now generate the response following these steps.Welcome to the Technical Support Center for the light-independent applications of Verteporfin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Verteporfin's light-independent cytotoxic effects?
Verteporfin (VP) exerts its cytotoxic effects in the absence of light through several interconnected mechanisms. The most commonly cited mechanisms are the inhibition of the YAP-TEAD transcriptional complex, disruption of autophagy, and induction of proteotoxicity through protein oligomerization.[1][2][3][4]
-
YAP-TEAD Inhibition: VP is known to disrupt the interaction between the transcriptional co-activator Yes-associated protein (YAP) and TEA domain transcription factors (TEADs).[2][4][5][6] This inhibits the transcription of downstream genes involved in cell proliferation, survival, and migration, such as CTGF, CYR61, and Survivin.[5][6][7][8]
-
Autophagy Inhibition: VP can inhibit autophagy, the cellular process for degrading and recycling cytoplasmic components.[9][10] It appears to block autophagosome formation and can disrupt autophagic flux, leading to the accumulation of cellular waste and stress.[3][9][10][11]
-
Proteotoxicity: VP can induce the formation of high-molecular-weight (HMW) protein complexes and oligomers.[1][12] This aggregation of key cellular proteins, such as p62 and STAT3, leads to cellular stress and apoptosis, a phenomenon termed proteotoxicity.[1][12] Cancer cells may be more susceptible to this effect than normal cells.[12]
Q2: How does Verteporfin inhibit the YAP-TEAD pathway?
Verteporfin is thought to selectively bind to YAP, inducing a conformational change that prevents its association with TEAD transcription factors in the nucleus.[2] This disruption blocks the transcriptional program driven by YAP, which is often hyperactivated in various cancers and promotes cell growth and inhibits apoptosis.[2][5][13] VP treatment has been shown to decrease the expression of YAP target genes and can also promote the lysosome-dependent degradation of the YAP protein itself.[5][7]
Q3: How does Verteporfin affect autophagy?
Verteporfin inhibits autophagy without light activation by preventing the formation and accumulation of autophagosomes.[9][10] It has been shown to inhibit both basal and starvation-induced autophagy.[9] The mechanism involves blocking the sequestration of cytoplasmic materials into autophagosomes, rather than inhibiting the processing of key autophagy proteins like LC3.[9][10] This disruption of cellular recycling pathways can be particularly detrimental to cancer cells that rely on autophagy for survival under stress.
Q4: Is the formation of protein oligomers and high-molecular-weight complexes (HMWCs) a truly light-independent effect?
This is a critical point of caution. While some studies propose that VP induces protein oligomerization and HMWCs as a light-independent mechanism, other research strongly suggests this effect is highly dependent on exposure to even low levels of ambient light.[14][15][16] It has been demonstrated that VP-induced protein cross-linking can occur very efficiently after cell lysis if the lysate is not meticulously protected from light.[14][15][16] Therefore, researchers studying this phenomenon must employ rigorous light-shielding protocols to distinguish between truly "dark" effects and artifacts caused by incidental light exposure.[6][16]
Q5: What are the typical effective concentrations and incubation times for observing light-independent cytotoxicity?
The effective concentration and duration of VP treatment are highly dependent on the cell line. However, typical ranges can be summarized from various studies. Concentrations generally fall within the low micromolar (µM) range, with incubation times from 24 to 72 hours.
-
In uveal melanoma cell lines, IC50 values ranged from 4.67 µM to 7.27 µM after 72 hours.[5]
-
In human leukemia NB4 cells, VP inhibited proliferation in a dose-dependent manner, with significant effects observed at 10 µM and 20 µM after 24 hours.[17]
-
In endometrial cancer cells, a significant decrease in cell viability was seen with just 10 nM VP within 3 hours.[18]
-
In retinoblastoma cells, concentrations of 2 µg/mL (~2.8 µM) and 10 µg/mL (~14 µM) inhibited growth over 3 to 5 days.[6]
It is crucial to perform a dose-response and time-course experiment for your specific cell model to determine the optimal conditions.
Troubleshooting Guides
Problem 1: No or Lower-Than-Expected Cytotoxicity is Observed
| Possible Cause | Recommended Solution |
| A. Inadequate Verteporfin Concentration | The sensitivity of cell lines to VP varies greatly. Perform a dose-response experiment with a wide range of concentrations (e.g., 100 nM to 20 µM) to determine the IC50 for your specific cell line. |
| B. Insufficient Incubation Time | Light-independent effects can be slower to manifest than photodynamic effects. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[5][7][17] |
| C. Cell Line Resistance | Some cell lines may have low intrinsic YAP/TAZ activity or robust protein clearance mechanisms, making them less sensitive.[12] Verify the expression of YAP and its target genes in your cell model. Consider using a positive control cell line known to be sensitive to VP. |
| D. Verteporfin Instability/Precipitation | VP is hydrophobic. Ensure it is fully dissolved in a suitable solvent like DMSO and that the final concentration of the solvent in your culture medium is non-toxic (typically <0.1%). Prepare fresh stock solutions and inspect for any precipitation before adding to cells. |
| E. Unintended Light Exposure During Lysis (for oligomerization studies) | If your endpoint is measuring protein oligomerization, ensure all steps post-treatment (cell harvesting, lysis, and sample preparation) are performed in complete darkness or under a red safelight to avoid light-induced artifacts.[14][15][16] |
Problem 2: High Variability Between Experimental Replicates
| Possible Cause | Recommended Solution |
| A. Uneven Cell Seeding | Ensure you have a single-cell suspension and mix thoroughly before plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell settling. |
| B. Inconsistent Drug Distribution | When adding VP to wells, pipette gently and mix by swirling the plate in a figure-eight motion to ensure uniform distribution without disturbing the cell monolayer. |
| C. Edge Effects in Multi-well Plates | The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Verteporfin (Light-Independent) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| 92.1 | Uveal Melanoma | 72 | 4.67 | [5] |
| Mel 270 | Uveal Melanoma | 72 | 6.43 | [5] |
| Omm 1 | Uveal Melanoma | 72 | 5.89 | [5] |
| Omm 2.3 | Uveal Melanoma | 72 | 7.27 | [5] |
| NB4 | Human Leukemia | 24 | ~10-20 (Significant Inhibition) | [17] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using an MTS Assay
This protocol provides a general framework for determining the cytotoxic effect of Verteporfin on adherent cancer cells in the absence of light.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Verteporfin Preparation: Prepare a 2X working solution of Verteporfin in complete medium from a concentrated DMSO stock. Create a serial dilution to test a range of concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM final concentration).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X Verteporfin working solutions to the appropriate wells. Include vehicle control wells (containing the same final concentration of DMSO as the highest VP dose).
-
Incubation: Wrap the plate completely in aluminum foil to protect it from light and incubate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[5][6]
-
MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.
-
Final Incubation: Re-wrap the plate in foil and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Detection of Protein Oligomerization
This protocol is designed to assess the formation of HMW protein complexes, with stringent light protection.
-
Treatment and Harvesting: Treat cells with Verteporfin as described above, ensuring complete darkness during incubation. To harvest, wash cells with ice-cold PBS in a dark room or under a red safelight.
-
Lysis (Crucial Step): Lyse the cells directly in the plate with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Crucially, this step and all subsequent steps must be performed in complete darkness or under safelight conditions to prevent artificial cross-linking. [14][15]
-
Protein Quantification: Quantify protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Prepare lysates for SDS-PAGE by adding Laemmli sample buffer. Do not boil samples if you are looking for non-covalent complexes, but boiling is standard for detecting covalently cross-linked oligomers.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a low-percentage polyacrylamide gel (e.g., 4-12% gradient gel) to resolve a wide range of molecular weights. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against a protein of interest known to oligomerize (e.g., p62/SQSTM1). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The presence of bands at higher molecular weights than the monomeric protein indicates oligomerization.
Visualizations and Diagrams
Caption: Key light-independent cytotoxic mechanisms of Verteporfin.
Caption: Workflow for a standard Verteporfin cytotoxicity assay.
Caption: Troubleshooting logic for low cytotoxicity experiments.
References
- 1. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verteporfin inhibits growth of human glioma in vitro without light activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Autophagosome Formation by the Benzoporphyrin Derivative Verteporfin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Verteporfin disrupts multiple steps of autophagy and regulates p53 to sensitize osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 [cancer.fr]
- 13. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Verteporfin-induced formation of protein cross-linked oligomers and high molecular weight complexes is mediated by light and leads to cell toxicity | Semantic Scholar [semanticscholar.org]
- 15. Verteporfin-induced formation of protein cross-linked oligomers and high molecular weight complexes is mediated by light and leads to cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Verteporfin Inhibits Cell Proliferation and Induces Apoptosis in Human Leukemia NB4 Cells without Light Activation [medsci.org]
- 18. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Verteporfin Interference in Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Verteporfin, a potent photosensitizer, is increasingly utilized in various research applications beyond its clinical use in photodynamic therapy. Its intrinsic fluorescence, however, can present a significant challenge in multicolor imaging experiments by interfering with the signals of other fluorescent dyes. This technical support center provides troubleshooting guides, FAQs, and detailed protocols to help you mitigate these effects and obtain clear, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the fluorescence properties of verteporfin?
A1: Verteporfin has a broad excitation spectrum with a major peak in the blue region (approximately 420-435 nm) and a smaller peak in the red region (around 690 nm). Its emission is primarily in the far-red to near-infrared range, with a peak around 690-700 nm.[1][2][3] This inherent fluorescence is the primary source of interference in multicolor imaging.
Q2: How does verteporfin interfere with other fluorescent dyes?
A2: Interference occurs primarily through two mechanisms:
-
Spectral Bleed-through: The emission tail of verteporfin can extend into the detection channels of other fluorophores, particularly those in the far-red range.
-
Excitation Crosstalk: The broad excitation spectrum of verteporfin means it can be unintentionally excited by laser lines used for other dyes, leading to its fluorescence contaminating other channels.
Q3: Which common fluorescent dyes are most likely to be affected by verteporfin interference?
A3: Dyes with emission spectra in the far-red and near-infrared regions are most susceptible to bleed-through from verteporfin. This includes dyes like Cy5, Alexa Fluor 647, and other fluorophores with similar spectral properties. Dyes excited by blue light, such as DAPI and GFP, may also experience interference due to verteporfin's strong absorption in this region.
Q4: What are the main strategies to minimize verteporfin interference?
A4: The three primary strategies are:
-
Careful Fluorophore Selection: Choose dyes with spectral properties that are well-separated from verteporfin.
-
Sequential Imaging: Acquire images for each fluorophore independently to prevent simultaneous excitation and emission overlap.
-
Spectral Unmixing: Use software to computationally separate the spectral signature of verteporfin from other fluorophores.
Troubleshooting Guides
Problem: High background or non-specific signal in my far-red channel.
Possible Cause: Your far-red dye's signal is contaminated with fluorescence from verteporfin.
Solutions:
-
Confirm Verteporfin Autofluorescence: Image a control sample treated only with verteporfin using the same settings as your multicolor experiment. This will confirm the extent of verteporfin's contribution to the signal in your far-red channel.
-
Implement Sequential Imaging: If using a confocal microscope, set up your imaging protocol to excite and detect verteporfin and your far-red dye in separate passes. See Protocol 2 for a detailed guide.
-
Apply Spectral Unmixing: If your imaging system has spectral detection capabilities, you can computationally remove the verteporfin signal. This requires acquiring a reference spectrum for verteporfin. Refer to Protocol 1 for a step-by-step procedure.
-
Choose an Alternative Dye: Consider using a dye with an emission spectrum further into the near-infrared range, if your imaging system allows, to increase the spectral separation from verteporfin.
Problem: My DAPI or GFP signal is weak and has high background.
Possible Cause: Verteporfin is being excited by the 405 nm or 488 nm laser, and its emission is bleeding into the blue or green channel. Additionally, verteporfin can absorb the excitation light intended for DAPI or GFP, reducing their fluorescence efficiency.
Solutions:
-
Optimize Filter Sets: Use narrow bandpass emission filters for your DAPI and GFP channels to exclude as much of the verteporfin emission as possible. See the Data Presentation section for recommended filter sets.
-
Reduce Verteporfin Concentration: If experimentally feasible, lower the concentration of verteporfin to reduce its overall fluorescence intensity.
-
Sequential Imaging: Acquire the DAPI/GFP channel and the verteporfin channel sequentially. This is crucial to prevent the strong verteporfin emission from overwhelming the weaker signals.
-
Select Alternative Nuclear Stains: Consider using a far-red nuclear stain that is spectrally distinct from verteporfin. See the Data Presentation section for suggestions.[4][5][6][7][8]
Data Presentation
Table 1: Spectral Properties of Verteporfin and Common Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with Verteporfin |
| Verteporfin | ~420-435, ~690 | ~690-700 | N/A |
| DAPI | ~358 | ~461 | High (Excitation Overlap) |
| Hoechst 33342 | ~350 | ~461 | High (Excitation Overlap) |
| GFP / Alexa Fluor 488 | ~488 | ~509 / ~519 | Moderate (Excitation Overlap & Emission Tail) |
| FITC | ~495 | ~519 | Moderate (Excitation Overlap & Emission Tail) |
| TRITC / Alexa Fluor 555 | ~550 / ~555 | ~575 / ~565 | Low to Moderate |
| Cy5 / Alexa Fluor 647 | ~649 / ~650 | ~670 / ~665 | High (Spectral Bleed-through) |
| Cy5.5 / Alexa Fluor 680 | ~675 / ~678 | ~694 / ~702 | Very High (Significant Spectral Bleed-through) |
Table 2: Recommended Alternative Dyes for Use with Verteporfin
| Target | Recommended Dye | Excitation Max (nm) | Emission Max (nm) | Rationale for Selection |
| Nucleus | RedDot™2[6][7] | ~665 | ~695 | Spectrally close to verteporfin, but can be separated with spectral unmixing. Use with caution. |
| Nucleus | NucSpot® Live 650[8] | ~650 | ~675 | Spectrally close to verteporfin, but may be distinguishable with narrow bandpass filters and spectral unmixing. |
| Nucleus | Far-Red Nuclear Stain (Cy5 channel)[4] | ~650 | ~670 | Similar to NucSpot® Live 650, requires careful imaging setup. |
| Mitochondria | MitoView™ 720[9] | ~720 | ~758 | Good spectral separation from verteporfin's primary emission. |
| Mitochondria | MitoBright LT Deep Red[10] | ~644 | ~664 | Spectrally close, requires advanced techniques like spectral unmixing. |
| Mitochondria | Mito-Tracker Deep Red FM[11] | ~644 | ~665 | Similar to MitoBright LT Deep Red, requires careful imaging setup. |
Experimental Protocols
Protocol 1: Spectral Unmixing to Remove Verteporfin Autofluorescence
This protocol provides a general workflow for spectral unmixing using common imaging software (e.g., ZEN, LAS X, NIS-Elements, or ImageJ/Fiji with appropriate plugins).
Methodology:
-
Prepare Control Samples:
-
Verteporfin-only control: Prepare a sample with cells or tissue treated only with verteporfin at the same concentration and under the same conditions as your experimental samples.
-
Single-fluorophore controls: For each additional fluorophore in your experiment, prepare a sample stained with only that dye.
-
Unstained control: A sample with no fluorescent labels to determine the background autofluorescence of the cells or tissue.
-
-
Acquire a Reference Spectrum for Verteporfin:
-
Place the verteporfin-only control sample on the microscope.
-
Using the spectral detector, acquire a "lambda stack" or "spectral image" of the verteporfin fluorescence. Excite at a wavelength that gives a strong signal (e.g., 405 nm or a wavelength near its red excitation peak).
-
Define a region of interest (ROI) that contains clear verteporfin signal.
-
Use the software to generate and save the average emission spectrum from this ROI. This is your verteporfin reference spectrum.
-
-
Acquire Reference Spectra for Other Fluorophores:
-
Repeat step 2 for each of your single-fluorophore control samples, using the appropriate excitation laser for each dye.
-
-
Acquire a Spectral Image of Your Experimental Sample:
-
Image your multicolor experimental sample using the same spectral imaging settings used for your controls.
-
-
Perform Linear Unmixing:
-
Open the spectral unmixing tool in your software.
-
Load the acquired spectral image of your experimental sample.
-
Import the reference spectra you saved for verteporfin and your other fluorophores.
-
The software will then computationally separate the mixed signals into individual channels based on the reference spectra.[12][13]
-
Protocol 2: Sequential Imaging to Minimize Verteporfin Bleed-through
This protocol is for confocal microscopes and is effective when there is significant spectral overlap between verteporfin and another dye.
Methodology:
-
Set Up Individual Imaging Tracks:
-
In your microscope software, create separate imaging tracks or channels for each fluorophore, including verteporfin.
-
-
Assign Excitation and Emission Settings for Each Track:
-
Track 1 (e.g., DAPI): Excite with a 405 nm laser. Set the detector to collect emission in the blue range (e.g., 420-480 nm).
-
Track 2 (e.g., GFP/Alexa Fluor 488): Excite with a 488 nm laser. Set the detector to collect emission in the green range (e.g., 500-550 nm).
-
Track 3 (Verteporfin): Excite with a laser near its red absorption peak (e.g., 633 nm or 640 nm) if available, to minimize crosstalk with blue/green dyes. Set the detector to collect emission in the far-red range (e.g., 680-750 nm).
-
Track 4 (e.g., Cy5/Alexa Fluor 647): Excite with a 633 nm or 640 nm laser. Set the detector to collect emission in a narrower window than the verteporfin channel (e.g., 660-700 nm).
-
-
Enable Sequential Scanning:
-
Acquire the Image:
-
The microscope will now scan the sample multiple times, once for each track, and then merge the images. This prevents the emission from one fluorophore from being detected in the channel of another.
-
Mandatory Visualizations
References
- 1. ibidi.com [ibidi.com]
- 2. HPF™ Fluorescence Imaging Optical Filter Sets [newport.com]
- 3. Fluorescence Imaging Filters [thorlabs.com]
- 4. stemcell.com [stemcell.com]
- 5. BioTracker NIR694 Nuclear Dye (DMSO) Far red nuclear staining dye with greater photostability than traditional blue fluorescent nuclear stains such as DAPI and Hoechst 33342. [sigmaaldrich.com]
- 6. Biotium REDDOT2 FAR RED NUCLEAR STAIN, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. biotium.com [biotium.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. biotium.com [biotium.com]
- 10. Mitochondrial Staining MitoBright LT Deep Red Dojindo [dojindo.com]
- 11. Mitochondrial Deep Red Fluorescence Staining Kit with Mito-Tracker Deep Red FM [sbsgenetech.com]
- 12. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 13. youtube.com [youtube.com]
- 14. MyScope [myscope.training]
- 15. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
Validation & Comparative
A Comparative Guide to YAP Inhibitors: Verteporfin vs. XMU-MP-1
For researchers and professionals in drug development, the Hippo signaling pathway and its primary effector, the Yes-associated protein (YAP), represent a critical nexus in cell proliferation, organ size control, and cancer biology. The aberrant activation of YAP is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a detailed, objective comparison of two widely studied modulators of the Hippo-YAP pathway: Verteporfin, a direct YAP inhibitor, and XMU-MP-1, an inhibitor of the upstream kinases MST1/2.
Mechanism of Action: A Tale of Two Targets
Verteporfin and XMU-MP-1 employ distinct strategies to modulate YAP activity, targeting different nodes of the Hippo signaling cascade.
Verteporfin: Directly Targeting the YAP-TEAD Interaction
Verteporfin, a clinically approved photosensitizer, has gained significant attention for its light-independent ability to inhibit YAP function.[1] Its primary mechanism involves the direct disruption of the interaction between YAP and the TEAD family of transcription factors.[2][3] This is a crucial step, as YAP itself lacks a DNA-binding domain and relies on TEAD to activate the transcription of its pro-proliferative and anti-apoptotic target genes.[1]
Furthermore, Verteporfin can promote the cytoplasmic sequestration of YAP by upregulating the expression of 14-3-3σ, a chaperone protein that binds to phosphorylated YAP and retains it in the cytoplasm, thereby preventing its nuclear translocation and activity.[2][4] Some studies also suggest that Verteporfin can lead to the degradation of YAP.[1]
XMU-MP-1: An Upstream Intervention with Context-Dependent Outcomes
In contrast to Verteporfin's direct approach, XMU-MP-1 is a potent, reversible, and selective small-molecule inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2).[5][6][7] MST1/2 are core components of the Hippo pathway kinase cascade that, when active, lead to the phosphorylation and subsequent cytoplasmic retention and inactivation of YAP.[8]
By inhibiting MST1/2, XMU-MP-1 prevents the phosphorylation of the downstream kinase LATS1/2, which in turn fails to phosphorylate YAP. This leads to the activation and nuclear translocation of YAP.[9] This mechanism underlies XMU-MP-1's demonstrated ability to promote tissue repair and regeneration in preclinical models.[8]
However, intriguingly, several studies have reported that XMU-MP-1 exhibits anti-proliferative and pro-apoptotic effects in certain cancer cell types, particularly in hematopoietic malignancies.[10][11] This suggests a context-dependent or "non-canonical" signaling role of the Hippo pathway in these cells, or potentially off-target effects of XMU-MP-1.[9][12] One study noted that XMU-MP-1 has a strong affinity for an additional 21 kinases, which could contribute to its complex biological activities.[12]
Performance Data: A Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of Verteporfin and XMU-MP-1 from various published studies.
Table 1: Efficacy of Verteporfin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Citation |
| OVCAR3 | Ovarian Cancer | MTT | Cell Viability (72h) | 10.55 µM | [13] |
| OVCAR8 | Ovarian Cancer | MTT | Cell Viability (72h) | 17.92 µM | [13] |
| Y79 | Retinoblastoma | MTT | Cell Viability (5 days) | ~2 µg/mL | [14] |
| WERI | Retinoblastoma | MTT | Cell Viability (5 days) | ~2 µg/mL | [14] |
| BT-549 | Breast Cancer | Cell Viability | Cell Viability (48h) | ~5 µM | [15] |
| MDA-MB-231 | Breast Cancer | Cell Viability | Cell Viability (48h) | ~7.5 µM | [15] |
| 5637 | Bladder Cancer | CCK-8 | Cell Growth | Dose-dependent inhibition (2-10 µg/mL) | [3] |
| UMUC-3 | Bladder Cancer | CCK-8 | Cell Growth | Dose-dependent inhibition (2-10 µg/mL) | [3] |
Table 2: Efficacy of XMU-MP-1
| Target/Cell Line | Assay | Endpoint | IC50 / EC50 | Citation |
| MST1 | Kinase Assay | Inhibition | 71.1 nM | [5][6] |
| MST2 | Kinase Assay | Inhibition | 38.1 nM | [5][6] |
| Namalwa | CellTiter | Cell Viability (72h) | 1.21 µM | [10] |
| Raji | CellTiter | Cell Viability (72h) | 2.7 µM | [10] |
| Ramos | CellTiter | Cell Viability (72h) | 1.8 µM | [10] |
| Jurkat | CellTiter | Cell Viability (72h) | 1.5 µM | [10] |
| Daudi | CellTiter | Cell Viability (72h) | 2.1 µM | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hippo pathway and inhibitor targets.
Caption: Workflow for inhibitor comparison.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the efficacy of Verteporfin and XMU-MP-1. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Verteporfin (e.g., 0.1 to 20 µM) or XMU-MP-1 (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO). For Verteporfin experiments, ensure plates are protected from light.[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for YAP and p-YAP
-
Cell Lysis: After treatment with Verteporfin or XMU-MP-1 for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against YAP, phospho-YAP (S127), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ.
Immunofluorescence for YAP Nuclear Translocation
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with Verteporfin or XMU-MP-1 at the desired concentration and duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against YAP overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope and analyze the subcellular localization of YAP.
Quantitative Real-Time PCR (qPCR) for YAP Target Genes
-
RNA Extraction: Following treatment, extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for YAP target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH). A typical thermal cycling protocol is 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
Verteporfin and XMU-MP-1 represent two distinct and valuable tools for investigating the Hippo-YAP signaling pathway. Verteporfin acts as a direct inhibitor of YAP's transcriptional activity, making it a straightforward tool for studying the consequences of YAP inhibition in various cellular contexts. Its efficacy has been demonstrated in a range of cancer cell lines.
XMU-MP-1, on the other hand, offers a more nuanced approach by targeting the upstream kinases MST1/2. Its ability to activate YAP makes it a powerful tool for studying tissue regeneration and the physiological roles of YAP. However, its paradoxical anti-cancer effects in certain cell types highlight the complex and context-specific nature of Hippo signaling and underscore the need for careful interpretation of results. Researchers should be mindful of its potential off-target effects.
The choice between Verteporfin and XMU-MP-1 will ultimately depend on the specific research question. For direct and unambiguous inhibition of YAP-mediated transcription, Verteporfin is the preferred choice. For probing the upstream regulation of the Hippo pathway and exploring the consequences of YAP activation or its context-dependent inhibitory effects, XMU-MP-1 provides a unique pharmacological tool. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental designs.
References
- 1. YAP Inhibition by Verteporfin Causes Downregulation of Desmosomal Genes and Proteins Leading to the Disintegration of Intercellular Junctions [mdpi.com]
- 2. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. XMU-MP-1 induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Synergistic Anti-Cancer Effects of Verteporfin and Dasatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of Verteporfin and Dasatinib (B193332), both as single agents and in combination. The primary focus is on their synergistic anti-leukemic activity in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), with additional context on their individual roles in solid tumors. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key cited experiments.
Executive Summary
Verteporfin, a benzoporphyrin derivative, and Dasatinib, a multi-kinase inhibitor, exhibit a potent synergistic effect in preclinical models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] This combination leads to significantly enhanced anti-leukemic activity compared to either drug alone. While the synergistic action of this specific combination has not been extensively studied in solid tumors, both agents individually show promise in targeting key oncogenic pathways in various cancers, including glioblastoma and lung cancer. This guide synthesizes the available preclinical data to inform future research and drug development efforts.
Mechanism of Action and Synergy
Verteporfin is widely recognized as an inhibitor of the YAP-TEAD interaction, a critical nexus in the Hippo signaling pathway that governs cell proliferation and organ size.[4] However, in the context of its synergistic interaction with Dasatinib in Ph+ ALL, its primary mechanism is the light-independent production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[1][3]
Dasatinib is a potent inhibitor of multiple tyrosine kinases, most notably BCR-ABL and the SRC family kinases.[5] In Ph+ ALL, its primary target is the constitutively active BCR-ABL kinase, a hallmark of this leukemia.
The synergy between Verteporfin and Dasatinib in Ph+ ALL is thought to arise from a dual-pronged attack on the leukemia cells. Verteporfin-induced oxidative stress complements the targeted inhibition of the BCR-ABL survival signaling by Dasatinib, leading to a more profound and comprehensive cell-killing effect.[1]
Signaling Pathway Overview
Caption: Synergistic mechanism of Verteporfin and Dasatinib in Ph+ ALL.
Quantitative Data Comparison: Preclinical Efficacy
The following tables summarize the key quantitative findings from a pivotal study on the synergistic effects of Verteporfin and Dasatinib in Ph+ ALL patient-derived xenograft (PDX) models.
Table 1: In Vitro Cytotoxicity (GI50 Values)
| Cell Type | Verteporfin GI50 | Reference |
| PDX Cells (n=3) | 228 nM, 395 nM, 538 nM | [1][3] |
| Ph+ ALL Cell Lines (n=3) | 3.93 µM, 2.11 µM, 5.61 µM | [1][3] |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 2: In Vivo Anti-Leukemic Efficacy in Ph+ ALL PDX Mice
| Treatment Group | Mean Leukemia Cell Ratio in Spleen (%) | Mean Leukemia Cell Ratio in Bone Marrow (%) | Reference |
| Vehicle | ~80% | ~40% | [1] |
| Verteporfin (10 mg/kg) | ~40% (p < 0.001 vs. Vehicle) | ~30% | [1] |
| Dasatinib (10 mg/kg) | ~30% (p < 0.001 vs. Vehicle) | ~25% | [1] |
| Combination | <10% (p < 0.001 vs. Single Agents) | <5% (p < 0.05 vs. Single Agents) | [1] |
Table 3: Quantification of Synergy (Combination Index)
| Method | Result | Interpretation | Reference |
| Normalized Isobologram | Most data points in the lower left area | Synergism | [1] |
| Combination Index (CI) Plot | Mean CI = 0.73 (Range: 0.28-1.34) | CI < 1 indicates synergy | [1] |
Experimental Protocols
Estimation of Drug Interactions (In Vitro)
This protocol is based on the methodology described by Inukai et al., 2016.[1]
-
Cell Culture: Patient-derived xenograft (PDX) cells from Ph+ ALL are co-cultured with S17 stromal cells.
-
Drug Preparation: Verteporfin and Dasatinib are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Treatment: Cells are treated with a matrix of 16 combinations of Verteporfin (e.g., 60 nM, 120 nM, 180 nM, 240 nM) and Dasatinib (e.g., 12 nM, 24 nM, 36 nM, 48 nM).
-
Incubation: The treated cells are incubated for 48 hours.
-
Viability Assessment: Cell viability is measured using a flow cytometer (e.g., FACS Aria) with appropriate viability dyes.
-
Data Analysis: The drug interaction is estimated by generating a normalized isobologram and a fraction affected-combination index (CI) plot using software such as CompuSyn. A CI value less than 1.0 indicates a synergistic effect.
In Vivo Xenograft Model and Treatment
This protocol is a summary of the in vivo experiments from Inukai et al., 2016.[1]
Caption: Workflow for in vivo evaluation of Verteporfin and Dasatinib synergy.
Application in Solid Tumors: A Look at Individual Efficacy
While direct studies on the synergistic combination of Verteporfin and Dasatinib in solid tumors are lacking, both drugs have demonstrated anti-cancer activity individually in various solid tumor models.
Verteporfin in Solid Tumors
Verteporfin, primarily through its inhibition of the YAP-TEAD interaction, has shown efficacy in preclinical models of:
-
Glioblastoma (GBM): Verteporfin has been shown to reduce the proliferation, migration, and invasion of glioblastoma cells.[6][7] It can also decrease tumor growth in xenograft models.[8] There is an ongoing clinical trial investigating the use of liposomal verteporfin in recurrent GBM.[9]
-
Lung Cancer: In non-small cell lung cancer (NSCLC), Verteporfin has been shown to reduce the viability of cancer cells and induce apoptosis.[10]
-
Other Cancers: Verteporfin has also demonstrated anti-tumor effects in models of uveal melanoma and bladder cancer.[11][12][13]
Dasatinib in Solid Tumors
Dasatinib's inhibition of SRC family kinases and other receptor tyrosine kinases makes it a candidate for treating various solid tumors.
-
Glioblastoma (GBM): A combination of Dasatinib with another tyrosine kinase inhibitor, crizotinib (B193316), has been shown to be cytotoxic to GBM cell lines, inducing apoptosis and reducing migration and invasion.[14][15]
-
Lung Cancer: Dasatinib has been investigated in clinical trials for non-small cell lung cancer (NSCLC), both as a monotherapy and in combination with other targeted agents like erlotinib.[16][17]
-
Breast Cancer: Preclinical studies have shown that Dasatinib can synergize with both cytotoxic agents and other molecularly targeted therapies in different subtypes of breast cancer cell lines.[8]
Future Directions and Conclusion
The synergistic combination of Verteporfin and Dasatinib presents a promising therapeutic strategy for Ph+ ALL, warranting further clinical investigation. The potentiation of anti-leukemic effects observed in preclinical models suggests that this combination could overcome resistance and improve patient outcomes.
For solid tumors, while direct evidence for the synergy of this specific combination is absent, the individual anti-cancer activities of Verteporfin and Dasatinib in cancers like glioblastoma and lung cancer are encouraging. Future research should explore the potential for synergistic or additive effects of this combination in solid tumor models, particularly those driven by pathways modulated by YAP/TEAD and SRC family kinases. Understanding the interplay between Verteporfin-induced oxidative stress and Dasatinib's kinase inhibition in the context of solid tumors could unveil novel therapeutic opportunities.
References
- 1. The photosensitizer verteporfin has light-independent anti-leukemic activity for Ph-positive acute lymphoblastic leukemia and synergistically works with dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The photosensitizer verteporfin has light-independent anti-leukemic activity for Ph-positive acute lymphoblastic leukemia and synergistically works with dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Src family kinases and receptor tyrosine kinases by dasatinib: possible combinations in solid tumors [en-cancer.fr]
- 6. The impact of interaction between verteporfin and yes-associated protein 1/transcriptional coactivator with PDZ-binding motif-TEA domain pathway on the progression of isocitrate dehydrogenase wild-type glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Drug Combinations for Melanoma: Screening Success [immucura.com]
- 8. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing the drug verteporfin as anti-neoplastic therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effect of verteporfin on non-small cell lung cancer via downregulation of ANO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Drug Combinations Effective against Patient-Derived and Drug-Resistant Melanoma Cell Lines - F3NIX.com [f3nixinstitute.com]
- 13. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A combination of tyrosine kinase inhibitors, crizotinib and dasatinib for the treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A combination of tyrosine kinase inhibitors, crizotinib and dasatinib for the treatment of glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I/II Study of the Src Inhibitor Dasatinib in Combination With Erlotinib in Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of dasatinib in the management of lung cancer: A meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Verteporfin's Inhibition of YAP Target Genes: A Comparative Guide
Verteporfin (VP), a drug clinically used in photodynamic therapy, has emerged as a potent inhibitor of the Yes-associated protein (YAP), a key transcriptional coactivator in the Hippo signaling pathway.[1][2] Dysregulation of the Hippo-YAP pathway is a common driver of tumorigenesis, making YAP a compelling target for cancer therapy.[3][4] This guide provides a comparative overview of Verteporfin's efficacy in inhibiting YAP target genes, supported by experimental data and detailed protocols for researchers.
Mechanism of Action
Verteporfin inhibits YAP activity through a multi-faceted approach, independent of its photosensitizing properties. The primary mechanisms include:
-
Disruption of the YAP-TEAD Interaction: YAP lacks a DNA-binding domain and relies on partnering with transcription factors, most notably the TEA domain (TEAD) family, to regulate gene expression.[5][6] Verteporfin has been shown to disrupt the physical interaction between YAP and TEAD, thereby preventing the formation of the transcriptional complex required to activate downstream target genes.[5][7][8]
-
Cytoplasmic Sequestration of YAP: Verteporfin can induce the sequestration of YAP in the cytoplasm.[1][7] It achieves this by increasing the levels of 14-3-3σ, a chaperone protein that binds to phosphorylated YAP and retains it in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate gene expression.[1][7]
Hippo-YAP Signaling Pathway and Verteporfin's Intervention
Experimental Validation of YAP Target Gene Inhibition by Verteporfin
Verteporfin's efficacy has been demonstrated across various cancer cell lines, where it consistently downregulates the expression of well-established YAP target genes. These genes, including CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61), are crucial for cell proliferation, migration, and survival.[9][10]
| Cell Line | Cancer Type | Verteporfin Conc. | Treatment Duration | Target Gene | Effect | Reference |
| OVCAR8 | Ovarian Cancer | 10 µM | Time-dependent | CCN1 (CYR61) | Downregulation (mRNA & protein) | [10] |
| OVCAR8 | Ovarian Cancer | 10 µM | Time-dependent | CCN2 (CTGF) | Downregulation (mRNA & protein) | [10] |
| Y79, WERI | Retinoblastoma | 2-10 µg/ml | 5 days | c-myc, axl, survivin | Downregulation | [2] |
| Y79, WERI | Retinoblastoma | 2-10 µg/ml | 5 days | CTGF, cyr61, VEGF-A | Downregulation | [2] |
| 293T | - | 10 µg/ml | - | CTGF, cyr61, ANKRD1 | Downregulation (mRNA) | [3] |
| Patient-derived | Glioblastoma | IC50 dose | 3 days | CTGF, Cyr61, TGFB2 | Downregulation | [11] |
| N/TERT | Keratinocytes | 2 µg/mL | 6 hours | Desmosomal genes | Downregulation (mRNA) | [5] |
| Breast Cancer Cells | Breast Cancer | Various doses | 72 hours | AXL, CYR61, CTGF | Downregulation (protein) | [7] |
Comparison with Alternative YAP Inhibitors
While Verteporfin is a well-characterized YAP inhibitor, other compounds also target the Hippo-YAP pathway.
| Inhibitor | Mechanism of Action | Notes | Reference |
| Verteporfin | Disrupts YAP-TEAD interaction; promotes YAP cytoplasmic sequestration. | FDA-approved for other indications; activity is light-independent. | [1][5][7][8] |
| CA3 | Reduces YAP/TAZ-TEAD mediated transcriptional activity. | Shown to suppress mesothelioma cancer stem cell phenotype. | [4][12] |
| Peptide 17 | Competes with YAP for TEAD binding. | Did not inhibit growth in one study, unlike Verteporfin. | [7] |
Experimental Protocols
To validate the inhibitory effect of Verteporfin on YAP target gene expression, quantitative real-time PCR (qPCR) and Western Blotting are standard techniques.
Experimental Workflow for Validation
Quantitative Real-Time PCR (qPCR) for mRNA Expression
This protocol measures the abundance of target gene mRNA transcripts.[9]
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentration of Verteporfin or a vehicle control (e.g., DMSO) for the specified duration.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., CTGF, CYR61) and a reference gene (e.g., GAPDH, B2M), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the Verteporfin-treated samples to the vehicle control.
Western Blotting for Protein Expression
This protocol assesses the levels of YAP and target gene proteins.[7]
-
Cell Culture and Treatment: Treat cells with Verteporfin as described for the qPCR protocol.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-YAP, anti-CTGF, anti-p-YAP) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Conclusion
Verteporfin is a robust and well-validated inhibitor of the YAP-TEAD transcriptional program. Experimental data consistently demonstrates its ability to downregulate key YAP target genes across a multitude of cancer cell types. Its dual mechanism of disrupting the YAP-TEAD complex and promoting cytoplasmic sequestration makes it a valuable tool for researchers studying the Hippo pathway and a promising candidate for therapeutic strategies targeting YAP-driven cancers. The protocols outlined in this guide provide a framework for researchers to independently validate these findings and explore the effects of Verteporfin in their specific models of interest.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of YAP/TAZ transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synergistic Potential of Verteporfin in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Verteporfin, a benzoporphyrin derivative initially approved for photodynamic therapy (PDT) in age-related macular degeneration, is gaining significant attention in oncology for its dual mechanisms of action. Beyond its role as a photosensitizer, Verteporfin acts as a potent inhibitor of the YAP/TAZ-TEAD transcriptional pathway, a critical signaling cascade implicated in tumor growth, metastasis, and drug resistance.[1][2][3] This guide provides a comprehensive comparison of Verteporfin in combination with various chemotherapy agents, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
Mechanism of Action: A Dual Approach to Cancer Therapy
Verteporfin's anti-cancer activity stems from two distinct but potentially complementary mechanisms:
-
Photodynamic Therapy (PDT): When activated by light of a specific wavelength (typically 690 nm), Verteporfin generates reactive oxygen species (ROS), leading to localized cellular damage, vascular occlusion within the tumor, and induction of apoptosis.[4][5] This approach offers targeted tumor destruction with minimal systemic toxicity.[6]
-
YAP/TAZ Inhibition: Independent of light activation, Verteporfin disrupts the interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ and their DNA-binding partners, the TEAD family of transcription factors.[1][3] The Hippo-YAP/TAZ pathway is frequently dysregulated in cancer, and its inhibition can suppress tumor cell proliferation, induce apoptosis, and overcome resistance to conventional chemotherapy.[2][7][8]
Comparative Efficacy of Verteporfin Combination Therapies
The following sections summarize key findings from preclinical studies investigating the synergistic effects of Verteporfin with different classes of chemotherapy agents.
Combination with Platinum-Based Agents (Cisplatin and Carboplatin)
Studies in ovarian cancer have demonstrated that Verteporfin can enhance the efficacy of platinum-based chemotherapy, even in resistant cell lines.[9][10]
Key Findings:
-
Synergistic Cytotoxicity: Verteporfin in combination with cisplatin (B142131) or carboplatin (B1684641) exhibits a synergistic effect on inhibiting cell proliferation and inducing cytotoxicity in ovarian cancer cells.[9][10]
-
Overcoming Resistance: Verteporfin has been shown to chemosensitize cisplatin-resistant ovarian cancer cells, suggesting its potential to overcome acquired resistance to platinum drugs.[9][10]
| Cell Line | Agent | IC50 (µM) - Monotherapy | Combination Effect | Reference |
| OV90 (Ovarian) | Verteporfin | 29.33 | Synergistic with Cisplatin & Carboplatin | [10] |
| Cisplatin | 2.17 | [10] | ||
| Carboplatin | 96.21 | [10] | ||
| COV504 (Ovarian) | Verteporfin | 8.37 | Synergistic with Cisplatin & Carboplatin | [10] |
| Cisplatin | 1.79 | [10] | ||
| Carboplatin | 117.23 | [10] | ||
| A2780Cis (Cisplatin-Resistant Ovarian) | Verteporfin | Not specified, but effective inhibition | Chemosensitization to Cisplatin | [9][10] |
Combination with Taxanes (Paclitaxel)
Verteporfin has shown promise in reversing resistance to paclitaxel (B517696), a widely used taxane, in various cancer models.[8][11]
Key Findings:
-
Reversal of Resistance: In paclitaxel-resistant colon cancer cells (HCT-8/T) with YAP overexpression, Verteporfin treatment inhibited YAP expression and reversed paclitaxel resistance.[8]
-
Synergistic Inhibition: The combination of Verteporfin and paclitaxel demonstrated a synergistic effect in inhibiting cell viability and inducing apoptosis in these resistant cells.[8]
-
Induction of Ferroptosis: In esophageal squamous cell carcinoma, Verteporfin was found to reverse paclitaxel resistance by inducing ferroptosis, a form of iron-dependent programmed cell death.[11]
| Cell Line | Agent | Key Finding | Reference |
| HCT-8/T (Paclitaxel-Resistant Colon) | Verteporfin + Paclitaxel | Synergistic cytotoxicity and reversal of resistance via YAP inhibition. | [8] |
| Esophageal Squamous Cell Carcinoma (Paclitaxel-Resistant) | Verteporfin + Paclitaxel | Synergistic inhibition of cell proliferation and induction of ferroptosis. | [11] |
Combination with Immunomodulatory Agents (5-aza-2'-deoxycytidine)
In the context of PDT, combining Verteporfin with the immunomodulatory agent 5-aza-2'-deoxycytidine (5-ADC) has been shown to enhance the anti-tumor immune response in triple-negative breast cancer (TNBC).[12][13]
Key Findings:
-
Enhanced Cytotoxicity: The combination of Verteporfin-PDT and 5-ADC resulted in a synergistic cytotoxic effect on 4T1 TNBC cells in vitro.[12]
-
Improved Immune Response: In an in vivo model, the combination therapy led to a significant increase in CD8+ and CD4+ T-cell expression, indicating an enhanced anti-tumor immune response.[12][13]
| Cancer Model | Agents | Key In Vitro Finding | Key In Vivo Finding | Reference |
| 4T1 Triple-Negative Breast Cancer | Verteporfin-PDT + 5-ADC | Synergistic cytotoxic effect | Increased CD8+ and CD4+ T-cell infiltration | [12][13] |
Signaling Pathways and Experimental Workflows
Verteporfin's Inhibition of the Hippo-YAP/TAZ Pathway
Verteporfin's primary light-independent mechanism involves the disruption of the YAP/TAZ-TEAD transcriptional complex. The following diagram illustrates this inhibitory action.
Caption: Verteporfin inhibits the YAP/TAZ-TEAD interaction, blocking downstream gene transcription.
Experimental Workflow for Assessing Synergistic Cytotoxicity
A common workflow to determine the synergistic effect of Verteporfin and a chemotherapy agent involves cell viability assays and combination index calculations.
Caption: Workflow for determining the synergistic effects of combination drug treatments.
Detailed Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay)
This protocol is a generalized representation based on methodologies described in the cited literature.[9][10]
-
Cell Seeding: Plate cancer cells (e.g., OV90, COV504) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Verteporfin and the chemotherapeutic agent (e.g., cisplatin) alone and in combination at constant or non-constant ratios. Replace the cell culture medium with medium containing the drugs. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone using dose-response curve fitting.
-
Calculate the Combination Index (CI) using software like CompuSyn based on the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Verteporfin in combination with chemotherapy.[3][14]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (e.g., using calipers) every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Verteporfin alone
-
Chemotherapy agent alone
-
Verteporfin and chemotherapy agent in combination
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry for proliferation and apoptosis markers or Western blotting for target protein expression.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.
Conclusion and Future Directions
The combination of Verteporfin with conventional chemotherapy agents presents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. Its dual mechanism of action, targeting both tumor vasculature and key oncogenic signaling pathways, provides a multi-pronged attack on cancer cells. The synergistic effects observed with platinum agents, taxanes, and immunomodulatory drugs across various cancer types underscore the broad potential of this approach.
Future research should focus on:
-
Optimizing Dosing and Scheduling: Further studies are needed to determine the optimal timing and sequence of administration for Verteporfin and different chemotherapy agents to maximize synergy and minimize toxicity.
-
Biomarker Development: Identifying predictive biomarkers of response to Verteporfin-based combination therapies will be crucial for patient selection in clinical trials.[1]
-
Clinical Translation: Rigorous clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of these combination regimens in cancer patients. Several clinical trials investigating Verteporfin, both as a PDT agent and as a systemic therapy, are currently underway.[15][16]
This guide provides a foundational understanding of the current landscape of Verteporfin combination therapy. The presented data and protocols offer a starting point for researchers to further explore and harness the therapeutic potential of this versatile agent in the fight against cancer.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Synergistic enhancement of efficacy of platinum drugs with verteporfin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Verteporfin Exerts Anticancer Effects and Reverses Resistance to Paclitaxel via Inducing Ferroptosis in Esophageal Squamous Cell Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of verteporfin-photodynamic therapy with 5-aza-2’-deoxycytidine enhances the anti-tumour immune response in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of verteporfin-photodynamic therapy with 5-aza-2’-deoxycytidine enhances the anti-tumour immune response in triple negative breast cancer - UCL Discovery [discovery.ucl.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Facebook [cancer.gov]
- 16. Facebook [cancer.gov]
Head-to-Head Comparison: Verteporfin and CA3 in the Inhibition of the YAP-TEAD Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the Yes-associated protein (YAP)-TEA domain transcription factor (TEAD) signaling pathway: Verteporfin and CA3. Both molecules have garnered significant interest for their potential in oncology by targeting the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size. This document summarizes their mechanisms of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of their molecular interactions and experimental applications.
Overview and Mechanism of Action
Verteporfin , a benzoporphyrin derivative, is a clinically approved photosensitizer used in photodynamic therapy (PDT) for age-related macular degeneration.[1][2] Its anti-cancer properties stem from two distinct mechanisms:
-
Light-Activated Mechanism: Upon activation by light (typically around 690 nm), Verteporfin generates reactive oxygen species (ROS), leading to localized cellular damage and vascular occlusion.[1][2]
-
Light-Independent Mechanism: Verteporfin can inhibit the interaction between YAP and TEAD, thereby preventing the transcription of downstream oncogenic genes.[3][4] It has been shown to promote the sequestration of YAP in the cytoplasm by increasing the levels of 14-3-3σ, a chaperone protein that targets YAP for proteasomal degradation.
CA3 , a small molecule inhibitor, was identified through a high-throughput screen for compounds that disrupt the YAP-TEAD interaction.[5] Its primary mechanism of action is the direct interference with the binding of YAP to TEAD transcription factors.[5] Emerging evidence also suggests that CA3 can induce ferroptosis, an iron-dependent form of programmed cell death, in cancer cells.[6]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of Verteporfin and CA3 across various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions between studies.
| Verteporfin: IC50 Values (Light-Independent) | ||
| Cell Line | Cancer Type | IC50 (µM) |
| 92.1 | Uveal Melanoma | 4.67[3] |
| Mel 270 | Uveal Melanoma | 6.43[3] |
| Omm 1 | Uveal Melanoma | 5.89[3] |
| Omm 2.3 | Uveal Melanoma | 7.27[3] |
| OVCAR3 | Ovarian Cancer | 10.55[7] |
| OVCAR8 | Ovarian Cancer | 17.92[7] |
| PC9 | Non-Small Cell Lung Cancer | ~0.3 (for ANO1 protein reduction)[8][9] |
| MKN45 (with PDT) | Gastric Cancer | 0.61 (EC50)[10] |
| MKN74 (with PDT) | Gastric Cancer | 1.21 (EC50)[10] |
| CA3: IC50 Values | |
| Cell Line | Cancer Type |
| HuCCT1 | Cholangiocarcinoma |
| RBE | Cholangiocarcinoma |
Note: Specific IC50 values for CA3 were not explicitly found in the provided search results, but the compound has been shown to be effective in the nanomolar to low micromolar range in various cancer cell lines.[5]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Verteporfin and CA3.
Verteporfin's Dual Mechanism of Action
References
- 1. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 2. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. YAP‐TEAD inhibition is associated with upregulation of an androgen receptor mediated transcription program providing therapeutic escape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Anticancer effect of verteporfin on non-small cell lung cancer via downregulation of ANO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Differential Effects of Verteporfin Across Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Verteporfin's performance across various cancer cell lines, supported by experimental data. We delve into its mechanisms of action, present quantitative data in structured tables for easy comparison, and provide detailed experimental protocols for key assays.
Verteporfin, a benzoporphyrin derivative initially approved for photodynamic therapy (PDT) in age-related macular degeneration, is gaining significant attention for its anti-cancer properties independent of light activation.[1][2][3] Its primary non-photodynamic mechanism involves the inhibition of the Yes-associated protein (YAP) and its transcriptional co-activator with PDZ-binding motif (TAZ), key downstream effectors of the Hippo signaling pathway.[1][4][5] By disrupting the interaction between YAP/TAZ and the TEA domain (TEAD) family of transcription factors, Verteporfin effectively abrogates the transcription of pro-proliferative and anti-apoptotic genes.[1][6][7] This guide systematically evaluates the consequences of this inhibition across a spectrum of cancer cell lines.
Comparative Efficacy of Verteporfin: A Quantitative Overview
The cytotoxic and anti-proliferative effects of Verteporfin have been documented in a multitude of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative effects observed in key studies.
Table 1: IC50 Values of Verteporfin (Without Photodynamic Therapy)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay | Reference |
| 92.1 | Uveal Melanoma | 4.67 | 72 | MTS | [8] |
| Mel 270 | Uveal Melanoma | 6.43 | 72 | MTS | [8] |
| Omm 1 | Uveal Melanoma | 5.89 | 72 | MTS | [8] |
| Omm 2.3 | Uveal Melanoma | 7.27 | 72 | MTS | [8] |
| MCF-7 | Breast Cancer (Luminal A) | Dose-dependent inhibition observed | 24, 48, 72 | CCK-8 | [6] |
| BT-474 | Breast Cancer (Luminal B) | Dose-dependent inhibition observed | 24, 48, 72 | CCK-8 | [6] |
| BT-549 | Breast Cancer (Basal-like) | Dose-dependent inhibition observed | 24, 48, 72 | CCK-8 | [6] |
Table 2: IC50 Values of Verteporfin (With Photodynamic Therapy)
| Cell Line | Cancer Type | Verteporfin Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| MKN45 | Gastric Cancer | Varied | 2.5 (660 nm LED) | 0.61 (30 min treatment) | [9][10] |
| MKN74 | Gastric Cancer | Varied | 2.5 (660 nm LED) | 1.21 (30 min treatment) | [9][10] |
Table 3: Observed Effects of Verteporfin on Cancer Cell Lines (Non-PDT)
| Cell Line(s) | Cancer Type | Effect | Verteporfin Concentration | Key Findings | Reference |
| MCF-7, BT-474, BT-549 | Breast Cancer | Inhibition of proliferation, induction of apoptosis | 8 and 16 µM | Decreased expression of Survivin and Bcl-2; increased BAX, cleaved Caspase-9, and cleaved PARP. | [6] |
| 5637, UMUC-3 | Bladder Cancer | Inhibition of cell growth and invasion | 2 and 10 µg/ml | Downregulation of Hippo pathway target genes (CTGF, Cyr61, ANKRD1). | [11][12] |
| EGFR-mutant/amplified GBM cells | Glioblastoma | Growth arrest and cell death | 0.5 - 2 µg/mL | Suppressed expression of YAP/TAZ transcriptional targets, including EGFR. | [4][7] |
| HEC-1-A, HEC-1-B | Endometrial Cancer | Decreased cell viability and invasion, cell cycle arrest at G0-G1 | 10 nM | Significant decrease in invasion (91.56% in HEC-1-A, 94.10% in HEC-1-B). | [13] |
| 92.1, Omm 2.3 | Uveal Melanoma | Reduced migration and invasion | 1 µM | Down-regulation of Matrix metalloproteinase-2 (MMP-2). | [8] |
Signaling Pathways and Experimental Workflows
Verteporfin's primary mode of action in the absence of light is the disruption of the Hippo-YAP signaling pathway, a critical regulator of organ size and tumorigenesis.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway [medsci.org]
- 13. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Verteporfin for YAP/TAZ-TEAD Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key player in cancer development and progression. Its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), are frequently dysregulated in various human cancers. The interaction of YAP and TAZ with the TEA domain (TEAD) family of transcription factors is the final and crucial step in this pathway, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, the YAP/TAZ-TEAD interface has become an attractive target for novel cancer therapies.
Verteporfin, a benzoporphyrin derivative clinically approved as a photosensitizer for photodynamic therapy (PDT) in age-related macular degeneration, has been identified as an inhibitor of the YAP/TAZ-TEAD interaction, independent of its photosensitizing activity.[1][2] This guide provides an objective comparison of Verteporfin's performance with other emerging YAP/TAZ-TEAD inhibitors, supported by experimental data and detailed methodologies to aid researchers in their assessment of these therapeutic agents.
Quantitative Comparison of YAP/TAZ-TEAD Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Verteporfin and other selected small molecule inhibitors of the YAP/TAZ-TEAD pathway. It is important to note that these values are highly dependent on the specific cell line and assay conditions used.
| Inhibitor | Target | Assay Type | Cell Line | Reported IC50 | Citation(s) |
| Verteporfin | Disrupts YAP-TEAD interaction | Cell Viability Assay | OVCAR3 (Ovarian Cancer) | 10.55 µM (72h) | [3] |
| Cell Viability Assay | OVCAR8 (Ovarian Cancer) | 17.92 µM (72h) | [3] | ||
| IAG933 | Disrupts YAP/TAZ-TEAD interaction | TEAD Target Gene Expression | MSTO-211H (Mesothelioma) | 11-26 nM | [4] |
| TEAD Target Gene Expression | NCI-H226 (Mesothelioma) | 11-26 nM | [4] | ||
| CA3 | Reduces YAP/TAZ-TEAD transcriptional activity | Not specified | Not specified | Not specified | [5] |
| JM7 | Inhibits TEAD palmitoylation | YAP Transcriptional Reporter Assay | Not specified | 972 nM | [6] |
| mCMY020 | Covalent TEAD inhibitor | Fluorescence Polarization | Not specified | Sub-micromolar | [7] |
Mechanism of Action and Specificity
Verteporfin is believed to disrupt the YAP-TEAD interaction, leading to the cytoplasmic retention of YAP and subsequent downregulation of its target genes.[1][3] However, its precise binding site and mechanism of action are not fully elucidated. While it shows efficacy in inhibiting YAP/TAZ-driven cell growth, concerns about its specificity remain, with potential off-target effects being an area of active investigation.[8] One study noted that Protoporphyrin IX, another photosensitizer, did not exhibit the same inhibitory effect on YAP, suggesting a degree of specificity for Verteporfin.[1]
In contrast, a new generation of inhibitors has been developed with more defined mechanisms of action. For instance, some inhibitors, like JM7, target the TEAD palmitoylation pocket, which is crucial for TEAD stability and its interaction with YAP/TAZ.[6] Others, such as IAG933, are designed to directly and selectively disrupt the protein-protein interface between YAP/TAZ and TEAD.[4] These targeted approaches may offer improved specificity and reduced off-target effects compared to Verteporfin.
Experimental Protocols
To assess the specificity and efficacy of Verteporfin and other inhibitors, several key experiments are routinely performed. Detailed methodologies for two of the most common assays are provided below.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of YAP-TEAD Interaction
This technique is used to determine if two proteins (in this case, YAP and TEAD) are physically associated and whether an inhibitor can disrupt this interaction.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line with high YAP/TAZ activity) to 80-90% confluency.
-
Treat the cells with the desired concentration of Verteporfin or another inhibitor for a specified time (e.g., 4-24 hours). Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Take a small aliquot of the lysate as the "input" control.
-
To the remaining lysate, add a primary antibody specific for either YAP or TEAD. Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both YAP and TEAD.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Expected Results: In the vehicle-treated control, when immunoprecipitating with an anti-YAP antibody, a band for TEAD should be detected, and vice-versa, indicating their interaction. In the inhibitor-treated samples, a reduction or absence of the co-immunoprecipitated protein would demonstrate the disruption of the YAP-TEAD interaction.[4][9]
Luciferase Reporter Assay for YAP/TAZ-TEAD Transcriptional Activity
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex by using a reporter gene (luciferase) under the control of TEAD-responsive elements.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells in a multi-well plate (e.g., 24-well or 96-well).
-
Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of Verteporfin or other inhibitors. Include a vehicle-treated control.
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in cell number and transfection efficiency.
-
Calculate the fold change in luciferase activity in the inhibitor-treated samples relative to the vehicle-treated control.
-
Expected Results: A dose-dependent decrease in the normalized firefly luciferase activity in the inhibitor-treated cells would indicate the inhibition of YAP/TAZ-TEAD transcriptional activity.[10][11]
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Hippo-YAP/TAZ signaling pathway and the inhibitory action of Verteporfin.
Caption: Workflow for assessing YAP/TAZ-TEAD inhibitor specificity and efficacy.
Conclusion
Verteporfin has paved the way for targeting the YAP/TAZ-TEAD transcriptional machinery in cancer. While it demonstrates inhibitory activity, its specificity remains a key consideration for therapeutic development. The emergence of novel inhibitors with more defined mechanisms of action, such as those targeting the TEAD palmitoylation pocket or the direct protein-protein interface, offers promising avenues for achieving higher specificity and potency. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools and information to critically evaluate Verteporfin and its alternatives in the ongoing effort to develop effective and targeted therapies against YAP/TAZ-driven cancers.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy [thno.org]
- 3. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 7. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Combination Index Analysis of Verteporfin with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Verteporfin's performance when combined with other therapeutic agents, supported by experimental data. It is intended to be a resource for researchers and professionals in the field of drug development, offering insights into the synergistic potential of Verteporfin-based combination therapies.
Data Presentation: Combination Index Analysis
The synergistic, additive, or antagonistic effects of combining Verteporfin with other drugs are quantified using the Combination Index (CI), primarily based on the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism. The following tables summarize the quantitative data from various in vitro studies.
| Cell Line | Combination Drug | Verteporfin Concentration | Combination Drug Concentration | Combination Index (CI) | Effect | Reference |
| Ovarian Cancer | ||||||
| SKOV-3 | Cationic Peptide (CP) | IC30 (1.1 µM) | IC30 (240 µM) | 0.3 (CP administered first) | Synergism | [1] |
| SKOV-3 | Cationic Peptide (CP) | IC30 (1.1 µM) | IC30 (240 µM) | 3.3 (Verteporfin PDT first) | Antagonism | [1] |
| COV504 | Cisplatin (CDDP) | Various | Various | < 1.0 (Synergistic) | Synergism | [2] |
| COV504 | Carboplatin (CP) | Various | Various | < 1.0 (Synergistic) | Synergism | [2] |
| COV504 | Paclitaxel (Taxol) | Various | Various | < 1.0 (Synergistic) | Synergism | [2] |
| OV-90 | Cisplatin (CDDP) | Various | Various | < 1.0 (Synergistic) | Synergism | [2] |
| A2780Cis (Cisplatin-resistant) | Cisplatin (CDDP) | Various | Various | < 1.0 (Synergistic) | Synergism | [2] |
| Triple-Negative Breast Cancer | ||||||
| 4T1 | 5-aza-2'-deoxycytidine (5-ADC) | 0.25 µM (at 1 J/cm²) | 0.5 µM | Synergistic | Synergism | [3][4] |
| 4T1 | 5-aza-2'-deoxycytidine (5-ADC) | 0.15 µM (at 2.5 J/cm²) | 0.5 µM | Synergistic | Synergism | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the combination analysis of Verteporfin.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Verteporfin, the combination drug, or the combination of both. Include untreated control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. This data is then used to determine the IC50 (the concentration of a drug that is required for 50% inhibition in vitro) for each treatment, which is a prerequisite for the Combination Index analysis.
Combination Index (CI) Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted method for quantifying the nature of drug interactions.
Protocol:
-
Dose-Effect Curves: Determine the dose-effect relationship for each drug individually and for the combination at a constant ratio. This is typically done by assessing cell viability (e.g., using the MTT assay) over a range of concentrations.
-
Data Input into CompuSyn: Utilize software such as CompuSyn to analyze the dose-effect data. The software requires the input of the dose and the corresponding fractional effect (Fa), where Fa is the fraction of cells inhibited (e.g., Fa of 0.5 corresponds to 50% inhibition or the IC50).
-
CI Value Calculation: The software calculates the Combination Index (CI) values based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a given effect (e.g., IC50), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: The software can also generate an isobologram, which is a graphical representation of the drug interaction. In an isobologram, the combination data points falling below the line of additivity indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.
In Vitro Photodynamic Therapy (PDT) Protocol
When Verteporfin is used as a photosensitizer, the experimental protocol includes a light activation step.
Protocol:
-
Cell Seeding and Drug Incubation: Seed cells in appropriate culture plates and allow them to attach. Treat the cells with the desired concentration of Verteporfin and incubate for a specific period (e.g., 1-4 hours) to allow for cellular uptake of the photosensitizer.
-
Light Activation: Following incubation, expose the cells to a light source with a specific wavelength (typically around 690 nm for Verteporfin) and a defined light dose (measured in J/cm²).
-
Post-Illumination Incubation: After light exposure, return the cells to the incubator for a further period (e.g., 24-48 hours) before assessing the outcome.
-
Outcome Assessment: Evaluate the effects of the PDT using assays such as the MTT assay for cell viability or flow cytometry for apoptosis analysis.
Mandatory Visualizations
Signaling Pathway Diagram
Verteporfin is known to inhibit the Hippo-YAP signaling pathway, which is often dysregulated in cancer, leading to cell proliferation and survival. The following diagram illustrates this pathway and the point of intervention by Verteporfin.
Caption: The Hippo-YAP signaling pathway and Verteporfin's mechanism of action.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a combination index analysis experiment.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Verteporfin
Verteporfin, a benzoporphyrin derivative clinically approved for photodynamic therapy, has garnered significant interest for its anticancer activities independent of light activation. This guide provides a comprehensive comparison of its efficacy in laboratory settings (in vitro) and in living organisms (in vivo), with a focus on its mechanism as an inhibitor of the Hippo-YAP signaling pathway. The information presented here is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Efficacy of Verteporfin
The following tables summarize the quantitative data on the efficacy of Verteporfin in various cancer models.
In Vitro Efficacy of Verteporfin in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Key Findings |
| Uveal Melanoma | 92.1, Mel 270, Omm 1, Omm 2.3 | 4.67 - 7.27 | Verteporfin significantly decreased cell viability in a dose-dependent manner.[1] |
| Gastric Cancer | MKN45, MKN74 | 0.61 - 1.21 (with PDT) | The half-maximal effective concentration (EC50) decreased with longer Verteporfin treatment times in photodynamic therapy.[2] |
| Retinoblastoma | Y79, WERI | Not specified | Inhibited growth, proliferation, and viability in a dose-dependent manner.[3] |
| Ovarian Cancer | OVCAR3, OVCAR8 | Not specified | Led to inhibition of proliferation in a time- and dose-dependent manner.[4] |
| Bladder Cancer | 5637, UMUC-3 | Not specified | Inhibited bladder cancer cell growth and invasion in a dosage-dependent manner.[5] |
| Breast Cancer | Various subtypes | Not specified | Inhibited cell proliferation and induced apoptosis across different molecular subtypes.[6] |
| Glioblastoma | Various patient-derived lines | Not specified | Reduced proliferation and viability of multiple glioblastoma cell lines.[7] |
In Vivo Efficacy of Verteporfin in Animal Models
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| Melanoma | BrafCA; Tyr-CreERT2; Ptenf/f mice | 4 and 6 mg/kg intraperitoneally every other day | No significant inhibition | Did not inhibit melanoma initiation or progression compared to controls, despite in vitro efficacy.[2][8] |
| Liver Cancer | PDX model | 100 mg/kg i.p. every 2 days for 2 weeks | Significant reduction | Reduced tumor growth and progression.[9] |
| Ovarian Cancer | Xenograft mouse model | Not specified | Significant suppression | Suppressed the progression of ovarian cancer cells in vivo.[4] |
| Papillary Thyroid Cancer | Nude mice with K1 cell xenografts | 100mg/kg intraperitoneally every 3 days | Dramatic reduction | Treated mice had dramatically smaller tumors than the vehicle group. |
| Glioblastoma | Patient-derived orthotopic xenografts | Not specified | Significant benefit | Conferred a survival benefit as a monotherapy and in combination with chemoradiation.[7][10] |
| Cholangiocarcinoma | YAP/AKT murine model | Not specified | 21% reduction in liver weight | Reduced tumorigenesis and tumor area.[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Verteporfin Treatment: Treat the cells with a range of Verteporfin concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (like DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plates for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: If using MTT, add a solubilizing agent. Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC50 value, which is the concentration of Verteporfin that inhibits cell growth by 50%.
Western Blot Analysis for YAP/TAZ Protein Levels
-
Cell Lysis: After treating cells with Verteporfin for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, TAZ, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels of YAP and TAZ compared to the loading control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1x10^6 to 1x10^7 cells) into the appropriate site of immunocompromised mice (e.g., nude mice or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer Verteporfin via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or for YAP/TAZ expression).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of Verteporfin.
Mandatory Visualization
The following diagrams illustrate key concepts related to the evaluation and mechanism of action of Verteporfin.
Caption: Experimental workflows for evaluating Verteporfin's efficacy.
Caption: The Hippo-YAP signaling pathway and Verteporfin's inhibitory mechanisms.
References
- 1. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verteporfin-Loaded Lipid Nanoparticles Improve Ovarian Cancer Photodynamic Therapy In Vitro and In Vivo | MDPI [mdpi.com]
- 6. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Verteporfin vs. Genetic Knockout: A Comparative Guide to YAP Inhibition
Introduction
The Yes-associated protein (YAP) is a critical transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway. This pathway plays a central role in regulating organ size, cell proliferation, apoptosis, and tissue homeostasis[1][2]. Dysregulation of YAP is frequently implicated in the development and progression of various cancers, making it a key therapeutic target[3][4]. Researchers seeking to understand and counteract YAP's oncogenic functions typically employ two main strategies: pharmacological inhibition with small molecules like Verteporfin or complete genetic ablation via techniques such as CRISPR-Cas9.
This guide provides an objective comparison of Verteporfin, a clinically approved photosensitizer now recognized as a light-independent YAP inhibitor, and genetic YAP knockout. We will delve into their mechanisms, comparative efficacy based on experimental data, and the protocols required for their application, providing researchers with the necessary information to select the most appropriate method for their experimental goals.
Mechanism of Action: A Tale of Two Inhibitory Strategies
The fundamental difference between Verteporfin and genetic knockout lies in the nature and permanence of their inhibitory action.
Verteporfin: The Pharmacological Disruptor
Verteporfin functions as a small molecule inhibitor of YAP activity through a multi-faceted mechanism that does not require photoactivation[1][5]. Its primary modes of action are:
-
Disruption of the YAP-TEAD Interaction: YAP lacks a DNA-binding domain and must partner with transcription factors, most notably the TEAD family, to regulate gene expression[2][6]. Verteporfin is believed to bind to YAP, inducing a conformational change that prevents its association with TEAD, thereby blocking the transcription of its downstream target genes[6][7][8].
-
Promotion of Cytoplasmic Sequestration: Verteporfin treatment has been shown to increase the levels of 14-3-3σ, a chaperone protein that binds to phosphorylated YAP and sequesters it in the cytoplasm[1][6][7]. This prevents YAP from translocating to the nucleus, where it would otherwise exert its transcriptional activity.
This pharmacological inhibition is typically dose-dependent and reversible, allowing for temporal control over YAP activity.
Genetic YAP Knockout: The Permanent Solution
Genetic knockout, commonly achieved using the CRISPR-Cas9 system, results in the permanent and complete removal of the YAP protein. The process involves designing single-guide RNAs (sgRNAs) that direct the Cas9 endonuclease to the YAP1 gene locus to create a double-strand break[9][10]. The cell's error-prone DNA repair machinery often introduces insertions or deletions that result in a frameshift mutation, leading to a premature stop codon and the ablation of protein expression[10]. This method provides the most definitive means of studying the consequences of a total loss of YAP function.
Comparative Data on Efficacy
The following table summarizes quantitative data from various studies comparing the effects of Verteporfin treatment with genetic YAP/TAZ knockdown or knockout on key cellular processes.
| Parameter | Verteporfin Treatment | Genetic Knockdown/Knockout (siRNA/CRISPR) | Cell Line(s) | Citation |
| Cell Proliferation / Viability | Dose-dependent inhibition. IC50 of 1.4 µM to 7.7 µM over 24-72h.[11] | Knockdown inhibited cell proliferation.[1] | PANC-1, SW1990, Endometrial Cancer Cells | [1][11] |
| Significant inhibition at 2 µM and 5 µM over 5 days.[12] | siRNA inhibition of YAP/TAZ reduced proliferation.[12] | A375, mel-624, mel-537 (Melanoma) | [12] | |
| Dose-dependent inhibition (2-10 µg/ml).[5] | Not directly compared. | Y79, WERI (Retinoblastoma) | [5] | |
| Cell Invasion / Migration | Dose-dependent inhibition (2-10 µg/ml).[3] | Not directly compared. | 5637, UMUC-3 (Bladder Cancer) | [3] |
| Inhibited migration in 4/6 cell lines at 2µM.[12] | siRNA inhibition significantly inhibited migration in mel-537 cells.[12] | Melanoma Cell Lines | [12] | |
| Target Gene Expression (e.g., CTGF, CYR61, Survivin) | Downregulation of CTGF, CYR61, ANKRD1.[3] | Not directly compared. | 293T, Bladder Cancer Cells | [3] |
| Downregulation of c-myc, axl, surviving, CTGF, cyr61.[5] | Not directly compared. | Retinoblastoma Cells | [5] | |
| Decreased Survivin protein levels.[13] | Concurrent YAP/TAZ knockdown decreased Survivin expression.[13] | MKN-45, MKN-74 (Gastric Cancer) | [13] | |
| Cell Cycle & Apoptosis | Induces G0/G1 or G2/M arrest.[5][14] | YAP knockdown causes G2/M arrest.[14] | Chordoma, Retinoblastoma Cells | [5][14] |
| Increased levels of active caspase 3 and 9.[15] | Not directly compared. | Mesothelioma Cells | [15] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the points of intervention and the experimental processes, the following diagrams are provided.
Experimental Protocols
Protocol 1: Pharmacological Inhibition with Verteporfin
This protocol provides a general guideline for treating adherent cell cultures with Verteporfin. Concentrations and incubation times should be optimized for each cell line and experimental endpoint.
Materials:
-
Verteporfin powder (e.g., Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells of interest
-
Multi-well plates (e.g., 96-well for viability, 6-well for protein analysis)
Procedure:
-
Stock Solution Preparation: Dissolve Verteporfin powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Plate cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase (e.g., 50-70% confluency) at the time of analysis. Allow cells to adhere overnight.
-
Treatment Preparation: On the day of the experiment, thaw a stock aliquot of Verteporfin. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM)[3][5]. Prepare a vehicle control using the same final concentration of DMSO as in the highest Verteporfin dose.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Verteporfin or the DMSO vehicle control.
-
Incubation: Return the plates to a 37°C, 5% CO₂ incubator for the desired duration (typically 24, 48, or 72 hours)[11]. All incubation steps should be performed in the dark to avoid photoactivation.
-
Analysis: After incubation, proceed with downstream analysis, such as:
Protocol 2: Genetic YAP Knockout via CRISPR-Cas9
This protocol outlines the key steps for generating a stable YAP knockout cell line. It is a complex, multi-week process requiring expertise in molecular cloning and cell culture.
Materials:
-
Lentiviral CRISPR-Cas9 vector (e.g., lentiCRISPRv2)[9]
-
HEK293T cells for lentivirus production
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)[9]
-
Target cell line
-
Polybrene or other transduction-enhancing reagent
-
Puromycin or other selection antibiotic
-
Reagents for genomic DNA extraction, PCR, and Western blotting
Procedure:
-
sgRNA Design and Cloning:
-
Design 2-3 unique sgRNAs targeting an early exon of the YAP1 gene using an online tool (e.g., CHOPCHOP, CRISPOR). Select sgRNAs with high on-target scores and low predicted off-target effects[17].
-
Synthesize and clone the selected sgRNA sequences into a CRISPR-Cas9 delivery vector according to the manufacturer's protocol[9][18].
-
-
Lentivirus Production (if applicable):
-
Co-transfect HEK293T cells with the sgRNA-containing CRISPR plasmid along with packaging and envelope plasmids[9].
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Transduce the target cell line with the harvested lentivirus in the presence of Polybrene[9].
-
-
Selection of Edited Cells:
-
After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium to eliminate non-transduced cells.
-
-
Single-Cell Cloning:
-
Expansion and Verification:
-
Allow single cells to grow into distinct colonies over 2-4 weeks.
-
Expand promising clones and harvest a portion for verification.
-
Genomic DNA Analysis: Extract genomic DNA, PCR amplify the targeted region of the YAP1 gene, and use Sanger sequencing or a T7 Endonuclease I assay to confirm the presence of insertions/deletions (indels)[10].
-
Protein Analysis: Perform a Western blot on cell lysates from the edited clones to confirm the complete absence of the YAP protein. This is the definitive test for a successful knockout[12].
-
-
Phenotypic Analysis: Once a verified knockout clone is established, it can be used for downstream functional assays.
Conclusion: Choosing the Right Tool for the Job
Both Verteporfin and genetic knockout are powerful tools for interrogating YAP function, but their applications are distinct.
Choose Verteporfin when:
-
You require a rapid and reversible method of inhibition.
-
You need to study dose-dependent effects of YAP inhibition.
-
You are performing initial high-throughput screening for YAP inhibitors.
-
Your goal is to mimic a potential therapeutic intervention in preclinical models[20].
Choose Genetic YAP Knockout when:
-
You need to definitively establish the role of YAP in a biological process without the concern of off-target pharmacological effects.
-
A complete and permanent loss of function is required for the experimental question.
-
You are studying developmental processes or chronic conditions where long-term ablation of YAP is necessary.
-
The cell line of interest is resistant to or shows an ambiguous phenotype with Verteporfin.
Ultimately, the two methods are complementary. Findings from pharmacological inhibition with Verteporfin can be validated with the specificity and permanence of a genetic knockout, providing a robust and comprehensive understanding of YAP signaling in health and disease.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. CRISPR-Mediated Approaches to Regulate YAP/TAZ Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. biorxiv.org [biorxiv.org]
- 15. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Interplay of Verteporfin and Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted molecular agents with traditional cancer therapies like radiotherapy holds immense promise for enhancing treatment efficacy and overcoming resistance. One such agent gaining significant attention is Verteporfin, a drug historically used in photodynamic therapy for macular degeneration. Emerging preclinical evidence robustly suggests a synergistic relationship between Verteporfin and radiotherapy, offering a potential paradigm shift in cancer treatment. This guide provides a comprehensive comparison of experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to objectively evaluate this promising combination therapy.
Quantitative Data Summary: A Comparative Overview
The synergistic effects of Verteporfin and radiotherapy have been quantified across various preclinical models, consistently demonstrating that the combination treatment is more effective than either modality alone. The following tables summarize key findings from pivotal studies.
| Study Focus | Cancer Model | Treatment Groups | Key Quantitative Outcome | Significance | Citation |
| Tumor Growth Inhibition | Subcutaneous JHC7 chordoma xenograft | Vehicle, Verteporfin (systemic), Verteporfin-loaded microparticles (intratumoral), Verteporfin microparticles + Radiation | Systemic and intratumoral Verteporfin significantly decreased tumor growth (p<0.0001). The addition of radiation to intratumoral Verteporfin microparticles further enhanced the tumor-slowing effect at day 14 (p=0.0098). | Verteporfin, especially when delivered locally and combined with radiation, effectively inhibits chordoma tumor growth in vivo. | [1] |
| Tumor Growth Inhibition | Subcutaneous xenograft of lung and breast metastatic spine cancer | Vehicle, Intraperitoneal Verteporfin (IP-VP), Intratumoral Verteporfin microparticles (IT-VP), IP-VP + Radiation, IT-VP + Radiation | Both IP-VP and IT-VP diminished tumor growth (p < 0.0001). The combination with radiation showed an even greater reduction in tumor growth (p < 0.0001). | Verteporfin inhibits tumorigenicity and enhances radiation response in spinal metastatic cancers. | [2] |
| Tumor Regrowth Delay | Radiation-induced fibrosarcoma-1 (RIF-1) tumor in mice | PDT alone, Radiation alone, Radiation followed by PDT, PDT simultaneous with Radiation | Delay to double tumor volume: PDT alone (2.7 ± 1.6 days), Radiation alone (3.2 ± 1.7 days), Radiation before PDT (5.4 ± 1.4 days), Simultaneous PDT and Radiation (8.1 ± 1.5 days). | The combined effect of simultaneous PDT with radiation was greater than additive (P = 0.049). | [3][4] |
| Cell Viability | Triple-negative breast cancer (TNBC) cells (4T1) | Verteporfin-PDT alone, 5-ADC alone, Combination | The combination of Verteporfin-PDT and 5-ADC decreased cell viability to a larger extent than either treatment alone (p<0.0001). | Verteporfin-PDT synergizes with other agents to reduce cancer cell viability. | [5] |
Key Signaling Pathways and Mechanisms of Action
Verteporfin's ability to sensitize cancer cells to radiotherapy is attributed to its modulation of several critical cellular pathways. The primary mechanism involves the inhibition of the Hippo pathway effector, Yes-associated protein (YAP), and the regulation of autophagy.
The Hippo-YAP Pathway
The Hippo signaling pathway is a crucial regulator of cell proliferation and organ size, and its dysregulation is a common feature in many cancers.[6] The transcriptional co-activator YAP is a central downstream effector of this pathway. When active, YAP translocates to the nucleus and interacts with TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[7][8]
Verteporfin has been identified as a potent inhibitor of YAP activity.[1] It disrupts the interaction between YAP and TEAD, thereby preventing the transcription of oncogenic target genes.[6][7] This inhibition of YAP-mediated pro-survival signals renders cancer cells more susceptible to the DNA damage induced by radiotherapy.[1][2] Studies have shown that Verteporfin treatment leads to diminished expression of YAP and its downstream targets, such as the anti-apoptotic protein MCL-1.[2]
Caption: Verteporfin inhibits the YAP-TEAD complex, enhancing radiotherapy-induced apoptosis.
Autophagy Regulation
Autophagy is a cellular process of self-digestion that can either promote cell survival under stress or lead to cell death. In the context of cancer therapy, autophagy can act as a resistance mechanism, allowing cancer cells to survive the damage induced by treatments like radiotherapy. Verteporfin has been shown to inhibit autophagy, which may contribute to its radiosensitizing effects.[8][9] By disrupting this survival pathway, Verteporfin can lower the threshold for radiotherapy-induced cell death. Some studies suggest Verteporfin disrupts multiple stages of autophagy, from the formation of autophagosomes to lysosomal function.[9]
Caption: Verteporfin disrupts autophagy, preventing cell survival and promoting cell death.
Experimental Protocols: Methodological Insights
Reproducibility and the ability to build upon existing research are cornerstones of scientific advancement. This section provides an overview of the methodologies employed in key studies investigating the synergistic effects of Verteporfin and radiotherapy.
In Vitro Studies
-
Cell Lines: A variety of cancer cell lines have been utilized, including patient-derived chordoma cell lines (e.g., JHC7)[1][10], lung and breast spinal metastatic cancer cells[2], and triple-negative breast cancer cells (4T1)[5].
-
Verteporfin Treatment: Verteporfin is typically dissolved in a suitable solvent like DMSO and then diluted in cell culture medium to the desired final concentrations. Treatment durations vary depending on the experimental endpoint.
-
Radiotherapy: Cells are irradiated using a source such as a 300 keV X-ray source. Doses are administered as single or fractionated exposures.
-
Synergy Assessment:
-
Clonogenic Assays: To assess the long-term survival of cells after treatment, clonogenic assays are performed. Cells are seeded at low density and treated with Verteporfin, radiation, or the combination. After a period of incubation, colonies are stained and counted.
-
Cell Viability Assays: Assays such as the MTT assay are used to measure the metabolic activity of cells as an indicator of viability after treatment.[5]
-
Migration Assays: The effect of treatment on the migratory capacity of cancer cells is often evaluated using transwell migration assays.
-
-
Molecular Analysis:
-
Western Blotting: To investigate the effects of treatment on protein expression levels (e.g., YAP, MCL-1, LC3B), total protein is extracted from treated cells and analyzed by Western blotting.[7]
-
Immunofluorescence: This technique is used to visualize the subcellular localization of proteins of interest, such as the nuclear translocation of YAP.
-
In Vivo Studies
-
Animal Models: Subcutaneous xenograft mouse models are commonly used, where human cancer cells are injected subcutaneously into immunocompromised mice.[1][2]
-
Treatment Administration:
-
Efficacy Evaluation:
-
Tumor Growth Measurement: Tumor volume is measured at regular intervals using calipers to assess the effect of the different treatment regimens on tumor growth.[1][2]
-
Immunohistochemistry (IHC): At the end of the study, tumors are excised, and IHC is performed to analyze the expression of biomarkers such as Ki-67 (a proliferation marker) and YAP.[2]
-
-
Photodynamic Therapy (PDT) Protocols:
-
Verteporfin Administration: Verteporfin (e.g., 1 mg/kg) is injected intravenously.[3][4]
-
Light Application: After a specific time interval (e.g., 3 hours) to allow for drug distribution, the tumor is irradiated with light of a specific wavelength (e.g., from a laser) at a defined optical dose (e.g., 100 J/cm²).[3][4]
-
Caption: A generalized workflow for in vitro and in vivo evaluation of Verteporfin and radiotherapy.
Concluding Remarks
The preclinical data strongly support the synergistic interaction between Verteporfin and radiotherapy across various cancer models. The dual mechanism of action, primarily through YAP-TEAD inhibition and autophagy modulation, provides a strong rationale for its clinical investigation. While further research is needed to optimize dosing, scheduling, and patient selection, the findings presented in this guide highlight the significant potential of Verteporfin as a radiosensitizer. The ongoing clinical trials will be crucial in translating these promising preclinical results into tangible benefits for cancer patients.[11]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Verteporfin-loaded microparticles for radiosensitization of preclinical lung and breast metastatic spine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy with verteporfin in the radiation-induced fibrosarcoma-1 tumor causes enhanced radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of verteporfin-photodynamic therapy with 5-aza-2’-deoxycytidine enhances the anti-tumour immune response in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
A Comparative Analysis of Verteporfin and Protoporphyrin IX: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the photodynamic therapy (PDT) agents Verteporfin and Protoporphyrin IX (PpIX). This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.
Verteporfin, a second-generation photosensitizer, and Protoporphyrin IX, a clinically utilized photosensitizer often generated endogenously from a precursor molecule like 5-aminolevulinic acid (5-ALA), are both pivotal in the landscape of photodynamic therapy. Their utility stems from their ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to localized cellular damage and tissue destruction. This guide delves into a comparative analysis of their physicochemical properties, mechanisms of action, and therapeutic applications to aid in the informed selection and development of photosensitizers for clinical and research purposes.
Physicochemical and Photophysical Properties
| Property | Verteporfin | Protoporphyrin IX | Reference |
| Molecular Weight | 718.79 g/mol | 562.66 g/mol | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.84 | 0.56 | |
| Molar Extinction Coefficient (ε) | ~30,000 M⁻¹cm⁻¹ at ~690 nm | ~5,000 M⁻¹cm⁻¹ at ~630 nm | |
| Activation Wavelength | ~689-692 nm | ~630-635 nm |
Mechanisms of Action
Both Verteporfin and Protoporphyrin IX primarily exert their therapeutic effects through a Type II photodynamic process, leading to the generation of singlet oxygen. However, their broader biological activities and signaling pathway interactions show notable differences.
Verteporfin: Beyond its role as a photosensitizer, Verteporfin has been identified as a potent inhibitor of the Yes-associated protein (YAP)-TEA domain (TEAD) transcriptional complex. The Hippo-YAP pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers. By disrupting the YAP-TEAD interaction, Verteporfin can inhibit the transcription of pro-proliferative and anti-apoptotic genes, representing a light-independent mechanism of anti-cancer activity.
Protoporphyrin IX: The primary mechanism of action for PpIX in PDT is the induction of apoptosis and necrosis through ROS-mediated cellular damage. The generated singlet oxygen can oxidize lipids, proteins, and nucleic acids, leading to mitochondrial damage, activation of caspase cascades, and ultimately, cell death. Some studies suggest that PpIX-induced phototoxicity can also involve the activation of the c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses.
Therapeutic Applications and Efficacy
The distinct properties of Verteporfin and Protoporphyrin IX have led to their application in different clinical settings.
Verteporfin (Visudyne®): Verteporfin-PDT is a well-established treatment for neovascular age-related macular degeneration (AMD), where it selectively targets and occludes abnormal blood vessels in the choroid. Its deeper tissue penetration at a longer activation wavelength makes it suitable for ophthalmic applications.
Protoporphyrin IX (via 5-ALA): Aminolevulinic acid-induced PpIX PDT (ALA-PDT) is widely used in dermatology for the treatment of actinic keratosis and certain types of skin cancer, such as basal cell carcinoma. The preferential accumulation of PpIX in neoplastic cells following topical or systemic administration of 5-ALA allows for targeted therapy.
Direct comparative clinical trials between Verteporfin-PDT and ALA-PDT are limited due to their distinct primary indications. However, preclinical studies and clinical observations suggest that the choice of photosensitizer depends on the target tissue depth, desired biological effect, and the specific pathology being treated.
Experimental Protocols
Determination of Singlet Oxygen Quantum Yield (ΦΔ):
A common method for determining ΦΔ involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly consumed by singlet oxygen. The experiment is typically conducted as follows:
-
Preparation of Solutions: Prepare solutions of the photosensitizer (Verteporfin or PpIX) and DPBF in a suitable solvent (e.g., dimethyl sulfoxide). A reference photosensitizer with a known ΦΔ (e.g., methylene (B1212753) blue) is also prepared.
-
Spectrophotometric Measurement: The initial absorbance of the DPBF solution containing the photosensitizer is measured at the characteristic absorption wavelength of DPBF.
-
Irradiation: The solution is irradiated with a light source corresponding to the absorption maximum of the photosensitizer for a defined period.
-
Final Absorbance Measurement: The absorbance of the DPBF is measured again after irradiation. The decrease in absorbance is proportional to the amount of singlet oxygen generated.
-
Calculation: The ΦΔ of the test photosensitizer is calculated by comparing the rate of DPBF bleaching to that of the reference photosensitizer under identical conditions.
Cellular Uptake and Localization:
-
Cell Culture: Plate the desired cancer cell line in a suitable culture dish and allow them to adhere overnight.
-
Incubation with Photosensitizer: Treat the cells with a known concentration of Verteporfin or PpIX (or its precursor, 5-ALA) for a specific duration.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Fluorescence Microscopy: Visualize the intracellular localization of the photosensitizer using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the respective compound. Co-staining with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can be performed to determine the precise subcellular distribution.
-
Quantitative Analysis: For quantitative analysis of uptake, the cells can be lysed, and the fluorescence of the lysate measured using a fluorometer. A standard curve of the photosensitizer can be used to determine the intracellular concentration.
Signaling Pathway Diagrams
Caption: Verteporfin inhibits the Hippo-YAP signaling pathway.
Caption: Protoporphyrin IX-mediated photodynamic therapy induces cell death.
Validating the On-Target Effects of Verteporfin: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
Verteporfin, a drug initially approved for photodynamic therapy, has garnered significant interest for its light-independent anticancer activities. Its primary mechanism of action is attributed to the inhibition of the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD), key components of the Hippo signaling pathway.[1][2][3] However, the therapeutic application of Verteporfin is nuanced by evidence of off-target effects, making rigorous on-target validation essential for accurate interpretation of experimental results and successful drug development.[4][5] This guide provides a comprehensive comparison of rescue experiments as a gold-standard method for validating the on-target effects of Verteporfin, alongside alternative approaches, supported by experimental data and detailed protocols.
The Critical Role of On-Target Validation
Rescue Experiments: The Gold Standard for On-Target Validation
A rescue experiment is a powerful method to unequivocally link a drug's effect to its intended target. The underlying principle is to first induce a phenotype with the drug and then reverse, or "rescue," that phenotype by introducing a modified version of the target protein that is resistant to the drug. This demonstrates that the drug's effect is specifically mediated through its interaction with that target.
Logical Workflow of a Verteporfin Rescue Experiment
Caption: Workflow of a Verteporfin rescue experiment.
Experimental Protocol: Hypothetical Verteporfin Rescue Experiment
While a specific Verteporfin-resistant YAP mutant is not yet widely characterized in published literature, this protocol outlines the methodology based on established principles of rescue experiments. The key would be to identify or engineer a mutation in YAP that prevents Verteporfin binding without disrupting its normal function.
Objective: To demonstrate that the anti-proliferative effect of Verteporfin is mediated by its inhibition of YAP.
Materials:
-
Cancer cell line with known sensitivity to Verteporfin (e.g., endometrial, retinoblastoma, or glioblastoma cell lines).[1][8][9]
-
Verteporfin (dissolved in an appropriate solvent, e.g., DMSO).
-
Expression vector encoding wild-type human YAP.
-
Expression vector encoding a hypothetical Verteporfin-resistant human YAP mutant.
-
Control expression vector (empty vector).
-
Transfection reagent.
-
Cell proliferation assay kit (e.g., MTT, SRB).
-
Antibodies for Western blotting (anti-YAP, anti-TEAD, anti-β-actin).
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line under standard conditions.
-
Treat cells with varying concentrations of Verteporfin to determine the IC50 value for cell proliferation.
-
-
Transfection:
-
Seed cells and allow them to adhere.
-
Transfect separate populations of cells with:
-
Empty vector (Control)
-
Wild-type YAP vector
-
Verteporfin-resistant YAP mutant vector
-
-
-
Verteporfin Treatment of Transfected Cells:
-
After allowing for protein expression (typically 24-48 hours), treat the transfected cells with Verteporfin at a concentration near the IC50 value.
-
-
Assessment of Cell Proliferation:
-
After a predetermined incubation period (e.g., 48-72 hours), assess cell proliferation using a standard assay.
-
-
Western Blot Analysis:
-
Lyse cells from each experimental group and perform Western blotting to confirm the expression of wild-type and mutant YAP.
-
Expected Results:
| Experimental Group | Verteporfin Treatment | Expected Outcome on Proliferation | Rationale |
| Untransfected Cells | - | Normal Growth | Baseline |
| Untransfected Cells | + | Decreased | Verteporfin inhibits endogenous YAP. |
| Empty Vector | + | Decreased | Vector alone does not confer resistance. |
| Wild-type YAP | + | Decreased | Overexpressed wild-type YAP is still inhibited by Verteporfin. |
| Resistant YAP Mutant | + | Restored/Increased | The mutant YAP is not inhibited by Verteporfin, thus "rescuing" the proliferative phenotype. |
Comparison of On-Target Validation Methods for Verteporfin
While rescue experiments are the gold standard, other methods can provide valuable, albeit less definitive, evidence of on-target activity.
| Method | Principle | Advantages | Disadvantages |
| Rescue Experiment | Reversing a drug-induced phenotype with a drug-resistant target mutant. | Provides the most direct evidence of on-target effect. | Requires a well-characterized drug-resistant mutant, which may not be available. |
| siRNA/shRNA Knockdown | Mimicking the drug's effect by reducing the expression of the target protein. | Readily available technology; can corroborate drug's effect. | Does not rule out off-target effects of the drug; potential for off-target effects of the RNAi itself. |
| Target Engagement Assays | Directly measuring the binding of the drug to its target in a cellular context (e.g., CETSA). | Confirms physical interaction between the drug and target. | Does not directly link target binding to the observed cellular phenotype. |
| Gene Expression Profiling | Comparing the changes in gene expression induced by the drug with those caused by genetic perturbation of the target. | Provides a global view of the drug's downstream effects. | Can be complex to interpret; correlation does not equal causation. |
Quantitative Data from Verteporfin Studies
The following tables summarize quantitative data from studies investigating the effects of Verteporfin, which can be used as a benchmark for comparison in validation experiments.
Table 1: Effect of Verteporfin on Cell Viability
| Cell Line | Verteporfin Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability | Reference |
| Y79 (Retinoblastoma) | 2 | 48 | ~50% | [8] |
| WERI (Retinoblastoma) | 2 | 48 | ~40% | [8] |
| HEC-1-A (Endometrial) | 10 | 24 | Significant Decrease | [10] |
| HEC-1-B (Endometrial) | 10 | 24 | Significant Decrease | [10] |
Table 2: Effect of Verteporfin on YAP-TEAD Target Gene Expression
| Cell Line | Verteporfin Concentration | Target Gene | Fold Change in Expression | Reference |
| 293T | 2 µg/ml | CTGF | Downregulated | [3] |
| 293T | 10 µg/ml | CTGF | Further Downregulated | [3] |
| 293T | 2 µg/ml | Cyr61 | Downregulated | [3] |
| 293T | 10 µg/ml | Cyr61 | Further Downregulated | [3] |
| Y79 (Retinoblastoma) | 10 µg/ml | c-myc | Downregulated | [8] |
| Y79 (Retinoblastoma) | 10 µg/ml | Axl | Downregulated | [8] |
| Y79 (Retinoblastoma) | 10 µg/ml | Survivin | Downregulated | [8] |
Signaling Pathway: Verteporfin and the Hippo Pathway
Caption: Verteporfin's inhibition of the YAP-TEAD interaction.
Conclusion
Validating the on-target effects of Verteporfin is a critical step in its development as a targeted cancer therapeutic. While various methods can provide insights, the rescue experiment stands out as the most definitive approach to confirm that the observed biological effects are a direct result of YAP-TEAD inhibition. By employing a rigorous validation strategy that may include a combination of the methods described, researchers can build a strong, data-driven case for the on-target activity of Verteporfin, paving the way for its successful clinical translation.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-Photoinduced Biological Properties of Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. Verteporfin photodynamic therapy cohort study: report 2: clinical measures of vision and health-related quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Verteporfin: A Procedural Guide
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management and environmental responsibility. Verteporfin, a light-activated drug, requires specific handling and disposal procedures to mitigate risks and adhere to regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of Verteporfin, ensuring the safety of laboratory personnel and the protection of the environment.
Verteporfin Waste Disposal Protocol
The primary directive for Verteporfin disposal is to treat it as hazardous or special waste.[1][2] All waste materials, including the pure compound, reconstituted solutions, and contaminated items, must be handled in accordance with local, regional, and national regulations.[3][4][5]
| Waste Stream | Disposal Recommendation | Regulatory Compliance |
| Unused/Surplus Verteporfin | Offer to a licensed professional waste disposal company.[6] | Dispose of at an authorized hazardous or special waste collection point.[1][2] |
| Empty Containers | Do not reuse.[3] | Recycle if possible, otherwise dispose of in an authorized landfill.[1] |
| Contaminated Materials (e.g., PPE, cloths) | Place in a sealed, labeled container for disposal.[1] | Dispose of in accordance with local regulations for hazardous waste.[3] |
| Reconstituted Solutions | Discard any unused portion after a single use.[5] | Treat as hazardous waste and dispose of through a licensed service. |
Step-by-Step Disposal Procedures
1. Handling Unused and Expired Verteporfin:
-
Segregation: Isolate all forms of Verteporfin waste from general laboratory trash.
-
Containment: Keep the compound in its original or a suitable, tightly sealed, and clearly labeled container.[1][2]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[6] Do not attempt to dispose of it with household garbage or down the sewage system.[7]
2. Managing Contaminated Materials:
-
Packaging: Place any items contaminated with Verteporfin, such as gloves, absorbent pads, or vials, into a designated, sealed, and properly labeled hazardous waste container.[1]
-
Empty Vials: Empty vials and any unused reconstituted solution should be discarded after a single use and treated as hazardous waste.[5]
3. Spill Management and Cleanup:
-
Immediate Action: Alert personnel in the vicinity of the spill.[1]
-
Personal Protective Equipment (PPE): Before cleanup, all personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. For dry spills, a dust respirator is also necessary.[1]
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Cleanup Procedure:
-
Dry Spills: Use dry cleanup procedures to avoid generating dust. Carefully sweep or vacuum the material and place it into a clean, dry, sealable, and labeled container for disposal.[1]
-
Liquid Spills: For spills of reconstituted Verteporfin, wipe up the spill with a damp cloth.[5][8][9] Place the contaminated cloth and any other cleanup materials into a sealed container for hazardous waste disposal.
-
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1]
Verteporfin Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Verteporfin waste in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. msdsdigital.com [msdsdigital.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Verteporfin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Standard Operating Procedure: Handling Verteporfin in a Laboratory Setting
Verteporfin is a light-activated drug, also known as a photosensitizer, and requires specific handling procedures to ensure the safety of laboratory personnel.[1] This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal plans for researchers, scientists, and drug development professionals working with Verteporfin.
Hazard Identification and Risk Assessment
Verteporfin is classified as a photosensitizer, meaning it can become hazardous when exposed to certain wavelengths of light.[1] It may cause skin and serious eye irritation.[2][3] Some safety data sheets also indicate that it may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[1][3] Therefore, a thorough risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Verteporfin to minimize exposure.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must be worn at all times in the laboratory. | Protects against splashes and aerosols that can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Double gloving is recommended for handling the pure compound or concentrated solutions. | Prevents skin contact and potential photosensitivity reactions.[1][5] |
| Body Protection | Laboratory coat or impervious gown | Long-sleeved and fully buttoned. | Protects skin from accidental spills and contamination.[3][5] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | A suitable respirator may be required if there is a risk of inhaling dust or aerosols.[3][6] | Minimizes inhalation of the compound, which can cause respiratory irritation.[3] |
Handling and Storage Procedures
Verteporfin's photosensitivity and potential cytotoxicity necessitate careful handling and storage.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store Verteporfin in a tightly closed, light-resistant container in a dry, cool, and well-ventilated place.[7] It is light-sensitive and should be stored with a desiccant.
-
Keep away from direct sunlight and bright indoor light.[1][8]
Preparation and Handling:
-
All handling of Verteporfin powder and solutions should be performed in a designated area with reduced light, such as a chemical fume hood with the sash lowered as much as possible.[1][9]
-
Avoid generating dust when handling the solid form.[6]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling Verteporfin.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][3]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is crucial.
Spill Management:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Protect Yourself: Wear appropriate PPE before cleaning the spill.
-
Containment:
-
Decontamination: Clean the spill area with a suitable decontaminating solution and then wash with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[1][3] Avoid exposure to bright light for 5 days after skin contact.[1][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste contaminated with Verteporfin must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials from spills, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing Verteporfen should be collected in a designated, sealed, and light-resistant hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, regional, and national regulations.[1][7] Do not dispose of it down the drain.
Experimental Workflow for Handling Verteporfin
The following diagram outlines the standard workflow for handling Verteporfin in a research setting.
Caption: Workflow for the safe handling of Verteporfin.
References
- 1. msdsdigital.com [msdsdigital.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. whca.org [whca.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. stemcell.com [stemcell.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
